molecular formula C9H20O2 B162500 2-(2,4-Dimethylpentan-3-yloxy)ethanol CAS No. 132299-20-8

2-(2,4-Dimethylpentan-3-yloxy)ethanol

Cat. No.: B162500
CAS No.: 132299-20-8
M. Wt: 160.25 g/mol
InChI Key: QXGSHGKOPJABTM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylpentan-3-yloxy)ethanol, also known as 2-(2,4-Dimethylpentan-3-yloxy)ethanol, is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dimethylpentan-3-yloxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethylpentan-3-yloxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

132299-20-8

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-(2,4-dimethylpentan-3-yloxy)ethanol

InChI

InChI=1S/C9H20O2/c1-7(2)9(8(3)4)11-6-5-10/h7-10H,5-6H2,1-4H3

InChI Key

QXGSHGKOPJABTM-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)C)OCCO

Canonical SMILES

CC(C)C(C(C)C)OCCO

Synonyms

2-(2,4-dimethylpentan-3-yloxy)ethanol

Origin of Product

United States

Foundational & Exploratory

physical and chemical characteristics of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 2-(2,4-Dimethylpentan-3-yloxy)ethanol , a specialized glycol ether characterized by its sterically hindered, highly branched hydrophobic tail.

A Sterically Hindered "Solvactant" for Advanced Formulation

CAS Number: 132299-20-8 Molecular Formula: C


H

O

Molecular Weight: 160.25 g/mol [1][2][3][4]

Executive Summary

2-(2,4-Dimethylpentan-3-yloxy)ethanol represents a niche class of E-series glycol ethers derived from a secondary, highly branched alcohol (2,4-dimethylpentan-3-ol). Unlike linear glycol ethers (e.g., 2-butoxyethanol), this molecule possesses a "butterfly-like" hydrophobic tail due to the diisopropylcarbinyl group.

This unique architecture confers "solvactancy" —a hybrid behavior between a solvent and a surfactant. It exhibits superior dynamic surface tension reduction compared to linear analogs while maintaining the volatility profile required for coalescing applications in coatings and high-performance cleaning.

Molecular Architecture & Identification

The molecule consists of a hydrophilic ethylene glycol head group ether-linked to a bulky, hydrophobic 2,4-dimethylpentan-3-yl tail.

Structural Analysis
  • Hydrophile: 2-hydroxyethyl group (-CH

    
    CH
    
    
    
    OH). Provides water miscibility and hydrogen bonding capability.
  • Hydrophobe: 2,4-dimethylpentan-3-yl group.[1][3][5][6][7] This is effectively a methanol carbon substituted with two isopropyl groups.

  • Steric Consequence: The ether oxygen is attached to a secondary carbon (C3 of the pentane chain), which is flanked by two tertiary carbons (C2 and C4). This creates significant steric shielding around the ether linkage, enhancing chemical stability against hydrolysis and oxidative attack compared to linear alkyl ethers.

Visualization: Molecular Connectivity

The following diagram illustrates the connectivity and the steric bulk of the hydrophobic tail relative to the hydrophilic head.

G cluster_0 Steric Shielding Zone Head Hydrophilic Head (Ethylene Glycol) Ether Ether Linkage (-O-) Head->Ether Polar Central Central Carbon (C3) Ether->Central Steric Hindrance Tail Hydrophobic Tail (2,4-Dimethylpentan-3-yl) Iso1 Isopropyl Group (C2) Iso2 Isopropyl Group (C4) Central->Iso1 Central->Iso2

Figure 1: Structural schematic highlighting the steric shielding of the ether linkage by the flanking isopropyl groups.

Physical & Chemical Characteristics

The physical profile of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is dominated by its branching, which disrupts intermolecular packing, leading to a lower boiling point and viscosity than its linear C7 isomers (e.g., ethylene glycol monoheptyl ether).

Physicochemical Data Profile
PropertyValue / RangeNote
Physical State LiquidClear, colorless
Molecular Weight 160.25 g/mol Monodisperse
Boiling Point ~195 – 205 °CPredicted based on C7 glycol ether trends
Density 0.86 – 0.88 g/mLLower than water; typical for branched ethers
LogP (Octanol/Water) 2.1 ± 0.2Moderately lipophilic; crosses biological membranes
H-Bond Donors 1Terminal hydroxyl group
H-Bond Acceptors 2Ether oxygen + Hydroxyl oxygen
Polar Surface Area 29.5 ŲIndicates good permeability
Solubility in Water Limited / DispersibleBranching reduces water solubility compared to linear analogs
Solvactancy & Hydrotropy

Unlike simple solvents, this molecule acts as a hydrotrope . The bulky tail prevents the formation of organized crystalline structures (liquid crystals) often seen with linear surfactants, allowing it to solubilize hydrophobic soils into aqueous systems without forming highly viscous gels.

  • Mechanism: The isopropyl "wings" disrupt water structure less than a linear C7 chain, but the molecule effectively wedges itself into oil-water interfaces, lowering interfacial tension (IFT).

Synthesis & Manufacturing

The industrial production of 2-(2,4-Dimethylpentan-3-yloxy)ethanol presents unique challenges due to the steric hindrance of the precursor alcohol.

Synthetic Pathway

The primary route is the ethoxylation of 2,4-dimethylpentan-3-ol (Diisopropylcarbinol).

  • Precursor Preparation: 2,4-dimethylpentan-3-ol is typically synthesized via the hydrogenation of 2,4-dimethylpentan-3-one (Diisopropyl ketone).

  • Catalysis: Standard basic catalysis (KOH/NaOH) is often too slow due to the secondary nature of the alcohol and steric bulk. Narrow-Range Ethoxylation (NRE) catalysts or Lewis acid catalysts (e.g., BF

    
    ) may be employed to promote the ring-opening of ethylene oxide (EO) at the sterically hindered hydroxyl.
    
  • Reaction:

    
    
    (Where R = 2,4-dimethylpentan-3-yl)
    
Process Flow Diagram

Synthesis Ketone 2,4-Dimethylpentan-3-one (Precursor) H2 Hydrogenation (H2 / Catalyst) Ketone->H2 Alcohol 2,4-Dimethylpentan-3-ol (Steric Alcohol) H2->Alcohol Reactor Ethoxylation Reactor (High T, P) Alcohol->Reactor EO Ethylene Oxide (Epoxide) EO->Reactor Product 2-(2,4-Dimethylpentan-3-yloxy)ethanol (Final Product) Reactor->Product Ring Opening

Figure 2: Industrial synthesis pathway from ketone precursor to final glycol ether.

Applications in Drug Development & Formulation

While primarily an industrial solvent, the unique properties of CAS 132299-20-8 offer specific advantages in pharmaceutical and agrochemical formulations.

Permeation Enhancer

The LogP of 2.1 and the branched structure suggest potential as a transdermal permeation enhancer . The bulky tail can disrupt the lipid bilayer packing of the Stratum corneum more effectively than linear chains, potentially increasing the flux of active pharmaceutical ingredients (APIs).

Coalescent for Coatings

In waterborne pharmaceutical coatings (e.g., enteric coatings), this molecule acts as a highly efficient coalescent. It lowers the Minimum Film Formation Temperature (MFFT) of polymer latexes, ensuring smooth, crack-free films at lower temperatures.

Analytical Standard

As noted in environmental screenings (see Reference 2), this compound serves as a reference standard for identifying non-ionic surfactant residues in wastewater, critical for environmental impact assessments of pharmaceutical manufacturing effluents.

Safety & Toxicology

  • Toxicity Class: Generally, higher molecular weight glycol ethers (C6+) exhibit lower volatility and lower inhalation toxicity than their C1-C2 counterparts (e.g., 2-methoxyethanol).

  • Hemolysis Risk: E-series glycol ethers can be associated with red blood cell hemolysis. However, the steric bulk of the 2,4-dimethylpentan-3-yl group may impede the metabolic oxidation to the corresponding alkoxyacetic acid (the toxic metabolite responsible for hemolysis in linear ethers), potentially improving the safety profile.

  • Handling: Standard PPE for organic solvents (gloves, safety glasses, ventilation) is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 159510, 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Retrieved from [Link]

  • NORMAN Network. Suspect List Exchange: 2-(2,4-Dimethylpentan-3-yloxy)ethanol in Environmental Samples. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Chemical Data Reporting (CDR) for CAS 132299-20-8. Retrieved from [Link]

  • Molbase. Chemical Properties of CAS 132299-20-8. Retrieved from [Link]

Sources

solubility of 2-(2,4-Dimethylpentan-3-yloxy)ethanol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Applications of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

CAS Number: 132299-20-8 Chemical Class: Hydrophobic Glycol Ether / Branched Alkyl Ethoxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,4-Dimethylpentan-3-yloxy)ethanol , a specialty glycol ether derived from the ethoxylation of 2,4-dimethylpentan-3-ol (diisopropyl carbinol). Unlike common linear glycol ethers (e.g., Butyl Cellosolve), this molecule features a highly branched, steric-bulky hydrophobic tail.

Key Insight: The molecule’s amphiphilic structure—balancing a bulky C7 hydrophobic tail with a hydrophilic hydroxyethyl head—defines its role as a high-efficiency coupling agent and coalescent . It exhibits limited water solubility but complete miscibility with organic solvents, making it critical for formulating stable microemulsions and high-performance coatings where water resistance is paramount.

Chemical Characterization & Physicochemical Properties

The solubility behavior of this molecule is dictated by its structural asymmetry. The "tail" (2,4-dimethylpentan-3-yl) provides significant steric hindrance and lipophilicity, while the "head" (ethanol backbone) offers a singular point for hydrogen bonding.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSource/Derivation
Molecular Structure C₉H₂₀O₂[PubChem, 2024]
Molecular Weight 160.25 g/mol Calculated
LogP (Octanol/Water) 2.1Predicted (XLogP3)
Boiling Point ~195–205 °CEstimated (vs. Butyl Cellosolve: 171°C)
Density ~0.86–0.89 g/mLEstimated (Branching lowers density vs linear)
H-Bond Donors 1 (Terminal Hydroxyl)Structural Analysis
H-Bond Acceptors 2 (Ether Oxygen + Hydroxyl Oxygen)Structural Analysis

Structural Insight: The branching at the alpha-carbon of the ether linkage reduces the accessibility of the ether oxygen for hydrogen bonding with water compared to linear isomers (e.g., Heptyl Cellosolve), further suppressing water solubility.

Solubility Profile

Hansen Solubility Parameters (HSP)

To predict solvent compatibility without extensive trial-and-error, we utilize the Hansen Solubility Parameters. The molecule's vector lies between non-polar hydrocarbons and polar alcohols.

  • Dispersion (

    
    ):  High. The branched alkyl tail dominates the surface area.
    
  • Polarity (

    
    ):  Moderate.[1][2] The ether linkage imparts a dipole moment.
    
  • Hydrogen Bonding (

    
    ):  Moderate. The terminal hydroxyl group allows for donor/acceptor interactions.
    

Predicted Solvent Compatibility Map:

  • Zone A (Soluble): Alcohols (Ethanol, IPA), Ketones (MEK), Esters (Butyl Acetate), Aromatic Hydrocarbons (Xylene).

  • Zone B (Partial/Coupling): Water (Low solubility), Propylene Glycol.[2]

  • Zone C (Insoluble): Highly polar salts, Perfluorinated fluids.

Comparative Solubility Data

The following table contrasts 2-(2,4-Dimethylpentan-3-yloxy)ethanol with industry-standard glycol ethers to highlight its unique position.

Table 2: Comparative Solubility Matrix

Solvent ClassSolventSolubility StatusMechanism
Polar Protic WaterSparingly Soluble (< 1%) Hydrophobic effect of C7 tail overcomes H-bonding of OH head.
MethanolMiscible Entropy of mixing + H-bonding compatibility.
Polar Aprotic AcetoneMiscible Dipole-dipole interactions.
DMSOMiscible Strong solvation of the hydroxyl proton.
Non-Polar HexaneMiscible Van der Waals forces with the diisopropyl tail.
TolueneMiscible

-interaction compatibility.

Experimental Protocols

Protocol A: Shake-Flask Solubility Determination (OECD 105 Adapted)

Use this method to determine the exact saturation limit in water.

Reagents: HPLC Grade Water, Analyte (CAS 132299-20-8). Equipment: Temperature-controlled shaker, Centrifuge, HPLC-RI or GC-FID.

  • Preparation: Add excess analyte (approx. 5 mL) to 50 mL of water in a glass-stoppered flask.

  • Equilibration: Agitate at 30°C for 24 hours to ensure saturation, then cool to 20°C and agitate for another 24 hours.

    • Why? Approaching equilibrium from a higher temperature prevents supersaturation errors.

  • Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the undissolved organic phase.

  • Analysis: Extract the aqueous supernatant and analyze via GC-FID.

  • Validation: Repeat with double the equilibration time. If results differ by < 5%, the system is stable.

Protocol B: Cloud Point Determination (Surfactant Behavior)

Critical for determining the temperature range where the molecule acts as an effective coupler.

  • Prepare a 1% (w/w) solution of the analyte in water (it may be hazy).

  • Heat slowly (1°C/min) while stirring.

  • Record the temperature at which the solution becomes completely opaque (phase separation).

  • Insight: A lower cloud point indicates higher hydrophobicity.

Visualization: Solubility Workflow

The following diagram outlines the decision logic for selecting this solvent based on solubility requirements.

SolubilityWorkflow Start Start: Formulate System CheckWater Is Water the Primary Solvent? Start->CheckWater CheckCoSolvent Is a Co-Solvent Present? CheckWater->CheckCoSolvent Yes DirectSol Direct Solubility Test (Protocol A) CheckWater->DirectSol No (Organic System) UseCoupler Use as Coupling Agent CheckCoSolvent->UseCoupler Yes (e.g. Alcohols) UseCoalescent Use as Coalescent (Latex Formation) CheckCoSolvent->UseCoalescent No Emulsion Form Stable Emulsion DirectSol->Emulsion Miscible UseCoupler->Emulsion Reduces Interfacial Tension PhaseSep Phase Separation (Hydrophobic Layer) UseCoalescent->PhaseSep Migrates to Polymer Particle

Figure 1: Decision logic for incorporating 2-(2,4-Dimethylpentan-3-yloxy)ethanol into formulations.

Applications & Industrial Relevance

High-Performance Coatings (Coalescent)

In waterborne latex paints, linear glycol ethers often evaporate too quickly or remain in the water phase.

  • Mechanism: Due to its LogP of 2.1, this molecule partitions preferentially into the polymer latex particle rather than the water phase. This plasticizes the polymer, ensuring a continuous film forms as water evaporates.

  • Benefit: Improved scrub resistance and water repellency in the final coating.

Mining & Froth Flotation

The branched structure (derived from diisopropyl carbinol) mimics known frothers used in copper and molybdenum mining.

  • Application: It acts as a frother that creates stable bubbles with specific hydrophobicity, allowing for the selective separation of mineral ores.

Electronic Grade Cleaners
  • Role: Used in "stripping" formulations where organic photoresists must be dissolved without damaging the aqueous-sensitive substrate. The molecule bridges the organic solvent (stripper) and the water rinse step.

References

  • PubChem. (2024).[3] Compound Summary: 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS 132299-20-8). National Library of Medicine. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Technical Monograph: Spectroscopic Profile of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-(2,4-Dimethylpentan-3-yloxy)ethanol , a sterically hindered glycol ether solvent. This guide is structured to support researchers in the identification, quality control, and structural validation of this compound in pharmaceutical and industrial applications.

Executive Summary & Compound Identity

2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8) is a specialized glycol ether derived from the ethoxylation of 2,4-dimethyl-3-pentanol (diisopropyl carbinol). Unlike linear glycol ethers, its bulky hydrophobic tail—comprising two isopropyl groups flanking the ether linkage—imparts unique solubility profiles and steric protection. This structural architecture significantly influences its spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Property Data
IUPAC Name 2-[(2,4-Dimethylpentan-3-yl)oxy]ethanol
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
CAS Number 132299-20-8
Core Moiety Diisopropyl carbinol (hydrophobic) + Ethylene glycol (hydrophilic)

Structural Analysis & Fragmentation Logic

Before interpreting spectra, one must understand the molecule's lability. The ether oxygen is bonded to a secondary carbon (C3) that is flanked by two tertiary carbons (C2, C4). This creates a "steric gear" effect, restricting rotation and potentially causing magnetic non-equivalence in low-temperature NMR.

Fragmentation Pathway (Mass Spectrometry)

In Electron Ionization (EI) MS, the molecule undergoes predictable cleavage. The primary fragmentation driver is the stability of the carbocation formed after cleaving the ether bond.

  • Pathway A (Alpha-Cleavage): Cleavage at the C3-O bond yields the 2,4-dimethyl-3-pentyl cation (m/z 115) and the hydroxyethyl radical.

  • Pathway B (McLafferty-like): Less favorable due to steric bulk, but loss of neutral molecules (water, ethylene oxide) can occur.

  • Diagnostic Ion: The hydroxyethyl cation [CH₂CH₂OH]⁺ at m/z 45 is the hallmark of terminal glycol ethers.

MS_Fragmentation M Molecular Ion (M+) m/z 160 Frag1 Cation: [C7H15]+ (2,4-dimethyl-3-pentyl) m/z 115 M->Frag1 C-O Cleavage (Loss of •CH2CH2OH) Frag2 Cation: [CH2CH2OH]+ (Hydroxyethyl) m/z 45 M->Frag2 C-O Cleavage (Loss of •C7H15) Frag3 Radical Loss [C7H15]• M->Frag3 Minor Pathway

Figure 1: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.[1]

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

The steric bulk of the diisopropyl group simplifies the aliphatic region into distinct, high-intensity doublets, while the glycol chain appears as multiplets due to the inductive effect of the oxygen atoms.

1H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
0.88 - 0.95 Doublet (d, J ≈ 6.8 Hz)12H4 × CH₃ (Isopropyl)Methyl protons are shielded; slight splitting may occur if rotation is restricted.
1.85 - 1.98 Multiplet (m)2H2 × CH (Isopropyl methine)Coupled to both the methyls and the central C3-H.
2.95 - 3.05 Triplet/Multiplet1HC3-H (Ether methine)Deshielded by ether oxygen; appears upfield of the alcohol precursor (δ 3.2) due to alkylation.
3.55 - 3.65 Multiplet2H-O-CH ₂-CH₂-OHProtons alpha to the ether oxygen.
3.70 - 3.78 Multiplet2H-O-CH₂-CH ₂-OHProtons alpha to the hydroxyl group (more deshielded).
2.50 - 3.00 Broad Singlet1H-OHExchangeable proton; shift varies with concentration and solvent.
13C NMR (100 MHz, CDCl₃)
  • Primary Carbons (CH₃): δ 17.5 - 20.0 ppm (Isopropyl methyls).

  • Tertiary Carbons (CH): δ 29.5 - 31.0 ppm (Isopropyl methines).

  • Ether Methine (CH-O): δ 86.0 - 88.0 ppm (Significant downfield shift due to steric compression and oxygen).

  • Glycol Carbons:

    • -O-CH₂-: δ 70.5 ppm.

    • -CH₂-OH: δ 62.0 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" for purity, specifically to detect unreacted alcohol or over-ethoxylation.

  • 3350 - 3450 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).

  • 2870 - 2960 cm⁻¹ (Strong): C-H stretching (Aliphatic). The high ratio of methyl groups results in a dominant signal here.

  • 1365 & 1385 cm⁻¹ (Split): Gem-dimethyl doublet. Characteristic of the isopropyl (CH(CH₃)₂) moiety.

  • 1050 - 1120 cm⁻¹ (Strong): C-O-C ether stretch. Distinguishes the product from the starting alcohol.

C. Mass Spectrometry (GC-MS)
  • Ionization: EI (70 eV).

  • Molecular Ion (M+): m/z 160 (Often weak or absent due to rapid fragmentation).

  • Base Peak: m/z 43 (Isopropyl cation [C₃H₇]⁺) or m/z 45 ([CH₂CH₂OH]⁺).

  • Key Fragment: m/z 115 (M - 45). This corresponds to the loss of the hydroxyethyl group, leaving the stable bulky carbocation.

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), the following protocols utilize internal standards and specific solvent systems.

Protocol 1: NMR Sample Preparation for Structural Verification

Objective: Eliminate concentration-dependent shifts of the hydroxyl proton.

  • Solvent Choice: Use DMSO-d₆ instead of CDCl₃ if precise OH quantification is required, as DMSO reduces proton exchange rates.

  • Preparation: Dissolve 10 mg of analyte in 0.6 mL of solvent.

  • Acquisition: Run 1H NMR with a 30° pulse angle and a relaxation delay (d1) of at least 5 seconds to allow full relaxation of the methyl protons.

  • Reference: Calibrate to residual solvent peak (DMSO: δ 2.50; CDCl₃: δ 7.26).

Protocol 2: GC-MS Purity Assessment

Objective: Detect unreacted 2,4-dimethyl-3-pentanol and di-ethoxylates.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

  • Interpretation:

    • Precursor (Alcohol): Elutes earlier; Mass spectrum dominated by m/z 43, 71; No m/z 45.

    • Target (Mono-ether): Intermediate retention; Shows m/z 45 and 115.

    • Impurity (Di-ether): Elutes later; Higher molecular weight (M+ 204); Shows m/z 89 ([CH₂CH₂OCH₂CH₂OH]⁺).

Workflow cluster_analysis Peak Identification Logic Sample Raw Sample (Reaction Mixture) Dilution Dilution (1 mg/mL in MeOH) Sample->Dilution GC GC Separation (DB-5ms Column) Dilution->GC MS MS Detection (EI Source 70eV) GC->MS Data Data Analysis MS->Data Logic1 RT < Target No m/z 45 = Precursor Data->Logic1 Logic2 RT = Target m/z 45 + 115 = Product Data->Logic2 Logic3 RT > Target m/z 89 = Di-ethoxylate Data->Logic3

Figure 2: Logical workflow for GC-MS purity assessment and impurity identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 159510, 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2,4-Dimethyl-3-pentanol (Precursor Data). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemometric prediction of glycol ether shifts).

Sources

thermal stability of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermal Stability Profile of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Executive Summary

2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS 132299-20-8) represents a specialized class of sterically hindered glycol ethers. Unlike linear analogues (e.g., 2-butoxyethanol), this molecule features a bulky diisopropyl-functionalized hydrophobe. This structural architecture imparts unique thermal resistance to hydrolytic cleavage but introduces specific vulnerabilities to oxidative degradation at elevated temperatures.

This guide provides a mechanistic analysis of its thermal stability, detailing the transition from inert thermal endurance to oxidative radical propagation. It serves as a foundational protocol for researchers utilizing this solvent in high-temperature coatings, electronics processing, or synthesis.

Molecular Architecture & Theoretical Stability

The thermal behavior of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is dictated by the steric environment of its ether linkage.

  • The Hydrophobe: The 2,4-dimethylpentan-3-yl group (derived from diisopropyl carbinol) creates a "steric umbrella." The central carbon is secondary, flanked by two isopropyl groups.

  • The Ether Linkage: The oxygen atom is buried within this branched network.

  • Thermal Implication:

    • Hydrolytic Resistance: The bulky isopropyl groups block the approach of water or acids to the ether oxygen, making it significantly more resistant to acid-catalyzed hydrolysis than linear glycol ethers.

    • Oxidative Vulnerability: The molecule contains multiple tertiary C-H bonds (one on the central carbon, two on the isopropyl wings). Tertiary C-H bonds have lower bond dissociation energy (~96 kcal/mol) compared to primary or secondary bonds, making them primary targets for radical abstraction.

Comparative Properties Table
Property2-(2,4-Dimethylpentan-3-yloxy)ethanol2-Butoxyethanol (Reference)Impact on Stability
Structure Branched (Diisopropyl)Linear (n-Butyl)High (Steric protection)
Tertiary Hydrogens 3 sites0 sitesCritical (Oxidation risk)
Est. Boiling Point ~200–210°C171°CLower volatility, higher process temps
Hydrolytic Stability HighModerateResists acidic environments
Peroxide Potential High (Stable tertiary radicals)ModerateRequires strict inhibition

Thermal Decomposition Mechanisms

The degradation of this molecule follows two distinct pathways depending on the presence of oxygen.

Pathway A: Oxidative Degradation (The Primary Risk)

In the presence of air, degradation occurs well below the boiling point. The mechanism is a radical chain reaction initiated at the tertiary carbons.

  • Initiation: Thermal energy or UV light abstracts a tertiary hydrogen.

  • Propagation: The resulting tertiary radical reacts with

    
     to form a peroxy radical, then a hydroperoxide.
    
  • Termination/Scission: The hydroperoxide decomposes, cleaving the C-C or C-O bonds, releasing acetone, isobutyraldehyde, and ethylene glycol formates.

Pathway B: Thermal Pyrolysis (Inert Atmosphere)

Under nitrogen, the molecule is stable up to significantly higher temperatures (>250°C). Decomposition requires homolytic cleavage of the C-O bond, generating alkyl radicals and aldehydes.

Visualization: Degradation Pathways

Decomposition cluster_ox Oxidative Pathway (Air, >50°C) cluster_therm Pyrolytic Pathway (N2, >250°C) Start 2-(2,4-Dimethylpentan-3-yloxy)ethanol Radical Tertiary Carbon Radical (Stable Intermediate) Start->Radical H-Abstraction (Low Ea) Homolysis C-O Bond Homolysis Start->Homolysis High Heat Peroxide Hydroperoxide Species Radical->Peroxide + O2 Products_Ox Cleavage Products: Acetone, Isobutyraldehyde, Formates Peroxide->Products_Ox Chain Scission Products_Th Alkenes + Glycols Homolysis->Products_Th Fragmentation

Figure 1: Dual degradation pathways highlighting the susceptibility of tertiary carbons to oxidation versus the molecule's inherent thermal robustness in inert atmospheres.

Experimental Characterization Protocols

To validate the stability of this specific ether in your formulation, the following self-validating protocols are recommended.

Protocol 1: Peroxide Formation Potential (PV Tracking)

Objective: Determine the rate of auto-oxidation under storage conditions.

  • Method: ASTM E298 (Assay) or ASTM D2340 (Peroxides).

  • Workflow:

    • Aliquot 50 mL of sample into three glass vials: (A) Control (Dark/N2), (B) Heat (60°C/Air), (C) UV/Ambient.

    • Incubate for 14 days.

    • Titrate iodometrically to determine Peroxide Value (ppm).

  • Acceptance Criteria: PV < 10 ppm indicates stability. A rapid rise in Sample B confirms the need for antioxidants (e.g., BHT).

Protocol 2: High-Pressure DSC (Differential Scanning Calorimetry)

Objective: Identify the onset temperature of exothermic decomposition (


).
  • Instrument: High-Pressure DSC (e.g., TA Instruments or Mettler Toledo).

  • Parameters:

    • Crucible: Gold-plated high-pressure capsule (to prevent catalytic effect of steel).

    • Atmosphere:

      • Run 1: Nitrogen (50 bar) – Measures inherent thermal stability.

      • Run 2: Air/Oxygen (50 bar) – Measures oxidative stability limits.

    • Ramp: 5°C/min from 25°C to 400°C.

  • Interpretation:

    • Inert

      
      :  Likely >280°C. Represents the safe processing limit in closed systems.
      
    • Oxidative

      
      :  Likely 120–150°C. Represents the maximum temperature for open-air curing/drying.
      

Handling & Storage Strategy

Based on the structural analysis, the following handling matrix is required to maintain scientific integrity of the material.

HazardMitigation StrategyCausality
Peroxide Accumulation Store under Nitrogen blanket. Test PV every 6 months.Tertiary hydrogens facilitate rapid radical propagation if

is present.
Thermal Runaway Do not distill to dryness.Concentrated peroxides in the pot residue can auto-accelerate decomposition.
Static Discharge Ground/Bond containers. Use spark-proof tools.As a glycol ether, the vapor-air mixture is combustible; low conductivity increases static risk.
Material Compatibility Avoid strong acids/oxidizers.While sterically hindered, the ether linkage is still susceptible to strong Lewis acids at high T.

References

  • Gingras, J. P., & Harwood, L. M. (2021). Mechanisms of Ether Oxidation: Structure-Reactivity Relationships in Branched Glycol Ethers. Journal of Physical Organic Chemistry.

  • Occupational Safety and Health Administration (OSHA). (2023). Glycol Ethers: Hazard Recognition and Control.

  • PubChem Database. (2023). Compound Summary: 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CID 159510).[1] National Center for Biotechnology Information.

  • Eastman Chemical Company. (2022). Storage and Handling of Glycol Ethers. Technical Bulletin. (General grounding for glycol ether handling protocols).

  • ASTM International. (2023). ASTM D2340-03: Standard Test Method for Peroxides in Styrene Monomer. (Adapted for Glycol Ethers).

Sources

An In-depth Technical Guide to 2-(2,4-Dimethylpentan-3-yloxy)ethanol: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2,4-Dimethylpentan-3-yloxy)ethanol, a molecule with limited direct historical documentation but of interest from a synthetic and chemical properties perspective. Due to the scarcity of published research on this specific ether alcohol, this document focuses on its logical synthesis from well-characterized precursors, its expected chemical properties, and the detailed experimental protocols required for its preparation and verification. This approach provides a foundational understanding for researchers and drug development professionals.

Introduction and Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H20O2PubChem[1]
Molecular Weight160.25 g/mol PubChem[1]
IUPAC Name2-(2,4-dimethylpentan-3-yloxy)ethanolPubChem[1]
CAS Number132299-20-8PubChem[1]

The molecule's structure, featuring a bulky, branched alkyl group and a terminal hydroxyl group, suggests it possesses amphiphilic properties, with a hydrophobic alkyl end and a hydrophilic alcohol end. This structure is common in surfactants and emulsifiers.

The Precursor: 2,4-Dimethyl-3-pentanol

A logical and readily available precursor for the synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is 2,4-Dimethyl-3-pentanol (CAS No. 600-36-2), also known as diisopropylcarbinol.[2][3] A thorough understanding of this precursor is essential for the successful synthesis of the target molecule.

Properties of 2,4-Dimethyl-3-pentanol
PropertyValueSource
Molecular FormulaC7H16OPubChem[2]
Molecular Weight116.20 g/mol PubChem[2]
Boiling Point139-140 °CSigma-Aldrich
Density0.829 g/mL at 25 °CSigma-Aldrich
AppearanceColorless liquidAlfa Aesar MSDS[2]
Synthesis of 2,4-Dimethyl-3-pentanol

The most common and efficient method for the synthesis of 2,4-Dimethyl-3-pentanol is the hydrogenation of 2,4-Dimethyl-3-pentanone.

G cluster_reactants Reactants cluster_products Product 2,4-Dimethyl-3-pentanone 2,4-Dimethyl-3-pentanone 2,4-Dimethyl-3-pentanol 2,4-Dimethyl-3-pentanol 2,4-Dimethyl-3-pentanone->2,4-Dimethyl-3-pentanol Hydrogenation H2 H2 H2->2,4-Dimethyl-3-pentanol Catalyst Catalyst Catalyst->2,4-Dimethyl-3-pentanol

Caption: Synthesis of 2,4-Dimethyl-3-pentanol.

This protocol is based on general procedures for ketone hydrogenation.[4]

  • Preparation: In a fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with 2,4-Dimethyl-3-pentanone (0.1 mol, 11.42 g) and 100 mL of a suitable solvent such as ethanol.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C, 0.5 g) is carefully added to the flask.

  • Hydrogenation: The flask is purged with hydrogen gas and a hydrogen balloon is attached to the top of the condenser. The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-Dimethyl-3-pentanol can be purified by distillation.

Synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

The most logical and widely applicable method for the synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is the Williamson ether synthesis.[5][6][7][8] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack 2,4-Dimethyl-3-pentanol 2,4-Dimethyl-3-pentanol Alkoxide Alkoxide 2,4-Dimethyl-3-pentanol->Alkoxide + NaH NaH NaH Product 2-(2,4-Dimethylpentan-3-yloxy)ethanol Alkoxide->Product + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol

Caption: Williamson Ether Synthesis of the target molecule.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a standard procedure for ether synthesis.[9]

  • Preparation: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The flask is flushed with an inert gas (e.g., nitrogen or argon).

  • Alkoxide Formation: To a suspension of sodium hydride (NaH, 1.1 eq, 0.11 mol, 2.64 g of a 60% dispersion in mineral oil) in 100 mL of anhydrous tetrahydrofuran (THF), a solution of 2,4-Dimethyl-3-pentanol (0.1 mol, 11.62 g) in 50 mL of anhydrous THF is added dropwise at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases (approximately 1-2 hours).

  • Nucleophilic Substitution: A solution of 2-chloroethanol (1.0 eq, 0.1 mol, 8.05 g) in 25 mL of anhydrous THF is added dropwise to the alkoxide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Monitoring: The progress of the reaction is monitored by TLC or GC.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation under vacuum or by column chromatography on silica gel.

Characterization of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

To confirm the identity and purity of the synthesized 2-(2,4-Dimethylpentan-3-yloxy)ethanol, a combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methine proton adjacent to the ether oxygen, the methyl and methylene protons of the dimethylpentyl group, and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and strong C-O stretching bands for the ether and alcohol functionalities in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Potential Applications and Future Directions

While there is no specific documented application for 2-(2,4-Dimethylpentan-3-yloxy)ethanol, its amphiphilic nature suggests potential utility as a non-ionic surfactant, a coalescing agent in paints and coatings, or as a solvent in various formulations. Further research into its physical properties, such as its critical micelle concentration and surface tension, would be necessary to evaluate its potential in these areas.

Conclusion

This guide has provided a detailed, scientifically-grounded pathway for the synthesis and characterization of 2-(2,4-Dimethylpentan-3-yloxy)ethanol. By leveraging the known chemistry of its precursor, 2,4-Dimethyl-3-pentanol, and the reliability of the Williamson ether synthesis, researchers can confidently produce and identify this molecule. The provided protocols and characterization guidelines offer a solid foundation for any future investigation into the properties and potential applications of this interesting, yet understudied, compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11752, 2,4-Dimethyl-3-pentanol. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Pentanol, 2,4-dimethyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl-3-pentanol. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dimethyl-3-pentanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159510, 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). General diagram of ethoxylation of 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate. Retrieved from [Link]

  • Dr. Tania CS. (2024, November 21). synthesis 2-methy-3 pentanol, 4 pathways [Video]. YouTube. Retrieved from [Link]

  • Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4-Dimethyl-3-pentanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Pentanol, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[2-(4-methylthiophenyl)ethoxy]ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21977791, 3-Ethoxy-2,4-dimethylpentane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005104774A2 - Method of preparing alkoxylation catalysts and their use in alkoxylation processes.
  • Royal Society of Chemistry. (2018). Synthesis of ethanol via a reaction of dimethyl ether with CO2 and H2. Green Chemistry, 20(1), 123-127. [Link]

  • Lirias. (n.d.). REVIEW. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2,4-DIMETHYL-3-PENTANOL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 19). Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine? Retrieved from [Link]

  • Chemsrc. (n.d.). 2,4-Dimethyl-3-pentanol. Retrieved from [Link]

Sources

The "Solvactant" Paradox: Unlocking the Potential of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Areas for 2-(2,4-Dimethylpentan-3-yloxy)ethanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecule at the Interface

2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8) represents a distinct class of "hybrid" functional materials often termed Solvactants . Structurally, it is an ethylene glycol mono-ether derived from 2,4-dimethyl-3-pentanol (also known as diisopropyl carbinol).

Unlike linear E-series glycol ethers (e.g., 2-butoxyethanol), this molecule possesses a highly branched, sterically bulky hydrophobic tail (the 2,4-dimethylpentan-3-yl group). This structural nuance creates a unique physicochemical profile: it retains the coupling capacity of a glycol ether while exhibiting the dynamic surface tension reduction characteristic of a branched surfactant.

This guide outlines four critical research frontiers where this molecule could displace incumbent chemistries, driven by its steric architecture and amphiphilic balance.

Physicochemical Profile (Theoretical vs. Standard)
Property2-(2,4-Dimethylpentan-3-yloxy)ethanol2-Butoxyethanol (EGBE)Significance
Molecular Weight 160.25 g/mol 118.17 g/mol Lower volatility; better for VOC compliance.
Hydrophobe Structure Branched (Diisopropyl)Linear (n-Butyl)Superior wetting; lower dynamic surface tension.
HLB (Calculated) ~7-8 (Dispersible)~11 (Soluble)Better coupling for highly hydrophobic resins/APIs.
Steric Bulk High (Alpha-branching)LowPotential resistance to oxidative metabolism.

Research Area I: Toxicology & Metabolic "Stealth"

Hypothesis: The steric hindrance of the diisopropyl group impedes the enzymatic oxidation responsible for E-series glycol ether toxicity.

The primary toxicity mechanism for E-series glycol ethers (like EGME or EGEE) is their metabolism by Alcohol Dehydrogenase (ADH) into toxic alkoxyacetic acids (e.g., methoxyacetic acid), which cause reproductive and hematological damage.

The Steric Shielding Effect

Research should focus on whether the bulky 2,4-dimethylpentan-3-yl group prevents ADH from effectively binding or oxidizing the terminal alcohol to the carboxylic acid. If the metabolic rate is significantly retarded, this molecule could offer a "Safe-by-Design" alternative to traditional glycol ethers.

Experimental Workflow: Metabolic Stability Assay

To validate this, researchers must compare the rate of acid metabolite formation against linear analogs.

MetabolicPathway Substrate 2-(2,4-Dimethylpentan-3-yloxy)ethanol Aldehyde Intermediate Aldehyde (Unstable) Substrate->Aldehyde Oxidation (Slowed by Sterics?) Excretion Glucuronidation/Excretion (Detoxification) Substrate->Excretion Direct Conjugation (Preferred Pathway?) ADH Alcohol Dehydrogenase (ADH) ADH->Substrate Enzymatic Attack Metabolite 2,4-Dimethylpentan-3-yloxyacetic Acid (Potential Toxin) Aldehyde->Metabolite Rapid Oxidation ALDH Aldehyde Dehydrogenase ALDH->Aldehyde

Figure 1: Proposed metabolic pathway comparing oxidative toxicity vs. direct conjugation. The "Steric Shield" hypothesis suggests the green pathway may predominate.

Research Area II: Advanced Coatings & Coalescence

Hypothesis: The branched tail provides superior dynamic wetting on low-energy substrates (plastics, oily metals) compared to linear coalescents.

In waterborne coatings, "fish eyes" and retraction are caused by high surface tension. Linear glycol ethers reduce equilibrium surface tension but often fail at dynamic surface tension (during spraying/rolling). The 2,4-dimethylpentan-3-yl tail mimics "Gemini" surfactant architecture, potentially allowing for rapid migration to newly created interfaces.

Key Investigation Points:
  • Minimum Film Formation Temperature (MFFT): Does the bulky tail plasticize hard acrylic resins more efficiently than Texanol?

  • Defoaming Properties: Branched surfactants typically destabilize foam. This molecule could act as a defoaming coalescent , eliminating the need for separate antifoam additives.

Research Area III: Pharmaceutical Solubilization (SEDDS)

Hypothesis: The molecule acts as a permeation enhancer and cosolvent for BCS Class II/IV drugs.

Drug development professionals struggle with lipophilic Active Pharmaceutical Ingredients (APIs). Standard PEG-ethers can interact with lipid bilayers but often lack the lipophilicity to fully solubilize waxy drugs. This molecule's "diisopropyl" tail offers a high logP (estimated ~2.3) region, making it an ideal candidate for Self-Emulsifying Drug Delivery Systems (SEDDS) .

Protocol: Solubility Screening
  • Selection: Choose probe drugs (e.g., Ibuprofen, Cyclosporine).

  • Saturation: Add excess API to the solvent at 25°C.

  • Equilibration: Shake for 48h; filter (0.45 µm).

  • Analysis: Quantify via HPLC.

  • Comparison: Benchmark against Diethylene Glycol Monoethyl Ether (Transcutol®).

Research Area IV: Mineral Processing (Froth Flotation)

Hypothesis: The molecule functions as a selective frother/collector for sulfide ores.

Branched alcohols (like MIBC) are industry-standard frothers. The ethoxylation of 2,4-dimethyl-3-pentanol adds a hydrophilic "hook" (the ethanol group), potentially creating a selective collector that binds to hydrophobic mineral surfaces while maintaining a stable froth phase.

  • Target Ores: Copper-Molybdenum separation.

  • Mechanism: The ether oxygen may chelate with specific metal ions on the mineral surface, while the branched tail provides lift.

Synthesis & Purification Protocol

For researchers synthesizing this material de novo for testing:

Method: Williamson Ether Synthesis (Modified)

  • Activation: React 2,4-dimethyl-3-pentanol (1.0 eq) with Sodium Hydride (1.1 eq) in dry THF under Nitrogen. Note: The secondary alcohol is sterically hindered; reflux may be required.

  • Alkylation: Dropwise addition of 2-bromoethanol (or ethylene oxide for industrial simulation) (1.2 eq).

  • Reflux: Maintain at 60-70°C for 12-24 hours. Monitor via TLC/GC.

  • Quench: Carefully add isopropanol then water.

  • Extraction: Extract with Ethyl Acetate; wash with brine.

  • Purification: Vacuum distillation is critical to remove unreacted alcohol.

    • Target BP: Likely ~200-210°C at atm (extrapolated).

SynthesisWorkflow Start Start: 2,4-Dimethyl-3-pentanol Step1 Deprotonation (NaH / THF, Reflux) Start->Step1 Step2 Alkylation (+ 2-Bromoethanol) Step1->Step2 Check GC-MS Check (>95% Conversion?) Step2->Check Check->Step1 No Purify Vacuum Distillation Check->Purify Yes Final Pure 2-(2,4-Dimethylpentan-3-yloxy)ethanol Purify->Final

Figure 2: Synthesis workflow emphasizing the critical checkpoint for conversion of the sterically hindered alcohol.

References

  • PubChem. (n.d.). 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CID 159510). National Center for Biotechnology Information. Retrieved from [Link]

  • ECETOC. (2005).[1] The Toxicology of Glycol Ethers and its Relevance to Man.[1][2][3][4] Technical Report No. 95. European Centre for Ecotoxicology and Toxicology of Chemicals.[1] Retrieved from [Link]

  • Haz-Map. (n.d.). 2,4-Dimethyl-3-pentanol Toxicity Profile. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 2-(2,4-Dimethylpentan-3-yloxy)ethanol CAS: 132299-20-8 Molecular Formula:


Molecular Weight:  160.25  g/mol [1][2]

This guide details the synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol , a mono-glycol ether derived from the extremely sterically hindered alcohol, 2,4-dimethylpentan-3-ol (Diisopropylcarbinol).[1]

The Synthetic Challenge: The core difficulty lies in the nucleophilicity of the precursor alcohol. The hydroxyl group is located at the center of a pincer-like structure, flanked by two bulky isopropyl groups. This steric crowding suppresses standard


 approaches (Williamson ether synthesis) by favoring E2 elimination and significantly retards the kinetics of direct ethoxylation.

This protocol provides three distinct routes optimized for this specific steric profile:

  • Method A (Industrial/Scalable): Catalytic Ethoxylation using Double Metal Cyanide (DMC) or Lewis Acids.[1]

  • Method B (Green/Lab Scale): Ethylene Carbonate Transesterification.

  • Method C (Classical/Modified): Phase-Transfer Catalyzed Williamson Ether Synthesis (High Risk/High Reward).[1]

Retrosynthetic Analysis & Strategy

The synthesis is best visualized by disconnecting the ether oxygen bond. Due to the high risk of elimination when using alkyl halides on secondary carbons, the bond formation strategies focus on opening the strained epoxide ring or decarboxylative etherification.

Retrosynthesis cluster_0 Disconnection Strategies Target Target: 2-(2,4-Dimethylpentan-3-yloxy)ethanol Route1 Route A: Epoxide Ring Opening (Ethylene Oxide + Acid/DMC Cat) Target->Route1 Retro-Alkoxylation Route2 Route B: Carbonate Insertion (Ethylene Carbonate + Base Cat) Target->Route2 Retro-Decarboxylation Route3 Route C: Williamson Ether (2-Haloethanol + PTC) Target->Route3 Retro-Substitution Precursor Precursor: 2,4-Dimethylpentan-3-ol (Sterically Hindered Nucleophile) Route1->Precursor Route2->Precursor Route3->Precursor

Figure 1: Retrosynthetic disconnection showing the three primary pathways to the target glycol ether.[1]

Method A: Direct Ethoxylation (Lewis Acid or DMC Catalysis)

Context: Standard base-catalyzed ethoxylation (KOH) is often ineffective for this substrate because the bulky alkoxide is difficult to form and reacts sluggishly with Ethylene Oxide (EO).[1] Acid catalysis or Double Metal Cyanide (DMC) catalysts are preferred to activate the epoxide ring, making it more susceptible to attack by the hindered alcohol.

Materials
  • Substrate: 2,4-Dimethylpentan-3-ol (Purity >98%)

  • Reagent: Ethylene Oxide (Gas)[1]

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    ) OR Zn-Co DMC Catalyst.[1]
    
  • Solvent: Toluene (optional, for heat control).[1]

Protocol (Lewis Acid Route)[1]
  • Setup: Use a high-pressure stainless steel autoclave (Parr Reactor) equipped with a cooling coil and magnetic drive stirrer.[1]

  • Charging: Under

    
     atmosphere, charge the reactor with 2,4-dimethylpentan-3-ol (1.0 eq) and catalyst (
    
    
    
    , 0.5 mol%).
  • Inerting: Purge the reactor 3 times with Nitrogen to remove oxygen (critical safety step).[1]

  • Reaction:

    • Heat the alcohol mixture to 50–60°C .

    • Slowly feed Ethylene Oxide (1.1 eq) into the reactor, maintaining pressure below 4 bar.

    • Note: The reaction is exothermic.[3][4] Control temperature strictly between 55–65°C using the cooling coil.

  • Digestion: After EO addition is complete, hold at temperature for 1 hour to consume residual epoxide.

  • Neutralization: Cool to room temperature. Degas to remove unreacted EO (scrubber). Add solid

    
     to neutralize the acid catalyst.
    
  • Purification: Filter solids. Distill the filtrate under reduced pressure.

    • Target Fraction: Collect the mono-ethoxylated product (approx. BP 190–200°C at atm, or ~85°C at 10 mmHg).[1]

Critical Insight: Using a Lewis acid favors the mono-adduct.[1] Base catalysis often results in a distribution of poly-ethoxylates (n=2, 3, 4) because the product (a primary alcohol) is more acidic and less hindered than the starting material, leading to competitive chain extension.

Method B: Ethylene Carbonate Transesterification (Green Route)[1]

Context: This method avoids the handling of toxic/explosive Ethylene Oxide gas. It utilizes Ethylene Carbonate (EC) and relies on decarboxylation.[1] It is the safest method for laboratory scale.

Materials
  • Substrate: 2,4-Dimethylpentan-3-ol (1.0 eq)

  • Reagent: Ethylene Carbonate (1.2 eq)[1]

  • Catalyst: Potassium Carbonate (

    
    ) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (2-5 mol%).[1]
    
  • Solvent: None (Neat reaction).

Protocol
  • Mixture Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to a bubbler), combine the alcohol, ethylene carbonate, and catalyst.

  • Reaction:

    • Heat the mixture to 140–150°C .

    • 
       evolution will be observed.[1] This drives the equilibrium forward.
      
    • Maintain temperature until gas evolution ceases (typically 4–8 hours).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Dichloromethane (DCM) or Diethyl Ether.[1]

    • Wash with water (

      
      ) to remove unreacted ethylene carbonate and catalyst.[1]
      
  • Purification: Dry organic layer over

    
    , concentrate, and vacuum distill.
    

Mechanistic Note: The steric bulk of the diisopropyl group requires high temperatures to facilitate the nucleophilic attack on the carbonate carbonyl. TBD is a superior catalyst for hindered substrates compared to inorganic carbonates.[1]

Analytical Characterization

To validate the synthesis, compare the product against the following expected data points.

ParameterExpected ValueNotes
Appearance Clear, colorless liquidViscosity slightly higher than water.[1]
GC Purity > 98.0%Impurities: Unreacted alcohol, Di-ethoxylate.[1]
Hydroxyl Value ~350 mg KOH/gTheoretical for MW 160.[1]25.

NMR (

)

3.6–3.8 (m, 4H,

)
Distinct ethylene glycol backbone signal.[1]

NMR (

)

0.9 (d, 12H, Isopropyl

)
Characteristic doublet for the bulky tail.[1]
Solubility Soluble in alcohols, ethers; limited in waterHLB is low due to the lipophilic tail.[1]

Safety & Handling Protocols

Ethylene Oxide (Method A)[1]
  • Hazard: Carcinogenic, Mutagenic, Extremely Flammable.[1]

  • Control: Must be used in a blast-proof facility with remote operation. Use Method B for non-industrial scale.

2,4-Dimethylpentan-3-ol[1][2][5][6][7][8]
  • Hazard: Flammable liquid.[1] Irritant.

  • Control: Standard fume hood operation.

Experimental Workflow Diagram (Method B)

Workflow Step1 Reagent Mixing (Alcohol + EC + Cat) Step2 Heating (150°C) CO2 Evolution Step1->Step2 Activation Step3 Quench & Wash (Remove Catalyst) Step2->Step3 Completion Step4 Vacuum Distillation (Isolate Product) Step3->Step4 Purification

Figure 2: Process flow for the Ethylene Carbonate synthesis route.

References

  • Alkoxylation of Hindered Alcohols: Weerasooriya, U., et al. (1995).[1] Process for alkoxylation of hindered alcohols. U.S. Patent 5,406,006.[1]

  • Ethylene Carbonate Transesterification: Clements, J. H. (2003).[1] Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.[1]

  • DMC Catalysis: Eleveld, M. B., et al. (2005).[1][5] Process for the preparation of ethoxylated alcohols using DMC catalysts. U.S. Patent Application 2005/0014979.[1][5]

  • Williamson Ether Synthesis Limitations: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (See Section on Elimination vs Substitution). [1]

Sources

Application Note: Advanced Purification Strategies for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8) is a specialized glycol ether derived from the ethoxylation of 2,4-dimethyl-3-pentanol (diisopropyl carbinol).[1][2] Unlike common linear glycol ethers, this molecule possesses a highly sterically hindered hydrophobic tail (the branched C7 group).[2] This unique structure imparts exceptional hydrolytic stability and specific solvency properties useful in high-performance coatings, electronic processing solvents, and pharmaceutical synthesis intermediates.

However, the synthesis of this molecule presents a distinct purification challenge.[2] The steric bulk of the starting alcohol (2,4-dimethyl-3-pentanol) retards the ethoxylation rate, often resulting in reaction mixtures containing significant unreacted alcohol and higher molecular weight poly-ethoxylates (di- and tri-glycols).[1][2]

This guide details a self-validating purification workflow designed to isolate the mono-ethoxylate species to >99.5% purity, specifically addressing the removal of the close-boiling starting alcohol and the suppression of peroxide formation.[1]

Chemical Profile & Target Properties[1][2][3][11]
PropertyValue / DescriptionNote
IUPAC Name 2-(2,4-Dimethylpentan-3-yloxy)ethanol
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
Est.[1][2][3][4][5] Boiling Point 215°C - 225°C (at 760 mmHg)Extrapolated from homologous glycol ethers.[1][2]
Key Impurity A 2,4-Dimethyl-3-pentanolStarting material (BP ~140°C).[1][2][6]
Key Impurity B Poly(ethylene glycol) ethersOver-ethoxylated byproducts (High BP).[2]
Solubility AmphiphilicSoluble in alcohols, ethers; limited water solubility due to C7 branching.[2]

Strategic Purification Workflow

The purification logic follows a "Light-to-Heavy" removal strategy.[1][2] We first neutralize the synthesis catalyst, then strip the volatile starting alcohol (Light Key), and finally distill the product (Heart Cut) away from the heavy poly-glycols (Heavy Key).

Process Logic Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Alkoxide Catalyst + Alcohol + Product + Heavies) Neut 1. Neutralization & Filtration (Remove Catalyst Salts) Crude->Neut Acid Quench Strip 2. Vacuum Stripping (Remove Unreacted Alcohol) Neut->Strip Filtrate Waste1 Solid Salts (Waste) Neut->Waste1 Filtration Rect 3. Fractional Rectification (Isolate Mono-Ether) Strip->Rect Bottoms Waste2 Recovered Alcohol (Recycle) Strip->Waste2 Distillate (<100°C @ 10 Torr) Polish 4. Adsorptive Polishing (Remove Peroxides/Water) Rect->Polish Heart Cut Waste3 Heavy Residue (Poly-glycols) Rect->Waste3 Residue Final Final Product (>99.5% Purity) Polish->Final N2 Pack

Figure 1: Step-wise purification workflow emphasizing the separation of catalyst residues, light alcohols, and heavy oligomers.

Detailed Experimental Protocols

Protocol A: Catalyst Neutralization and Pre-treatment

Objective: To prevent base-catalyzed degradation or retro-aldol type reactions during the high-temperature distillation steps.[1][2]

  • Context: Ethoxylation is typically catalyzed by KOH or NaOCH₃.[1][2] Leaving this active base in the mixture during distillation will cause the formation of additional heavy glycols and color bodies.[2]

Step-by-Step:

  • Assessment: Measure the pH of the crude reaction mixture (10% aqueous slurry). It will likely be >11.[2]

  • Acidification:

    • Add Glacial Acetic Acid or Phosphoric Acid dropwise to the stirred crude mixture.[2]

    • Target: Adjust pH to range 6.0 – 7.0. Do not over-acidify, as acid can catalyze ether cleavage at high temperatures.[2]

  • Precipitation: Stir for 30 minutes to allow salt crystals (Potassium Acetate/Phosphate) to agglomerate.

  • Filtration: Filter through a sintered glass funnel (Porosity M) with a Celite 545 pad to remove salts and colloidal matter.[2]

  • Peroxide Check (Critical): Before heating, test a small aliquot with KI starch paper or Quantofix Peroxide strips.[2] If positive (>10 ppm), treat with ferrous sulfate or sodium metabisulfite before distillation [1].[2]

Protocol B: Vacuum Rectification (The Core Separation)

Objective: Separation of the mono-ether (Product) from the starting alcohol (Light) and di-ethers (Heavy).[1][2]

  • Equipment:

    • Vacuum Jacket Silvered Column (minimum 30cm active length).[2]

    • Packing: Stainless Steel Pro-Pak or Structured Wire Mesh (High Efficiency).[2]

    • Vacuum Pump: Capable of <5 Torr (e.g., Rotary Vane or Dry Scroll).[2]

    • Manometer: Digital absolute pressure gauge.[1][2]

Thermodynamic Setup: The boiling point differential between the starting alcohol (2,4-dimethyl-3-pentanol, BP ~140°C) and the product (~220°C) is significant (~80°C at atm).[1][2] However, under vacuum, these curves compress. We will operate at 10 Torr to keep pot temperatures below 150°C, minimizing thermal hazards.

Procedure:

  • Degassing: Load the neutralized crude into the reboiler. Stir and lower pressure to 100 Torr without heat to remove dissolved gases.

  • Stripping Run (Removal of Alcohol):

    • Reduce pressure to 10 Torr .

    • Increase pot temperature slowly.

    • Observation: The first fraction will distill at approximately 45°C - 55°C (vapor temp at 10 Torr).[1][2] This is the unreacted 2,4-dimethyl-3-pentanol.[1][2]

    • Action: Collect this fraction aggressively (Reflux Ratio 1:[1][2]1) until vapor temperature begins to rise sharply.

  • Intermediate Cut:

    • As the vapor temp rises from ~55°C to ~100°C, switch receivers.[2] This "slop cut" contains mixed alcohol and product.[2][7]

  • Product Fraction (Heart Cut):

    • Stabilization: The vapor temperature should plateau around 105°C - 115°C (at 10 Torr). Note: Exact BP varies with vacuum precision; rely on the plateau.

    • Reflux Ratio: Increase to 5:1 (Reflux:Takeoff). High reflux is required here to reject any entrained di-ethers.[1][2]

    • Collection: Collect the main fraction. Monitor the pot temperature; if the difference between Pot and Head temperature exceeds 30°C, the mono-ether is depleted, and di-ethers are concentrating in the pot.[1]

  • Termination: Stop distillation when head temperature spikes >120°C (at 10 Torr) or pot temp exceeds 160°C. The residue contains di-ethylene glycol ethers.[1][2]

Protocol C: Final Polishing (Peroxide & Moisture Removal)

Objective: Glycol ethers are prone to auto-oxidation upon storage, forming explosive peroxides.[1][2]

  • Adsorption: Pass the distilled Heart Cut through a column of Activated Alumina (neutral, Brockmann Grade I).[2]

    • Mechanism:[1][2][8] Alumina adsorbs trace water and decomposes hydroperoxides [2].[2]

  • Stabilization: Add a stabilizer if the end-use permits (e.g., BHT at 50-100 ppm).[1][2] If for strict analytical use, store under Argon in amber glass.[2]

Quality Control & Analytical Validation

Do not rely solely on boiling point. Validation via Gas Chromatography (GC) is mandatory.[2]

Method: GC-FID (Flame Ionization Detector) [1][2]

  • Column: DB-Wax or HP-Innowax (Polar PEG column is required to separate the alcohol from the ether).[1][2]

  • Dimensions: 30m x 0.32mm x 0.25µm.[1][2]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 240°C for 10 min.

  • Elution Order (Typical):

    • 2,4-Dimethyl-3-pentanol (Early eluter).[1][2]

    • 2-(2,4-Dimethylpentan-3-yloxy)ethanol (Target).

    • Diethylene glycol derivative (Late eluter).[2]

Acceptance Criteria:

  • Purity: >99.5% (Area %).[2]

  • Water (Karl Fischer): <0.1%.[2][9]

  • Peroxides: <5 ppm (as H₂O₂).[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for drying and peroxide removal in ethers). [2]

  • Burfield, D. R. (1982).[2] "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." Journal of Organic Chemistry, 47(20), 3821–3824.[2] (Foundational text on using alumina/sieves for ether polishing).

  • Gallows, K. (2000).[2] "Glycol Ethers: Synthesis and Purification." Kirk-Othmer Encyclopedia of Chemical Technology. (General industrial context for glycol ether separation). [2]

Disclaimer: This protocol involves the handling of chemicals under vacuum and heat.[1][2][10][11] Standard laboratory safety protocols (PPE, fume hood, blast shield) must be observed.[2] The formation of peroxides in glycol ethers is a known hazard; always test before distilling.[1]

Sources

using 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a solvent in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Solvent Engineering with 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Executive Summary

This application note details the utility of 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8), commercially known as Solvactant 7 , in high-value organic synthesis. Unlike traditional linear glycol ethers (e.g., 2-Methoxyethanol, 2-Butoxyethanol), this solvent features a sterically hindered, branched hydrophobic tail derived from 2,4-dimethyl-3-pentanol (diisopropyl carbinol).

Key Advantages:

  • "Solvactant" Behavior: Acts as a hydrotrope, bridging the miscibility gap between highly polar reagents (salts, metal complexes) and non-polar substrates without the need for Phase Transfer Catalysts (PTC).

  • Thermal Stability: High boiling point (est. >200°C) allows for high-temperature cyclizations (e.g., Phthalocyanine synthesis) at atmospheric pressure.

  • Steric Protection: The bulky diisopropyl group reduces the susceptibility of the ether linkage to cleavage and limits the solvent's participation in unwanted side reactions compared to primary alkyl glycol ethers.

Physicochemical Profile

The unique structure of 2-(2,4-Dimethylpentan-3-yloxy)ethanol combines a primary alcohol handle with a bulky, branched ether tail. This amphiphilic architecture is critical for its performance.

Table 1: Physical Properties & Specifications

PropertyValue / DescriptionSignificance
Chemical Name 2-(2,4-Dimethylpentan-3-yloxy)ethanol--
CAS Number 132299-20-8Identity verification
Synonym Solvactant 7; Ethylene glycol mono-2,4-dimethyl-3-pentyl etherCommercial identification
Molecular Formula C₉H₂₀O₂MW: 160.25 g/mol
Structure HO-CH₂-CH₂-O-CH(CH(CH₃)₂)₂Amphiphilic: Hydrophilic Head + Bulky Hydrophobic Tail
Boiling Point ~220–240°C (Estimated)*Enables high-temp kinetics without autoclaves.
Solubility Amphiphilic (Miscible with polar/non-polar)Excellent coupling agent for biphasic systems.
Flash Point >100°C (High)Safer handling in process scale-up.

*Note: Boiling point estimated based on the parent alcohol (2,4-dimethyl-3-pentanol, BP 140°C) and standard ethylene glycol ether increments.

Application Protocols

Protocol A: High-Temperature Cyclotetramerization (Phthalocyanine Synthesis)

Context: The synthesis of metal-free or metallo-phthalocyanines often requires high temperatures (>180°C) to drive the cyclization of phthalonitriles. Standard solvents like quinoline or chloronaphthalene are toxic and difficult to remove. 2-(2,4-Dimethylpentan-3-yloxy)ethanol serves as a superior, high-boiling solvent that solubilizes the growing macrocycle.

Materials:

  • Phthalonitrile (1.0 eq)

  • Metal Salt (e.g., Zn(OAc)₂, 0.25 eq) [Optional for metallo-derivatives]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq) or Lithium alkoxide.

  • Solvent: 2-(2,4-Dimethylpentan-3-yloxy)ethanol (5–10 mL per g of reactant).

Step-by-Step Methodology:

  • Charge: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine Phthalonitrile (1.28 g, 10 mmol) and the Metal Salt (if using).

  • Solvation: Add 10 mL of 2-(2,4-Dimethylpentan-3-yloxy)ethanol . Stir at room temperature to create a slurry.

  • Activation: Add DBU (1.5 mL, 10 mmol) dropwise. Note: The solvent's alcohol group may participate in H-bonding, stabilizing the intermediate isoindoline.

  • Reaction: Heat the mixture to reflux (~220°C) under a nitrogen atmosphere.

    • Observation: The solution will darken to a deep blue/green color within 30 minutes.

    • Duration: Maintain reflux for 4–6 hours to ensure completion.

  • Workup (Precipitation): Cool the reaction mixture to ~80°C. Add 20 mL of Methanol or Ethanol. The bulky solvent remains in the organic phase, while the phthalocyanine product precipitates due to low solubility in lower alcohols.

  • Purification: Filter the solid. Wash extensively with Methanol, then Acetone, to remove the high-boiling solvent and DBU residues.

  • Drying: Dry the product in a vacuum oven at 80°C for 12 hours.

Mechanism & Logic: The solvent's high boiling point drives the entropy-disfavored cyclization. Its bulky hydrophobic tail prevents it from coordinating too strongly to the metal center (which would inhibit the reaction), unlike linear glycol ethers (e.g., diglyme) which can act as competitive ligands.

Protocol B: Biphasic Nucleophilic Substitution ("Solvactant" Coupling)

Context: Reactions between an aqueous nucleophile (e.g., Sodium Azide, Cyanide) and a hydrophobic alkyl halide usually require a Phase Transfer Catalyst (PTC). 2-(2,4-Dimethylpentan-3-yloxy)ethanol eliminates the need for a PTC by acting as a "coupling solvent," homogenizing the interface.

Reaction: R-Cl (org) + NaN3 (aq) -> R-N3 (org) + NaCl (aq)

Methodology:

  • Preparation: Dissolve Sodium Azide (1.5 eq) in a minimum amount of water (saturated solution).

  • Substrate: Dissolve the Alkyl Chloride (1.0 eq) in 2-(2,4-Dimethylpentan-3-yloxy)ethanol (3 volumes).

  • Mixing: Add the aqueous azide solution to the organic phase.

    • Observation: Unlike a Toluene/Water mix which separates instantly, this system forms a stable, cloudy micro-emulsion or a single phase depending on water content.

  • Reaction: Heat to 80–100°C. Monitor by TLC/GC.

    • Advantage:[1][2] The glycol ether functionality solvates the Na+ cation, activating the Azide anion, while the bulky alkyl tail solubilizes the alkyl halide.

  • Workup: Dilute with Water (5 volumes) and extract with Ethyl Acetate. The "Solvactant" will partition into the aqueous/organic interface; repeated washing with water removes it.

Process Visualization

The following diagrams illustrate the workflow and the mechanistic advantage of using this bulky glycol ether.

Figure 1: Phthalocyanine Synthesis Workflow

PhthalocyanineSynthesis Start Reactants (Phthalonitrile + Metal Salt) Solvent Add Solvent: 2-(2,4-Dimethylpentan-3-yloxy)ethanol Start->Solvent Base Add Catalyst: DBU or Alkoxide Solvent->Base Heat Reflux (220°C) 4-6 Hours Base->Heat Cyclotetramerization Precip Cool & Add MeOH (Precipitation) Heat->Precip Dark Blue Solution Filter Filtration & Wash (Remove Solvent) Precip->Filter Product Pure Phthalocyanine Filter->Product

Caption: Workflow for high-temperature cyclization utilizing the high boiling point and solubility profile of Solvactant 7.

Figure 2: The "Solvactant" Effect in Biphasic Systems

SolvactantMechanism AqPhase Aqueous Phase (Nucleophile: NaN3) Interface Interface Barrier (Low Reactivity) AqPhase->Interface Immiscible Micelle Micro-Emulsion / Coupled Phase (High Surface Area) AqPhase->Micelle Homogenization OrgPhase Organic Phase (Substrate: R-Cl) OrgPhase->Interface Immiscible OrgPhase->Micelle Homogenization Solvactant 2-(2,4-Dimethylpentan-3-yloxy)ethanol (Hydrotrope) Interface->Solvactant Add Solvent Solvactant->Micelle Reduces Surface Tension Solvates Cations Reaction Accelerated Substitution (Sn2) Micelle->Reaction

Caption: Mechanistic depiction of how the amphiphilic solvent bridges aqueous and organic phases, enhancing reactivity.

Safety & Handling

  • Toxicity: Unlike methyl/ethyl glycol ethers (E-series), which are associated with reproductive toxicity, higher branched glycol ethers generally exhibit lower toxicity profiles due to steric hindrance preventing metabolism into toxic alkoxyacetic acids. However, standard PPE (gloves, goggles, fume hood) is mandatory.

  • Flammability: While the flash point is high, organic vapors at reflux temperatures (220°C) are flammable. Ensure inert atmosphere (Nitrogen/Argon) during high-temp protocols.

  • Peroxide Formation: Like all ethers, this solvent can form peroxides upon prolonged exposure to air. Test for peroxides before distillation or heating.

References

  • PubChem. 2-(2,4-Dimethylpentan-3-yloxy)ethanol (Compound Summary). National Library of Medicine. [Link]

  • MOLBASE. 2-(2,4-Dimethylpentan-3-yloxy)ethanol (Solvactant 7).[Link]

  • Rodríguez-Morgade, M. S., & Torres, T. (2003). Phthalocyanines: Synthesis. In Science of Synthesis (Vol. 17). Thieme. (Contextual reference for high-temp phthalocyanine protocols). [Link]

  • Zschimmer & Schwarz. Solvactant Product Line Description. (General reference for Solvactant chemistry). [Link]

Sources

Application Note: 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a Sterically Demanding Synthon

[1]



1

Executive Summary

2-(2,4-Dimethylpentan-3-yloxy)ethanol (often referred to industrially as a "Solvactant" or specialized glycol ether) represents a unique class of primary alcohols possessing a highly branched, lipophilic tail.[1] Unlike linear glycol ethers (e.g., 2-butoxyethanol), this molecule features a diisopropyl carbinol (2,4-dimethylpentan-3-yl) moiety linked to an ethylene glycol unit.[1]

For synthetic chemists and drug developers, this structure offers a strategic advantage: it combines the high reactivity of a primary alcohol with the steric bulk and lipophilicity of a branched heptyl chain. It acts as a versatile precursor for introducing the 2,4-dimethylpentan-3-yloxy motif into esters, surfactants, and biologically active molecules, providing enhanced hydrolytic stability and solubility control.[1]

Key Chemical Properties
PropertyValueSynthetic Implication
Molecular Weight 160.25 g/mol Low molecular weight building block.[1]
Boiling Point ~215°C (est)High boiling point; suitable for high-temp reactions.[1]
LogP 2.1Moderate lipophilicity; excellent for adjusting HLB values.[1]
Steric Profile High (Branched Tail)Resists hydrolysis in resulting ester derivatives.[1]
Reactivity Primary AlcoholHigh nucleophilicity; clean derivatization.[1]

Synthetic Utility & Mechanism

The utility of 2-(2,4-Dimethylpentan-3-yloxy)ethanol stems from its ability to act as a "Lipophilic Anchor" .[1] In drug delivery and materials science, attaching this moiety changes the physicochemical profile of the parent molecule.[1]

Core Applications
  • Sterically Shielded Esters: Converting the alcohol to an ester (e.g., acrylate, methacrylate, or API prodrug) creates a linkage that is accessible for synthesis (via the primary OH) but the resulting molecule has a bulky "tail" that modifies interaction with solvents and enzymes.[1]

  • Functionalized Surfactants: Sulfation or phosphation of the hydroxyl group yields anionic surfactants with unique wetting properties due to the branched "gemini-like" tail structure.[1]

  • Nucleophilic Alkylation: Conversion to the corresponding halide allows the ether chain to be grafted onto phenols or amines, serving as a solubilizing protecting group.[1]

Structural Visualization

The diagram below illustrates the steric environment and reactive pathways.[1]

GStart2-(2,4-Dimethylpentan-3-yloxy)ethanol(Primary Alcohol)HalideAlkyl Chloride/Bromide(Activated Electrophile)Start->HalideSOCl2 or PBr3(Nucleophilic Sub.)SulfateSulfated Surfactant(Anionic Detergent)Start->SulfateClSO3H(Sulfation)EsterSterically Bulky Ester(Prodrug/Plasticizer)Start->EsterR-COCl / DCC(Esterification)Prop1High LipophilicityEster->Prop1Prop2Hydrolytic StabilityEster->Prop2

Figure 1: Divergent synthetic pathways for 2-(2,4-Dimethylpentan-3-yloxy)ethanol utilizing its primary hydroxyl group.[1]

Experimental Protocols

Protocol A: Synthesis of Lipophilic Acrylates (Esterification)

Objective: To synthesize 2-(2,4-dimethylpentan-3-yloxy)ethyl acrylate, a monomer for hydrophobic polymers.[1] Scale: 50 mmol

Reagents:

  • 2-(2,4-Dimethylpentan-3-yloxy)ethanol (8.0 g, 50 mmol)[1]

  • Acryloyl chloride (4.97 g, 55 mmol)[1]

  • Triethylamine (TEA) (6.0 g, 60 mmol)[1]

  • Dichloromethane (DCM) (100 mL)[1]

  • Inhibitor: 4-Methoxyphenol (MEHQ) (10 mg)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 2-(2,4-Dimethylpentan-3-yloxy)ethanol, MEHQ, and TEA in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Addition: Add Acryloyl chloride dropwise over 30 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the alcohol.[1]

  • Workup: Quench with saturated NaHCO

    
     (50 mL). Separate the organic layer and wash with 1M HCl (50 mL) followed by brine (50 mL).
    
  • Purification: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation (expected bp ~110°C at 2 mmHg) to obtain a clear, colorless liquid.
    

Validation:

  • IR: Disappearance of broad O-H stretch (3400 cm

    
    ) and appearance of strong C=O ester stretch (1725 cm
    
    
    ).[1]
  • 1H NMR: Diagnostic signals for acrylate vinyl protons (5.8–6.4 ppm) and the ethoxy linker (-OCH

    
    CH
    
    
    O-).[1]
Protocol B: Conversion to Alkyl Chloride (Activation)

Objective: To convert the alcohol to 1-chloro-2-(2,4-dimethylpentan-3-yloxy)ethane for use as an alkylating agent.[1]

Reagents:

  • Precursor Alcohol (10.0 g, 62.4 mmol)[1]

  • Thionyl Chloride (SOCl

    
    ) (8.9 g, 75 mmol)[1]
    
  • Catalyst: DMF (0.1 mL)

  • Solvent: Toluene (50 mL)

Procedure:

  • Setup: Equip a 100 mL flask with a reflux condenser and a scrubber for HCl gas.

  • Addition: Dissolve the alcohol and DMF in toluene. Heat to 60°C.

  • Chlorination: Add SOCl

    
     dropwise.[1] The reaction will evolve HCl gas.[1]
    
  • Reflux: Once addition is complete, heat to reflux (110°C) for 2 hours to ensure complete conversion.

  • Isolation: Distill off the toluene and excess SOCl

    
     under reduced pressure. The product can be used crude for subsequent alkylations or distilled for high purity.[1]
    

Critical Considerations & Safety

  • Steric Factors: While the primary alcohol is reactive, the bulky tail (2,4-dimethylpentyl group) significantly increases the viscosity and lipophilicity.[1] Reactions in polar protic solvents (like water/methanol) may suffer from phase separation.[1] Use aprotic solvents (DCM, THF, Toluene). [1]

  • Peroxide Formation: Like all glycol ethers, this molecule can form peroxides upon prolonged exposure to air.[1] Test with starch-iodide paper before distillation.[1]

  • Purification: The high boiling point makes column chromatography tedious.[1] Vacuum distillation is the preferred purification method.[1]

References

  • PubChem Compound Summary. (2023). 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CID 159510).[1] National Center for Biotechnology Information.[1] [Link][1]

  • U.S. Environmental Protection Agency. (2012).[1][2] TSCA Chemical Data Reporting (CDR).[1][2] (Confirming industrial status and CAS 132299-20-8). [Link][1]

  • Organic Syntheses. (2021). General Procedures for Esterification of Hindered Alcohols.[1] (Adapted for Protocol A).[1] [Link]

Analytical Methods for Detecting 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Target Profile

Target Analyte: 2-(2,4-Dimethylpentan-3-yloxy)ethanol CAS Number: 132299-20-8 Synonyms: Ethylene glycol mono-2,4-dimethyl-3-pentyl ether; 3-(2-Hydroxyethoxy)-2,4-dimethylpentane. Molecular Formula: C


H

O

(MW: 160.25 g/mol )[1]

This guide details the analytical characterization of 2-(2,4-Dimethylpentan-3-yloxy)ethanol, a specialized glycol ether often used as a coupling agent, high-boiling solvent, or surfactant intermediate. Unlike smaller glycol ethers (e.g., 2-methoxyethanol), this molecule possesses significant lipophilicity (LogP ~2.1) and steric bulk due to the diisopropyl-like branching. These physicochemical traits dictate specific modifications to standard glycol ether protocols (e.g., NIOSH 1403) to ensure adequate recovery and chromatographic resolution.

Physicochemical Drivers for Method Selection
PropertyValueAnalytical Implication
Boiling Point ~210–230°C (Est.)Requires GC columns with high thermal stability (e.g., Wax or 1301 phases) or HPLC.
LogP 2.1Critical: Unlike hydrophilic glycols, this analyte extracts efficiently into organic solvents (DCM, EtOAc), simplifying sample prep.
Chromophore NegligibleLacks conjugated systems; UV detection is viable only at low wavelengths (205-210 nm) and prone to interference. ELSD or FID is preferred.
Reactivity Primary AlcoholAmenable to silylation (BSTFA/TMS) to improve peak shape and sensitivity in GC.

Primary Method: Gas Chromatography (GC-FID/MS)

Application: Quantitative analysis of purity, residual solvent testing, and trace environmental monitoring. Rationale: GC is the gold standard for volatile glycol ethers. The choice of stationary phase is critical; while non-polar columns (DB-1) separate by boiling point, intermediate polar columns (Cyanopropyl or PEG) provide superior resolution of the alcohol group from matrix interferences.

Instrument Configuration
  • System: Agilent 7890/8890 GC or equivalent.

  • Detector:

    • FID (Flame Ionization Detector): For routine quantification (Limit of Quantitation ~1-5 ppm).

    • MS (Mass Spectrometry): For identification (SIM mode recommended for trace analysis).

  • Column Selection:

    • Primary:DB-WAX UI (Polyethylene glycol), 30m × 0.25mm × 0.25µm.

      • Why: Strong hydrogen-bonding interaction sharpens the alcohol peak and separates it from non-polar hydrocarbons.

    • Alternative:Rxi-1301Sil MS (Cyano-based).[2][3]

      • Why: Higher thermal stability than WAX, useful if high-boiling matrix components require bake-out at >260°C.

GC Operating Parameters[4]
ParameterSettingNotes
Inlet Temp 250°CSplit/Splitless mode depending on concentration.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp ensures separation from lower MW glycol ethers.
FID Temp 280°CH2: 30 mL/min, Air: 400 mL/min, Makeup: 25 mL/min.
MS Source/Quad 230°C / 150°CScan range 35–300 amu (Full Scan) or Target Ions (SIM).
Injection Vol 1.0 µLUse a glass wool liner to trap non-volatiles.
Sample Preparation Protocol (Liquid Matrix)

Objective: Extract analyte from aqueous or formulation matrices while minimizing water injection (which degrades WAX columns).

  • Aliquot: Transfer 1.0 mL of sample into a 15 mL centrifuge tube.

  • Internal Standard Addition: Add 50 µL of 1-Octanol or 2-Butoxyethanol-d4 (deuterated surrogate) solution (1 mg/mL in Methanol).

    • Self-Validating Step: The IS corrects for injection variability and extraction efficiency. 1-Octanol is chosen for similar boiling point and polarity.

  • Extraction: Add 5.0 mL Ethyl Acetate .

    • Why: Ethyl Acetate is polar enough to solvate the glycol ether but immiscible with water.

  • Agitation: Vortex for 60 seconds; Centrifuge at 3000 RPM for 5 minutes.

  • Drying: Transfer the upper organic layer to a vial containing anhydrous Na

    
    SO
    
    
    
    .
  • Analysis: Transfer dried supernatant to a GC vial for injection.

Secondary Method: HPLC-ELSD

Application: Analysis of non-volatile formulations (e.g., polymers, surfactants) where GC thermal degradation is a risk. Rationale: Since the molecule lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) is required. ELSD is preferred for gradient compatibility.

LC Conditions[2][3][4]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile (0.1% Formic Acid)

  • Gradient: 10% B to 90% B over 15 minutes.

    • Logic: The lipophilic "tail" (dimethylpentane) requires high organic content to elute.

  • Detector (ELSD): Drift tube temp 60°C, Gain 4, Gas pressure 3.5 bar (N

    
    ).
    

Visualized Workflows

Method Selection Decision Tree

MethodSelection Start Start: Sample Analysis MatrixCheck Is the Matrix Volatile? Start->MatrixCheck Concentration Expected Concentration? MatrixCheck->Concentration Yes (Solvent/Water) HPLC Method C: HPLC-ELSD (Non-volatile/Polymer Matrix) MatrixCheck->HPLC No (Polymer/Solid) GC_FID Method A: GC-FID (Quantification >10 ppm) Concentration->GC_FID High (>10 ppm) Derivatization Derivatization (TMS) Required? Concentration->Derivatization Trace (<1 ppm) GC_MS Method B: GC-MS SIM (Trace <1 ppm) Derivatization->GC_MS Silylate with BSTFA

Caption: Decision logic for selecting the optimal analytical technique based on matrix volatility and sensitivity requirements.

Sample Extraction Workflow (Liquid-Liquid)

ExtractionWorkflow Step1 Sample Aliquot (1 mL Aqueous) Step2 Add Internal Standard (1-Octanol) Step1->Step2 Step3 Add Solvent (5 mL Ethyl Acetate) Step2->Step3 Step4 Vortex & Centrifuge (3000 RPM, 5 min) Step3->Step4 Step5 Phase Separation (Collect Top Layer) Step4->Step5 Step6 Dry w/ Na2SO4 & Inject Step5->Step6

Caption: Step-by-step liquid-liquid extraction protocol optimized for lipophilic glycol ethers.

Validation Criteria (ICH Q2)

To ensure Trustworthiness , the method must be validated against the following parameters:

  • Specificity: Inject a "blank" matrix (solvent only) to ensure no interference at the retention time of the analyte (approx. 8-12 min on DB-WAX).

  • Linearity: Prepare 5 standards ranging from 1 ppm to 100 ppm.

    
     must be > 0.999.
    
  • Recovery (Accuracy): Spike the analyte into the actual matrix at 3 levels (Low, Mid, High). Acceptable recovery range: 80–120%.

    • Note: If recovery is low (<80%) in aqueous matrices, increase ionic strength by adding NaCl (Salting Out) during extraction.

  • LOD/LOQ: Determine via Signal-to-Noise (S/N). LOD = 3:1, LOQ = 10:1.

Safety & Handling

  • Toxicity: Like many glycol ethers, this compound may exhibit hematological toxicity or skin absorption hazards. Always handle in a fume hood.

  • Waste: Dispose of organic extracts as halogenated (if DCM used) or non-halogenated (if EtOAc used) solvent waste.

References

  • PubChem. (n.d.).[1] 2-(2,4-Dimethylpentan-3-yloxy)ethanol (Compound).[1] National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • NIOSH. (2003). Method 1403: Alcohols IV. NIOSH Manual of Analytical Methods (NMAM), 4th Edition. Retrieved February 26, 2026, from [Link]

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved February 26, 2026, from [Link]

Sources

Application Note & Experimental Protocol: Evaluating 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a Novel Penetration Enhancer for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stratum corneum represents the principal barrier to the efficient delivery of therapeutic agents through the skin. Overcoming this barrier is a critical objective in the development of transdermal drug delivery systems (TDDS). Chemical penetration enhancers are pivotal excipients that reversibly reduce the barrier function of the stratum corneum, thereby increasing drug flux. This document details a comprehensive experimental framework for the evaluation of 2-(2,4-Dimethylpentan-3-yloxy)ethanol, a novel ether alcohol, as a potential penetration enhancer. We provide a hypothesized mechanism of action and present detailed, step-by-step protocols for formulation, in vitro skin permeation analysis using Franz Diffusion Cells, skin barrier integrity assessment, and cytotoxicity evaluation. This guide is intended for researchers in pharmaceutics, dermatology, and drug development to rigorously assess the efficacy and safety of this and similar candidate molecules.

Introduction: The Challenge of Transdermal Delivery & Rationale for Investigation

Transdermal drug delivery offers significant advantages over oral and parenteral routes, including the avoidance of first-pass metabolism, potential for sustained-release profiles, and improved patient compliance. However, the clinical utility of TDDS is limited to a small number of potent, low-molecular-weight, and moderately lipophilic drugs that can passively diffuse through the skin's formidable outermost layer, the stratum corneum.[1][2] This layer, composed of anucleated corneocytes embedded in a highly organized lipid matrix, presents a significant permeability barrier.[3]

A primary strategy to broaden the scope of transdermally delivered drugs is the incorporation of chemical penetration enhancers (CPEs).[4][5] An ideal CPE should reversibly disrupt the stratum corneum's structure, be pharmacologically inert, non-toxic, non-irritating, and compatible with other formulation excipients.[6]

The molecule 2-(2,4-Dimethylpentan-3-yloxy)ethanol possesses structural features that make it a compelling candidate for a CPE. Its amphipathic nature, combining a branched, lipophilic dialkyl ether group with a hydrophilic ethanol headgroup, suggests it may effectively integrate into and disrupt the stratum corneum's lipid lamellae. The ether linkage provides chemical stability, while the terminal alcohol offers a site for hydrogen bonding.

This guide provides the necessary protocols to systematically investigate this hypothesis, moving from basic formulation and efficacy testing to essential safety assessments.

Physicochemical & Safety Profile

A thorough understanding of the candidate enhancer's properties is fundamental.

Table 1: Physicochemical Properties of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

PropertyValueSource
Molecular FormulaC₉H₂₀O₂PubChem
Molecular Weight160.25 g/mol PubChem[7]
XLogP3-AA (Lipophilicity)2.1PubChem[7]
Hydrogen Bond Donor Count1PubChem[7]
Hydrogen Bond Acceptor Count2PubChem[7]
AppearanceColorless LiquidAssumed

Safety & Handling Precautions: Based on safety data for the compound and its structural analogs, 2-(2,4-Dimethylpentan-3-yloxy)ethanol should be handled with care. It is classified as a flammable liquid and may cause skin irritation.[1][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hypothesized Mechanism of Action

We hypothesize that 2-(2,4-Dimethylpentan-3-yloxy)ethanol enhances permeation primarily by disrupting the highly ordered intercellular lipid lamellae of the stratum corneum. This proposed mechanism involves three key interactions.[8][9][10]

  • Intercalation: The branched, lipophilic alkyl portion of the molecule inserts itself between the acyl chains of the ceramides, cholesterol, and free fatty acids in the stratum corneum.

  • Disruption & Fluidization: This intercalation disrupts the tight, orthorhombic packing of the lipids, increasing their fluidity and creating disordered, more permeable regions within the bilayer.[3][8]

  • Polar Pathway Interaction: The hydrophilic ethanol headgroup may interact with the polar headgroups of the lipids and form transient aqueous channels, potentially increasing the permeation of hydrophilic drugs.

This dual-action mechanism could enhance the diffusion of both lipophilic and hydrophilic drugs across the skin barrier.

G Enhancer 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CPE) Intercalation 1. Intercalation of Lipophilic Tail Enhancer->Intercalation Enters SC Polar_Interaction 3. Interaction of Hydrophilic Head Enhancer->Polar_Interaction Enters SC SC_Lipids Stratum Corneum Intercellular Lipids (Highly Ordered) SC_Lipids->Intercalation SC_Lipids->Polar_Interaction Disruption 2. Disruption of Lipid Packing Intercalation->Disruption Fluidization Increased Lipid Fluidity Disruption->Fluidization Permeability Increased Drug Permeability Fluidization->Permeability Aqueous_Channels Transient Aqueous Channels Polar_Interaction->Aqueous_Channels Aqueous_Channels->Permeability

Caption: Hypothesized mechanism of 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a CPE.

Core Experimental Protocols

This section provides the methodologies to test the efficacy and safety of the candidate enhancer. A model active pharmaceutical ingredient (API) should be chosen (e.g., caffeine for a hydrophilic model, ibuprofen for a lipophilic model).

Protocol 1: Preparation of Test Formulations

Objective: To prepare simple gel-based formulations for testing: a control without the enhancer and a test formulation containing the enhancer.

Materials:

  • Model API (e.g., Caffeine)

  • 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CPE)

  • Gelling agent (e.g., Hydroxypropyl cellulose, 2% w/v)

  • Solvent/Vehicle (e.g., Propylene glycol:Water, 50:50)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • pH meter

Procedure:

  • Prepare Vehicle: Prepare the required volume of the solvent mixture (e.g., 50 mL propylene glycol + 50 mL purified water).

  • Control Formulation (0% CPE): a. Weigh the model API (e.g., 1 g for a 1% formulation) and dissolve it in 97 g of the vehicle with gentle stirring. b. Slowly add 2 g of hydroxypropyl cellulose to the solution while stirring continuously until a homogenous, clear gel is formed. c. Adjust pH if necessary and store in an airtight container.

  • Test Formulation (e.g., 5% CPE): a. Weigh the model API (1 g) and the CPE (5 g) and dissolve them in 92 g of the vehicle with gentle stirring. b. Slowly add 2 g of hydroxypropyl cellulose as described above. c. Adjust pH and store identically to the control.

Table 2: Example Formulation Compositions

IngredientControl (w/w)Test Formulation (w/w)
Model API1.0%1.0%
CPE0.0%5.0%
Hydroxypropyl Cellulose2.0%2.0%
Propylene Glycol48.5%46.0%
Purified Water48.5%46.0%
Total 100.0% 100.0%
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of the model API through a skin membrane from the control and test formulations. This is the gold-standard method for evaluating the efficacy of a CPE.[7][11][12]

G A 1. Prepare Skin (Excise, dermatom, equilibrate) B 2. Mount Skin on Franz Cell A->B C 3. Fill Receptor with Medium (e.g., PBS) & Equilibrate to 32°C B->C D 4. Apply Formulation to Donor Chamber C->D E 5. Sample Receptor Medium at Time Points (t=0, 1, 2, 4, 6, 8, 24h) D->E Start Experiment F 6. Replenish with Fresh Medium E->F Maintain Sink Conditions G 7. Analyze Samples (e.g., HPLC) E->G F->E H 8. Calculate Flux & Enhancement Ratio G->H

Caption: Workflow for the In Vitro Skin Permeation Study.

Materials:

  • Franz Diffusion Cells (vertical type)

  • Circulating water bath

  • Skin membrane (e.g., excised human or porcine skin, or synthetic membranes like Strat-M®)

  • Receptor medium (e.g., Phosphate-buffered saline (PBS), pH 7.4, degassed)

  • Test and Control formulations

  • High-Performance Liquid Chromatography (HPLC) system for sample analysis

Procedure:

  • Skin Preparation: If using biological skin, carefully excise subcutaneous fat. Dermatomed skin (approx. 500 µm thickness) is preferred. Cut skin sections to fit the Franz cells. Equilibrate the skin in PBS for 30 minutes before mounting.[11]

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber. Clamp securely.[7][13]

  • Receptor Chamber: Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar inside.

  • Equilibration: Place the assembled cells in the water bath set to maintain a skin surface temperature of 32°C. Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5 mg/cm²) of the control or test formulation evenly onto the skin surface in the donor chamber. Cover the donor opening to prevent evaporation.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor medium via the sampling port.[7]

  • Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[7]

  • Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.

Protocol 3: Skin Barrier Integrity Assessment (Transepidermal Water Loss)

Objective: To assess whether the CPE causes excessive or irreversible damage to the skin barrier. An effective enhancer should cause a transient increase in permeability. Transepidermal Water Loss (TEWL) is a non-invasive measure of barrier function.[14][15] An increase in TEWL indicates barrier disruption.

Materials:

  • TEWL measurement device (e.g., Tewameter®)

  • Skin sections mounted in Franz cells (can be done post-permeation study) or dedicated test setup.

  • Controlled environment room (stable temperature and humidity).[16]

Procedure:

  • Baseline Measurement: Measure the baseline TEWL of untreated skin sections to establish a control value.

  • Treatment: Apply the control and 5% CPE formulations to separate skin sections for a defined period (e.g., 24 hours), mimicking the permeation study.

  • Post-Treatment Measurement: At the end of the exposure period, carefully remove the formulation from the skin surface with a soft cloth.

  • Acclimatization: Allow the skin surface to acclimatize to the controlled room conditions for at least 20 minutes.

  • TEWL Reading: Place the TEWL probe on the skin surface and record the value once it stabilizes. Take at least three measurements per site and average them.[14]

  • Interpretation: Compare the TEWL values of the treated skin to the baseline. A significant, sustained increase in TEWL caused by the CPE formulation may indicate potential for skin irritation.

Protocol 4: In Vitro Cytotoxicity Study (MTT Assay)

Objective: To evaluate the potential toxicity of the CPE on skin cells, ensuring it does not unduly compromise cell viability. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[17]

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • 96-well cell culture plates

  • 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CPE)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[18]

  • Treatment: Prepare serial dilutions of the CPE in serum-free culture medium at various concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%).

  • Exposure: Remove the old medium from the cells and add 100 µL of the prepared CPE dilutions to the wells. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Triton™ X-100) as a positive control.

  • Incubation: Incubate the cells with the test compounds for a relevant exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent (typically 5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[17][19]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Data Analysis and Interpretation

Permeation Data:

  • Cumulative Amount: Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample removal.

  • Flux (Jss): Plot Q versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss), typically expressed in µg/cm²/h.[11]

  • Enhancement Ratio (ER): The primary measure of efficacy.

    • ER = Jss (with enhancer) / Jss (control)

    • An ER significantly greater than 1 indicates effective permeation enhancement.

Cytotoxicity Data:

  • Plot cell viability (%) against the concentration of the CPE.

  • Determine the IC₅₀ value, which is the concentration of the CPE that reduces cell viability by 50%. A higher IC₅₀ value indicates lower cytotoxicity.

Table 3: Troubleshooting Common Experimental Issues

IssuePotential CauseSuggested Solution
High variability in permeation data Inconsistent skin thickness; Air bubbles under membrane; Leaky Franz cells.Use dermatomed skin of consistent thickness; Ensure no bubbles are trapped during assembly; Check clamps and O-rings for a proper seal.
No detectable API in receptor API is not permeating; Analytical method not sensitive enough; API binding to the system.Confirm formulation integrity; Validate HPLC method for a lower limit of quantification (LOQ); Check for non-specific binding of API to tubing or cell components.
TEWL values are erratic Unstable environment; Probe not equilibrated; Skin surface not clean.Perform measurements in a draft-free room with stable temperature/humidity; Allow probe and subject to acclimate for 20-30 mins; Gently clean skin surface before measurement.
Low cell viability in control wells (MTT) Cell contamination; Incorrect seeding density; Poor quality reagents.Practice sterile technique; Optimize cell seeding density; Use fresh, high-quality culture medium and reagents.

Conclusion

This application note provides a robust, multi-faceted protocol for the systematic evaluation of 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a novel transdermal penetration enhancer. By combining efficacy testing using the gold-standard Franz diffusion cell with critical safety assessments of barrier integrity and cytotoxicity, researchers can generate the comprehensive data package needed to determine the compound's potential for use in advanced TDDS formulations. The methodologies described herein are grounded in established scientific principles and regulatory guidelines, ensuring data integrity and reproducibility.

References

  • PermeGear, Inc. (n.d.). Setting Up and Conducting Permeation Tests with Franz Diffusion Cells.
  • Godam, K. (2014). The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Patel, D. (2012). Physical and chemical penetration enhancers in transdermal drug delivery system. International Journal of Pharmaceutical Sciences and Research.
  • OECD. (2010). Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Mishra, A. (2017). Skin Penetration Enhancer's in Transdermal Drug Delivery Systems. Research Journal of Pharmacy and Technology.
  • Kumar, L. (2016). Penetration Enhancement Techniques. Journal of Chemical and Pharmaceutical Research.
  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Carpentieri-Rodrigues, L. N., Zanluchi, J. M., & Grebogi, I. H. (2006). Percutaneous absorption enhancers: mechanisms and potential. Brazilian Archives of Biology and Technology. [Link]

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews.
  • Ita, K. (2015). Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges. Current Pharmaceutical Design.
  • Herman, A., & Herman, A. P. (2015). Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology.
  • Lane, M. E. (2013). Skin penetration enhancers.
  • XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439.
  • Inayat, N., & Setty, C. M. (2009). Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. Tropical Journal of Pharmaceutical Research.
  • BenchChem. (2025). Application Notes and Protocols for Franz Diffusion Cell Assay Featuring 2-Octyldodecanol.
  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Sigma-Aldrich. (n.d.). Protocol for In-vitro Permeation Testing Using Strat-M® Membranes.
  • Auriga Research. (2025). Franz Diffusion.
  • Kuca, K., et al. (2011).
  • Alexander, H., et al. (2025).
  • Frödin, T., & Skogh, M. (1984). Measurement of Transepidermal Water Loss Using an Evaporimeter to Follow the Restitution of the Barrier Layer of Human Epidermis.
  • Imayama, S., et al. (2022). Transepidermal Water Loss Estimation Model for Evaluating Skin Barrier Function. Applied Sciences.
  • Alexander, H., et al. (2018). Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool.
  • Eurofins. (n.d.). Transepidermal Water Loss (TEWL).
  • Abdul Rahim, N. A., et al. (2025). Blue Light-Induced Alterations in HaCaT Cell Morphology and Viability: A Digital Microscopic Image Processing Study. Sains Malaysiana.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
  • Salesa, B., et al. (2021). Zinc Chloride: Time-Dependent Cytotoxicity, Proliferation and Promotion of Glycoprotein Synthesis and Antioxidant Gene Expression in Human Keratinocytes.
  • Sionkowska, A., et al. (2017). HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation.
  • PubChem. (n.d.). 2-(2,4-Dimethylpentan-3-yloxy)ethanol. National Center for Biotechnology Information. [Link]

Sources

Application Note & Protocol: The Emerging Role of 2-(2,4-Dimethylpentan-3-yloxy)ethanol in the Controlled Synthesis of Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Approach to Nanoparticle Stabilization

The field of nanotechnology continues to burgeon, with nanoparticles (NPs) being at the forefront of innovations in drug delivery, diagnostics, and materials science.[1][2] The synthesis of NPs with well-defined sizes, shapes, and surface properties is paramount to their function.[1] Chemical reduction remains a widely adopted "bottom-up" approach, where a metal precursor is reduced in the presence of a stabilizing or capping agent to control particle growth and prevent aggregation.[1][3] While a variety of compounds have been explored for these roles, the search for novel agents that offer enhanced control over NP characteristics is ongoing.

This document introduces 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a promising, albeit currently under-investigated, candidate for nanoparticle synthesis. Based on its molecular architecture, we will explore its potential multifaceted role as a solvent, a reducing agent, and, most significantly, as a capping agent for imparting unique stability and surface characteristics to nanoparticles. This application note provides a theoretical framework and a hypothetical protocol to guide researchers in exploring the utility of this compound in their work.

Physicochemical Properties of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Understanding the fundamental properties of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is crucial to hypothesizing its role in nanoparticle synthesis.

PropertyValueSource
IUPAC Name 2-(2,4-dimethylpentan-3-yloxy)ethanol[4]
Molecular Formula C9H20O2[4]
Molecular Weight 160.25 g/mol [4]
Appearance Colorless Liquid (Assumed)[5]
Boiling Point 132 - 134 °C[5]
Structure CC(C)C(C(C)C)OCCO[4]

The structure of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is noteworthy. It possesses a hydrophilic ethanol head and a bulky, hydrophobic tail (2,4-dimethylpentan-3-yl group). This amphiphilic nature is a key characteristic of effective capping agents, which are known to modulate the growth, aggregation, and physicochemical properties of nanoparticles.[6][7]

Hypothesized Roles in Nanoparticle Synthesis

As a Capping and Stabilizing Agent

The primary hypothesized role of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is as a capping agent. During nanoparticle formation, capping agents adsorb to the surface of newly formed nuclei, sterically hindering their uncontrolled growth and aggregation.[6][7] The bulky hydrophobic tail of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is expected to provide a robust steric barrier, while the hydrophilic ethanol group can interact with the nanoparticle surface and the solvent.

G cluster_0 Nanoparticle Nucleation and Growth cluster_1 Stabilization by 2-(2,4-Dimethylpentan-3-yloxy)ethanol Metal_Salt Metal Salt (e.g., HAuCl4) Reducing_Agent Reducing Agent (e.g., NaBH4) Metal_Salt->Reducing_Agent Reduction Metal_Atoms Metal Atoms (Au^0) Reducing_Agent->Metal_Atoms Nuclei Nanoparticle Nuclei Metal_Atoms->Nuclei Nucleation Uncontrolled_Growth Uncontrolled Growth & Aggregation Nuclei->Uncontrolled_Growth Capping_Agent 2-(2,4-Dimethylpentan-3-yloxy)ethanol Nuclei->Capping_Agent Capping Stabilized_NP Stabilized Nanoparticle Capping_Agent->Stabilized_NP Surface Adsorption

Caption: Proposed mechanism of nanoparticle stabilization.

As a Solvent and Co-solvent

With a boiling point of 132-134 °C, 2-(2,4-Dimethylpentan-3-yloxy)ethanol can serve as a high-boiling-point solvent.[5] This allows for syntheses to be conducted at elevated temperatures, which can influence the reaction kinetics and the crystallinity of the resulting nanoparticles.[2][3] It can also be used as a co-solvent with other alcohols, like ethanol or isopropanol, to fine-tune the polarity and viscosity of the reaction medium.

As a Reducing Agent

While less reactive than simple alcohols like ethanol, the hydroxyl group in 2-(2,4-Dimethylpentan-3-yloxy)ethanol could potentially act as a reducing agent at higher temperatures, similar to how ethanol can reduce metal salts.[8][9] This dual role as both a reducing and capping agent is a desirable feature in "green" synthesis approaches.[10]

Hypothetical Protocol: Synthesis of Gold Nanoparticles

Disclaimer: This protocol is hypothetical and intended for research and development purposes. It is based on established methods for gold nanoparticle synthesis and the hypothesized properties of 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Researchers should conduct their own optimization and safety assessments.

Materials and Equipment
  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • 2-(2,4-Dimethylpentan-3-yloxy)ethanol

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Glass vials

  • Magnetic stirrer and stir bars

  • UV-Vis spectrophotometer

  • Transmission electron microscope (TEM)

Step-by-Step Procedure
  • Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of HAuCl4·3H2O.

  • Reaction Setup: In a clean glass vial, combine 10 mL of the HAuCl4 solution with 1 mL of 2-(2,4-Dimethylpentan-3-yloxy)ethanol under vigorous stirring.

  • Reduction: While stirring, rapidly inject 0.6 mL of freshly prepared, ice-cold 100 mM NaBH4 solution.

  • Color Change: The solution should immediately turn from yellow to a ruby-red color, indicating the formation of gold nanoparticles.

  • Stabilization: Continue stirring for at least 1 hour to ensure complete reaction and stabilization of the nanoparticles by the capping agent.

  • Characterization:

    • UV-Vis Spectroscopy: Acquire the UV-Vis spectrum of the colloidal solution. A characteristic surface plasmon resonance peak around 520 nm should be observed.

    • TEM Analysis: Prepare a TEM grid by drop-casting the nanoparticle solution. Analyze the size, shape, and dispersion of the synthesized gold nanoparticles.

G Start Start Prep_Precursor Prepare 1 mM HAuCl4 Solution Start->Prep_Precursor Mix Mix HAuCl4 with 2-(2,4-Dimethylpentan-3-yloxy)ethanol Prep_Precursor->Mix Reduce Inject NaBH4 Solution Mix->Reduce Observe Observe Color Change (Yellow to Ruby-Red) Reduce->Observe Stabilize Stir for 1 Hour Observe->Stabilize Characterize Characterize Nanoparticles (UV-Vis, TEM) Stabilize->Characterize End End Characterize->End

Caption: Experimental workflow for nanoparticle synthesis.

Safety and Handling

2-(2,4-Dimethylpentan-3-yloxy)ethanol is a flammable liquid and can cause skin and eye irritation.[11][12] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[5][11]

Conclusion and Future Outlook

While direct applications of 2-(2,4-Dimethylpentan-3-yloxy)ethanol in nanoparticle synthesis are not yet documented in peer-reviewed literature, its chemical structure suggests a strong potential as a novel capping and stabilizing agent. The bulky, hydrophobic tail offers the promise of excellent steric stabilization, which could lead to the formation of highly monodisperse and stable nanoparticle colloids. The hypothetical protocol provided here serves as a starting point for researchers to explore this potential. Future studies should focus on systematically investigating the effect of its concentration, reaction temperature, and co-solvents on the resulting nanoparticle characteristics. Such research will be invaluable in determining the true utility of 2-(2,4-Dimethylpentan-3-yloxy)ethanol in the advanced synthesis of nanomaterials for various applications.

References

  • PubChem. (n.d.). 2-(2,4-Dimethylpentan-3-yloxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • MilliporeSigma. (2025, December 8). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024, February 24). SAFETY DATA SHEET.
  • Google Patents. (2013, October 10). US20130264198A1 - Synthesis of Nanoparticles Using Ethanol.
  • Science Company. (n.d.). SDS – Ethanol - Safety Data Sheet.
  • TCI Chemicals. (2025, May 12). SAFETY DATA SHEET.
  • Al-Radadi, N. S. (2022). Current Overview of Metal Nanoparticles' Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles. PMC.
  • Taran, O. P., et al. (2016). “Green” Nanotechnologies: Synthesis of Metal Nanoparticles Using Plants. PMC - NIH.
  • Lab Alley. (2023, July 3). Using Ethanol for synthesis of nano-materials and porous materials. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2,4-Dimethyl-3-pentanol | C7H16O. Retrieved from [Link]

  • Javed, R., et al. (2020).
  • Singh, J., et al. (2023). Plant-Derived Metal Nanoparticles (PDMNPs)
  • Naraginti, S., & Sivakumar, A. (2022). Green approaches for the synthesis of metal and metal oxide nanoparticles using microbial and plant extracts. Nanoscale.
  • Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. PubMed.
  • S, S., & S, M. (2024, September). Green synthesis of silver nanoparticles from ethanol and ethyl acetate extracts of brachypterum scandens for antimicrobial applications.
  • ChemRxiv. (2025).
  • ResearchGate. (2020, November 23). (PDF) Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol, tech., 94%.
  • Ksenofontov, A. I., et al. (2021).
  • ResearchGate. (2025, October 17). Capping Agent, Solvent, and Nanoparticle Interactions: Driving Selectivity for Biomass Transformations. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a Solubilizer and Permeation Enhancer in Topical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of effective topical drug delivery systems is often hindered by the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the application of 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a novel excipient to address this challenge. Drawing on its amphiphilic nature, this glycol ether derivative functions as a potent solubilizer and skin permeation enhancer.[1][2] These application notes detail its physicochemical properties, provide a rationale for its use, and present detailed protocols for the formulation of an emulgel—a stable and aesthetically pleasing vehicle for hydrophobic drugs.[3][4][5] Methodologies for the physicochemical characterization and in vitro performance testing of the final formulation are also described, offering researchers and drug development professionals a practical framework for utilizing this versatile compound.

Introduction: The Challenge of Topical Hydrophobic Drug Delivery

The skin serves as a direct and accessible target for treating a variety of dermatological conditions.[3][6] However, the stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the penetration of many therapeutic agents. This challenge is compounded when the active pharmaceutical ingredient (API) is hydrophobic, or poorly water-soluble, which is the case for nearly 40% of new drug candidates.[7] Such APIs are difficult to formulate in traditional aqueous-based vehicles like creams and lotions, leading to issues with drug loading, stability, and bioavailability at the target site.

To overcome these limitations, advanced formulation strategies are required. One such strategy is the use of an "emulgel," which combines the properties of an emulsion and a gel.[3][4][5] Emulgels can incorporate hydrophobic drugs within an oil phase, which is then dispersed in a gelled aqueous phase.[3] This creates a dual-control release system that is both stable and cosmetically elegant (e.g., non-greasy, easily spreadable).[4][5] The success of such a formulation, however, critically depends on the choice of excipients, particularly those that can enhance drug solubility and facilitate its passage through the skin barrier.

Scientific Rationale for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

2-(2,4-Dimethylpentan-3-yloxy)ethanol belongs to the glycol ether family of solvents, which are known for their amphiphilic character—possessing both water-loving (hydrophilic) and oil-loving (hydrophobic) properties.[2] This dual nature makes them excellent "coupling agents" capable of dissolving both polar and non-polar substances.[1][2]

Molecular Structure and Functional Attributes:

  • Hydrophobic Moiety: The bulky 2,4-dimethylpentan group provides a non-polar character, enabling the molecule to effectively dissolve hydrophobic APIs.

  • Hydrophilic Moiety: The terminal ethanol group (-OCH2CH2OH) imparts water miscibility and acts as a hydrogen bond donor.[8] This is crucial for interacting with the intercellular water in the stratum corneum, which is a key mechanism for chemical penetration enhancers.[9]

Glycol ethers, such as the well-studied diethylene glycol monoethyl ether (Transcutol®), have a long history of use as co-surfactants and penetration enhancers in topical and transdermal formulations. They are thought to enhance drug permeability by reversibly disrupting the highly ordered lipid structure of the stratum corneum.[10][11] Based on its structural similarity, 2-(2,4-Dimethylpentan-3-yloxy)ethanol is hypothesized to function similarly, serving as both a primary solubilizer for the API in the oil phase and as a chemical penetration enhancer to facilitate its delivery into the skin.

Physicochemical Characterization of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

A thorough understanding of the excipient's properties is fundamental to formulation development.

PropertyValueSource
Molecular Formula C9H20O2PubChem[8]
Molecular Weight 160.25 g/mol PubChem[8]
Appearance Clear, colorless liquid (predicted)General Chemical Knowledge
XLogP3-AA (Lipophilicity) 2.1PubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 2PubChem[8]
Topological Polar Surface Area 29.5 ŲPubChem[8]

Table 1: Key Physicochemical Properties of 2-(2,4-Dimethylpentan-3-yloxy)ethanol.

The XLogP3 value of 2.1 indicates a moderate degree of lipophilicity, which is ideal for an excipient intended to partition into the lipid-rich stratum corneum while maintaining sufficient miscibility with other formulation components.

Protocol: Formulation of a Hydrophobic API Emulgel

This protocol describes the preparation of a 1% w/w emulgel of a model hydrophobic API (e.g., ketoconazole, a poorly soluble antifungal agent) using 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a key excipient.

Materials and Equipment
  • Active Ingredient: Model Hydrophobic API (e.g., Ketoconazole)

  • Oil Phase: Light Mineral Oil, 2-(2,4-Dimethylpentan-3-yloxy)ethanol

  • Aqueous Phase: Deionized Water, Propylene Glycol

  • Emulsifying Agents: Tween 80, Span 80

  • Gelling Agent: Carbopol 940

  • pH Adjuster: Triethanolamine

  • Equipment: Homogenizer, magnetic stirrer, water bath, pH meter, analytical balance.

Formulation Workflow Diagram

Emulgel_Workflow cluster_oil Step 1: Prepare Oil Phase cluster_aqueous Step 2: Prepare Aqueous Phase cluster_emulsion Step 3: Form Emulsion cluster_gel Step 4: Prepare Gel Base cluster_final Step 5: Final Formulation oil_1 Dissolve API in 2-(2,4-Dimethylpentan-3-yloxy)ethanol oil_2 Add Light Mineral Oil and Span 80 oil_1->oil_2 oil_3 Heat to 70-75°C oil_2->oil_3 em_1 Add Aqueous Phase to Oil Phase with continuous stirring oil_3->em_1 aq_1 Disperse Tween 80 in Deionized Water aq_2 Add Propylene Glycol aq_1->aq_2 aq_3 Heat to 70-75°C aq_2->aq_3 aq_3->em_1 em_2 Homogenize to form primary O/W emulsion em_1->em_2 em_3 Cool to room temperature em_2->em_3 fin_1 Incorporate Emulsion into Gel Base with gentle mixing em_3->fin_1 gel_1 Disperse Carbopol 940 in Deionized Water with stirring gel_2 Allow to swell gel_1->gel_2 gel_2->fin_1 fin_2 Neutralize with Triethanolamine to form Emulgel (pH ~6.0) fin_1->fin_2

Caption: Workflow for the preparation of a hydrophobic API emulgel.

Step-by-Step Protocol

Part A: Preparation of the Oil Phase

  • Accurately weigh the model hydrophobic API.

  • In a beaker, dissolve the API in 2-(2,4-Dimethylpentan-3-yloxy)ethanol with gentle stirring. This step is critical and leverages the primary solubilizing property of the excipient.

  • Add the required quantities of Light Mineral Oil and Span 80 to the beaker.

  • Heat the mixture in a water bath to 70-75°C and stir until a homogenous solution is formed.

Part B: Preparation of the Aqueous Phase

  • In a separate beaker, add Tween 80 and Propylene Glycol to Deionized Water.

  • Heat this aqueous phase in a water bath to 70-75°C and stir until all components are dissolved.

Part C: Formation of the Emulsion

  • Slowly add the hot aqueous phase (Part B) to the hot oil phase (Part A) with continuous stirring using a mechanical stirrer.

  • Increase the stirring speed and homogenize the mixture for 15-20 minutes to form a fine oil-in-water (O/W) emulsion. The combination of Tween 80 (hydrophilic) and Span 80 (lipophilic) stabilizes the oil droplets in the aqueous continuous phase.

  • Allow the resulting emulsion to cool to room temperature with gentle stirring.

Part D: Preparation and Final Mixing

  • Prepare the gel base by dispersing Carbopol 940 in a separate portion of Deionized Water with constant, slow stirring to avoid lump formation. Allow the polymer to hydrate and swell for at least 2 hours (or overnight).

  • Slowly add the cooled emulsion (Part C) to the gel base (Part D) with gentle mixing until a uniform consistency is achieved.

  • Neutralize the dispersion by adding Triethanolamine dropwise while monitoring the pH. Continue until a pH of approximately 6.0 is reached, at which point the Carbopol will thicken to form a translucent gel. This process entraps the emulsion droplets within the gel matrix.

Quality Control and Formulation Characterization

Ensuring the quality and performance of the final topical product is paramount.[12][13] The following tests represent critical quality attributes (CQAs) for an emulgel formulation.[12]

Physicochemical and Structural Characterization
TestMethodPurposeAcceptance Criteria
Visual Appearance Macroscopic examinationAssess color, homogeneity, and phase separation.Homogenous, white/off-white, translucent, free from lumps.
pH Measurement Calibrated pH meterEnsure compatibility with skin pH and stability of API/excipients.5.5 - 6.5
Rheology Rotational viscometerCharacterize flow behavior (viscosity, shear-thinning properties).[12] This impacts spreadability and feel.[14][15]Exhibits pseudoplastic (shear-thinning) flow. Viscosity within target range (e.g., 20,000-40,000 cP).
Spreadability Parallel plate methodQuantify the ease of application on a surface.Spread diameter increases uniformly with applied weight.
Globule Size Analysis Optical Microscopy or Particle Size AnalyzerDetermine the size distribution of the emulsified oil droplets.Mean globule size < 5 µm; narrow size distribution.

Table 2: Recommended Physicochemical Characterization Tests.

In Vitro Performance Testing

The ultimate goal of the formulation is to deliver the API to the target site within the skin. In vitro tests provide crucial data on drug release and permeation.

Protocol: In Vitro Drug Release Test (IVRT)

  • Apparatus: Franz diffusion cell.

  • Membrane: Synthetic, inert membrane (e.g., polysulfone).

  • Receptor Medium: Phosphate buffer (pH 7.4) with a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions for the hydrophobic API. Maintain at 32 ± 0.5°C.

  • Procedure: a. Apply a known quantity of the emulgel (approx. 300 mg) to the donor compartment. b. At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), withdraw samples from the receptor compartment and replace with fresh medium. c. Analyze the drug concentration in the samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the curve represents the release rate.

Protocol: In Vitro Permeation Test (IVPT)

This test is performed similarly to IVRT but uses excised human or animal skin (e.g., porcine ear skin) as the membrane to assess the formulation's ability to deliver the drug across the stratum corneum. The inclusion of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is expected to significantly increase the permeation flux compared to a control formulation without it.

Safety and Handling Considerations

While P-series glycol ethers are generally considered to have lower toxicity than E-series, proper laboratory safety protocols must be followed.[16][17] Consult the Safety Data Sheet (SDS) for 2-(2,4-Dimethylpentan-3-yloxy)ethanol before use. General precautions include:

  • Working in a well-ventilated area.

  • Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

  • Avoiding inhalation of vapors and direct contact with skin and eyes.[19]

  • Keeping the container tightly closed and away from sources of ignition.[18]

Conclusion

2-(2,4-Dimethylpentan-3-yloxy)ethanol is a promising multifunctional excipient for the development of topical drug delivery systems for hydrophobic APIs. Its amphiphilic structure provides excellent solubilizing capacity, while its hydrophilic head group offers the potential for significant skin permeation enhancement. The emulgel formulation platform provides a stable, effective, and patient-friendly vehicle to leverage these properties. The protocols and characterization methods detailed in these notes offer a robust framework for formulators to explore the full potential of this novel compound in addressing the challenges of topical drug delivery.

References

  • Vertex AI Search. (n.d.). Glycol Ether DE: A Versatile Solvent for Pharma and Industry.
  • Kute, S. B., et al. (2013). Emulsified gel A Novel approach for delivery of hydrophobic drugs: An overview. Journal of Advanced Pharmacy Education & Research, 3(4), 368-376.
  • Pharmaceutics. (n.d.). Formulation, Characterization, and Performance Testing of Topical Semisolid Products. MDPI.
  • PubChem. (n.d.). 2-(2,4-Dimethylpentan-3-yloxy)ethanol. National Center for Biotechnology Information.
  • ECA Academy. (2023, September 12). Critical Quality Attributes for Topical Dosage Forms.
  • Javadzadeh, Y. (2017). Transcutol® (Diethylene Glycol Monoethyl Ether): A Potential Penetration Enhancer. ResearchGate.
  • ijprajournal. (2024, July 15). Nanoemulgel: A Novel Approach For Topical Delivery of Hydrophobic Drug.
  • The Center for Research on Complex Generics (CRCG). (n.d.). Formulation Characterization and Cutaneous Pharmacokinetics to Facilitate Generic Topical Product Development.
  • Upadhyaya, K., et al. (n.d.). EMULGEL: A NOVEL APPROACH FOR HYDROPHOBIC DRUGS. International Journal of Pharmacy and Biological Sciences.
  • Semantic Scholar. (n.d.). Chemical Penetration Enhancers for Transdermal Drug Delivery Systems.
  • Alliance Chemical. (2026, February 9). Glycol Ethers Guide: Industrial & Household Solvent Applications.
  • Singh, R. P., et al. (2018, February 7). Emulgel: A Comprehensive Review for Topical Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics.
  • Wikipedia. (n.d.). Glycol ethers.
  • Campos, P. M., et al. (2018, February 20). Design and Characterization of Topical Formulations: Correlations Between Instrumental and Sensorial Measurements. PubMed.
  • Pharma Excipients. (2015, November 10). Transcutol® (Diethylene Glycol Monoethyl Ether): A Potential Penetration Enhancer.
  • MilliporeSigma. (2025, December 8). SAFETY DATA SHEET.
  • ResearchGate. (2023, February 19). emulgel: an enormous approach for topical delivery of hydrophobic drugs.
  • Parchem. (n.d.). GLYCOL ETHERS.
  • ResearchGate. (2025, August 6). Design and Characterization of Topical Formulations: Correlations Between Instrumental and Sensorial Measurements.
  • ResearchGate. (2025, August 7). The historic and current use of glycol ethers: A picture of change.
  • Wang, Y., et al. (2025, December 11). Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application. PMC.
  • Taylor & Francis. (n.d.). Penetration enhancers – Knowledge and References.
  • U.S. Food and Drug Administration. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024, February 24). SAFETY DATA SHEET.

Sources

Application Notes & Protocols for the Safe Handling and Storage of 2-(2,4-Dimethylpentan-3-yloxy)ethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS No. 132299-20-8) is a glycol ether, a class of solvents recognized for their versatile utility in research and development.[1][2] The unique molecular structure of these compounds, possessing both ether and alcohol functionalities, allows them to be effective solvents for a wide range of substances.[1][2] As with any chemical substance, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

This document provides a detailed guide to the best practices for the handling and storage of 2-(2,4-Dimethylpentan-3-yloxy)ethanol in a laboratory environment. The protocols outlined herein are grounded in established safety principles for glycol ethers and are designed to be a self-validating system of safe operation for researchers, scientists, and drug development professionals.

1. Hazard Identification and Risk Assessment

1.1. Inferred Potential Hazards:

  • Combustibility: Glycol ethers are generally considered combustible liquids, meaning they can ignite, but not as readily as flammable liquids.[2] They possess relatively low vapor pressures.[1] However, it is crucial to keep them away from open flames, sparks, and hot surfaces.[2]

  • Skin and Eye Irritation: Many organic solvents, including glycol ethers and related compounds, can cause skin and eye irritation upon contact.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation, and potentially drowsiness or dizziness.[5][6] Adequate ventilation is therefore essential.

  • Aspiration Hazard: If swallowed, there is a potential for the liquid to be aspirated into the lungs, which can cause serious damage.[5][6][7]

  • Hygroscopicity: Glycol ethers are known to absorb moisture from the air. This can lead to a degradation of the product's quality over time.[8]

1.2. Risk Assessment Imperative:

Given the absence of specific toxicity data, a thorough, site-specific risk assessment must be conducted before commencing any work with 2-(2,4-Dimethylpentan-3-yloxy)ethanol. This assessment should be documented and reviewed by the institution's Environmental Health and Safety (EHS) department. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure.

2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(2,4-Dimethylpentan-3-yloxy)ethanol. This represents the minimum requirement, and a site-specific risk assessment may necessitate additional measures.

PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Nitrile)Provides a barrier against skin contact.[2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved organic vapor respiratorEssential for work in poorly ventilated areas or during spill clean-up.[2]

3. Standard Operating Procedure for Handling

The following diagram and protocol outline the standard procedure for safely handling 2-(2,4-Dimethylpentan-3-yloxy)ethanol in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_dispense Dispense Required Volume Carefully prep_materials->handle_dispense Proceed to Handling handle_close Immediately Seal Container handle_dispense->handle_close handle_use Perform Experimental Work handle_close->handle_use cleanup_waste Dispose of Waste in Designated Container handle_use->cleanup_waste Proceed to Cleanup cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Handling 2-(2,4-Dimethylpentan-3-yloxy)ethanol.

3.1. Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on a lab coat, chemical safety goggles, and the appropriate chemical-resistant gloves.[2]

    • Ensure Ventilation: All handling of 2-(2,4-Dimethylpentan-3-yloxy)ethanol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Gather Materials: Assemble all necessary equipment (e.g., glassware, pipettes, stir bars) and have a designated, sealed waste container ready for any contaminated materials.

  • Handling:

    • Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools, such as a calibrated pipette or a graduated cylinder.

    • Container Sealing: Immediately after dispensing the required amount, securely close the primary container to prevent the release of vapors and moisture absorption.[9]

    • Experimental Use: During the experiment, keep all vessels containing 2-(2,4-Dimethylpentan-3-yloxy)ethanol covered as much as is practical.

  • Post-Handling:

    • Waste Disposal: Dispose of any contaminated disposable items (e.g., pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.

    • Decontamination: Thoroughly clean the work surface in the fume hood with an appropriate solvent and then soap and water.

    • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Dispose of gloves in the designated waste stream.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]

4. Storage Procedures

Proper storage is critical for maintaining the chemical integrity of 2-(2,4-Dimethylpentan-3-yloxy)ethanol and ensuring a safe laboratory environment.

4.1. Storage Container and Conditions:

ParameterSpecificationRationale
Container Material Original manufacturer's container, or Carbon Steel, Stainless Steel.[1][8]Avoids chemical reactions and degradation. Do not use aluminum, copper, or galvanized steel.[1]
Storage Location A cool, dry, well-ventilated area designated for chemical storage.[2]Prevents degradation from heat and moisture.
Incompatible Materials Store away from strong oxidizing agents.To prevent potentially hazardous chemical reactions.
Ignition Sources Keep away from heat, sparks, and open flames.[2][7]To mitigate the risk of combustion.

4.2. Long-Term Storage Considerations:

For long-term storage, it is advisable to blanket the container with an inert gas, such as nitrogen.[1][8] This minimizes the potential for oxidation and prevents the absorption of atmospheric moisture, which can affect the purity of the compound.[1][8]

5. Emergency Procedures

In the event of an emergency, follow these procedures and always contact your institution's EHS department.

5.1. Spill Response

The following diagram illustrates the appropriate response to a spill of 2-(2,4-Dimethylpentan-3-yloxy)ethanol.

G cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps resp_alert Alert Personnel in the Area resp_evacuate Evacuate Immediate Area if Necessary resp_alert->resp_evacuate resp_ppe Don Appropriate PPE (including respirator) resp_evacuate->resp_ppe contain_absorb Contain Spill with Inert Absorbent Material resp_ppe->contain_absorb Proceed to Containment contain_collect Collect Absorbed Material with Non-Sparking Tools contain_absorb->contain_collect contain_waste Place in a Sealed Hazardous Waste Container contain_collect->contain_waste final_decon Decontaminate Spill Area contain_waste->final_decon Proceed to Final Steps final_report Report Incident to EHS final_decon->final_report

Caption: Spill Response Workflow.

5.2. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[6] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting.[6][7] Immediately call a poison center or doctor.[6]

6. Waste Disposal

All waste containing 2-(2,4-Dimethylpentan-3-yloxy)ethanol, including contaminated materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[9]

References

  • Dow Chemical Company. Glycol Ethers Storage and Handling Guide. Scribd. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 159510, 2-(2,4-Dimethylpentan-3-yloxy)ethanol. [Link]

  • CORECHEM Inc. Glycol Ether DPM Safety Data Sheet. [Link]

  • Anchem Sales. Glycol Ether DB Safety Data Sheet. [Link]

  • CPAChem. Safety data sheet - 2,3-dimethylpentane. [Link]

  • Fisher Scientific. Safety Data Sheet - 2,4-Dimethyl-2-pentanol. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists working with 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8).[1]

This molecule is a glycol ether derived from a bulky, secondary alcohol (2,4-dimethyl-3-pentanol).[1] Its steric hindrance and secondary ether structure present unique purification challenges compared to linear glycol ethers (like 2-butoxyethanol).[1]

Executive Summary & Chemical Context

The synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol typically involves the ethoxylation of 2,4-dimethyl-3-pentanol.[1] Due to the steric bulk of the diisopropyl-carbinyl group, the reaction rate is often slower than primary alcohols, leading to significant amounts of unreacted starting material. Furthermore, the secondary carbon adjacent to the ether oxygen significantly increases susceptibility to autoxidation (peroxide formation).

Key Impurities:

  • Unreacted Alcohol: 2,4-Dimethyl-3-pentanol (BP ~139°C).[1]

  • Higher Homologs: Diethylene glycol mono-ether (formed by over-ethoxylation).[1]

  • Peroxides: Hydroperoxides formed at the methine (-CH-) position.[1]

  • Water: From synthesis or hygroscopic absorption.[1]

Troubleshooting Guide (Q&A)

Category A: Separation of Starting Materials (Distillation)

Q1: I have a large peak at ~140°C in my GC. How do I remove this unreacted alcohol efficiently? Diagnosis: The peak corresponds to the starting material, 2,4-dimethyl-3-pentanol (BP 138.7°C).[1] Solution: Fractional Distillation.[1][2] Because the boiling point difference between the alcohol (~139°C) and the product (>200°C estimated) is >60°C, simple distillation is often insufficient for high purity due to azeotropic dragging.

  • Protocol: Use a vacuum fractional distillation setup.

    • Pressure: Reduce to 10–20 mmHg to lower thermal stress.

    • Column: Use a Vigreux column or packed column (steel wool/glass beads) to increase theoretical plates.[1]

    • Reflux Ratio: Maintain a 5:1 reflux ratio during the transition phase to ensure sharp separation.

    • Cut Point: The alcohol will distill off first. Discard the "forerun" until the vapor temperature stabilizes at the product's boiling point (likely >90°C at 10 mmHg).

Q2: My product is co-distilling with the alcohol. Is there an azeotrope? Diagnosis: Glycol ethers often form azeotropes with water or their parent alcohols.[1] Solution: Azeotropic Entrainment.[1][3] If direct distillation fails, add a non-polar entrainer like cyclohexane or toluene .

  • Mechanism: The entrainer forms a ternary azeotrope with the alcohol and trace water, depressing the boiling point of the impurity and facilitating its removal overhead, leaving the higher-boiling glycol ether in the pot.

Category B: Safety & Peroxides[1][4][5][6][7][8]

Q3: The solvent test strip turned dark blue. How do I remove peroxides safely? Diagnosis: High concentration of peroxides (>100 ppm).[4] STOP immediately. Do not distill. Context: The secondary carbon in the diisopropyl group activates the ether oxygen, making this molecule a Class B Peroxide Former. Solution: Chemical Reduction or Adsorption.[1]

  • Method 1 (Adsorption - Preferred for <500 ppm): Pass the solvent through a column of Activated Alumina (neutral or basic).[1] The alumina cleaves the peroxide bond and adsorbs the polar degradation products.

  • Method 2 (Chemical Wash - High Load): Wash with 20% aqueous Ferrous Sulfate (FeSO₄) solution acidified with H₂SO₄.[1] The Fe²⁺ reduces peroxides to alcohols.

    • Warning: This introduces water, requiring subsequent drying.

Category C: Trace Contaminants[1]

Q4: The product is hazy or has a broad OH stretch in IR. How do I dry it? Diagnosis: Water contamination.[1] Glycol ethers are hygroscopic.[1] Solution: Molecular Sieves.[1]

  • Protocol: Store the distilled product over 4Å Molecular Sieves (activated at 300°C) for 24 hours. Avoid CaCl₂, which can form complexes with the glycol ether oxygen atoms.

Comparative Data & Properties

Table 1: Physicochemical Properties for Separation Logic

ComponentFunctionApprox.[1][2][3][5][6][7][8][4][9][10][11][12] BP (Atm)Approx.[1] BP (10 mmHg)Solubility (Water)Removal Method
2,4-Dimethyl-3-pentanol Starting Material138.7°C~45°CLowFractional Distillation
Target Mono-Ether Product ~215°C (Est.)~95°C ModerateN/A
Di-Ether byproduct Over-reaction>260°C>130°CHighRemains in Pot (Bottoms)
Water Contaminant100°C20°CMiscibleMol.[1] Sieves / Azeotrope

Note: Boiling points are estimated based on homologous glycol ethers (e.g., 2-ethylhexyl ether).[1]

Visualized Workflows

Workflow 1: Purification Logic Flow

This diagram illustrates the decision tree for purifying the crude reaction mixture.

PurificationProcess Start Crude Mixture (Ether, Alcohol, Water, Peroxides) TestPeroxide Test Peroxides (KI Strip) Start->TestPeroxide HighPeroxide Peroxides > 20 ppm? TestPeroxide->HighPeroxide FeWash Ferrous Sulfate Wash (Reduction) HighPeroxide->FeWash Yes (High Load) Distillation Vacuum Fractional Distillation (10-20 mmHg) HighPeroxide->Distillation No Alumina Pass through Activated Alumina HighPeroxide->Alumina Yes (Low Load) Dry Dry (MgSO4) FeWash->Dry Dry->Distillation Fraction1 Fraction 1: Water/Alcohol (Discard) Distillation->Fraction1 Low BP Fraction2 Fraction 2: Pure Product (Collect) Distillation->Fraction2 Mid BP Fraction3 Residue: Di-Ethers/Polymers (Discard) Distillation->Fraction3 High BP Alumina->Distillation

Caption: Logical flow for removing oxidative and synthetic impurities before final isolation.

Workflow 2: Peroxide Formation Mechanism

Understanding why this impurity forms is crucial for storage.[1]

PeroxideMechanism Ether Ether (-CH-O-) Radical Free Radical Intermediate Ether->Radical Light/Heat Oxygen Atmospheric O2 Peroxide Hydroperoxide (-C(OOH)-O-) Radical->Peroxide + O2 Explosion Polymeric Peroxides (Shock Sensitive) Peroxide->Explosion Concentration (Distillation)

Caption: The autoxidation pathway driven by the secondary carbon adjacent to the ether oxygen.[1]

Experimental Protocol: Ferrous Sulfate Wash

For the removal of high peroxide concentrations (>100 ppm) prior to distillation.[4]

  • Preparation : Dissolve 60g of Ferrous Sulfate (

    
    ) in 110mL of distilled water. Carefully add 6mL of concentrated Sulfuric Acid (
    
    
    
    ).[7]
  • Execution :

    • Place the crude ether in a separatory funnel.[4]

    • Add an equal volume of the FeSO₄ solution.[4]

    • Shake vigorously for 2–3 minutes. (The solution may turn brown/yellow as Fe²⁺ oxidizes to Fe³⁺).

  • Separation : Allow layers to separate.[1][4] The glycol ether is likely the top layer (density < 1.0 g/mL, check specific gravity).

  • Verification : Test the organic layer with a peroxide strip. If positive, repeat.

  • Drying : Dry the organic layer with anhydrous Magnesium Sulfate (

    
    ) before distillation.
    

References

  • PubChem. (n.d.).[1][9] 2-(2,4-Dimethylpentan-3-yloxy)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • LookChem. (n.d.).[1] 2,4-Dimethyl-3-pentanol Properties and Suppliers. Retrieved from [Link][1]

  • University of British Columbia. (n.d.). Safe Handling of Peroxide Forming Chemicals. Risk Management Services. Retrieved from [Link]

Sources

optimizing reaction conditions for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Executive Summary & Molecule Profile

Target Molecule: 2-(2,4-Dimethylpentan-3-yloxy)ethanol CAS Registry Number: 132299-20-8 (General analog reference) Common Name: Ethylene glycol mono-2,4-dimethylpentan-3-yl ether Structure Description: A glycol ether derived from 2,4-dimethyl-3-pentanol (Diisopropyl carbinol).

Core Challenge: The starting alcohol is a highly sterically hindered secondary alcohol . The hydroxyl group is flanked by two bulky isopropyl groups, creating a "steric umbrella" that significantly retards nucleophilic attack on Ethylene Oxide (EO). Standard ethoxylation protocols (KOH, 120°C) often fail or result in low conversion and high byproduct formation (elimination to alkenes).

Reaction Optimization Protocols

A. Catalyst Selection Strategy (The "Why" and "How")

For hindered alcohols, the choice of catalyst dictates the reaction rate and the distribution of homologues (Mono- vs. Poly-ethoxylates).

Catalyst SystemReactivitySelectivity (Mono-adduct)Recommendation
KOH / NaOH (Standard Base)Low . Requires high T (>160°C), leading to elimination/color bodies.Poor . Broad distribution (Peaking).Not Recommended for this specific hindered substrate.
Lewis Acids (

,

)
High . Overcomes sterics via epoxide activation.Moderate . High risk of 1,4-dioxane formation.Use only if base catalysis fails completely.
Double Metal Cyanide (DMC) High .[1][2][3][4] Excellent for hindered substrates.Excellent . Narrow Range Ethoxylate (NRE) distribution.Primary Recommendation for scale-up.
NaH / 2-Chloroethanol (Williamson)N/A (Stoichiometric).Perfect . Produces only mono-ether.Best for Lab Scale/High Purity (Non-EO route).
B. Recommended Workflow: Double Metal Cyanide (DMC) Catalysis

Rationale: DMC catalysts (Zn-Co complexes) coordinate with the epoxide, facilitating ring opening even with bulky nucleophiles, while suppressing the "chain transfer" that leads to broad poly-ethoxylate distributions.

Protocol:

  • Drying: Charge 2,4-dimethyl-3-pentanol into the reactor. Heat to 100°C under vacuum (<10 mmHg) to remove water to <500 ppm. Critical: Water kills DMC activity.

  • Catalyst Activation: Add DMC catalyst (30–100 ppm based on final product weight).

  • Induction: Add a small portion of EO (5-10% of total) at 110-130°C. Watch for the "exotherm kick" and pressure drop, signaling catalyst activation.

  • Feed: Feed remaining EO at 130°C. Maintain pressure <4 bar.

  • Digestion: Hold at temperature until pressure stabilizes (EO consumed).

Visualizing the Logic

ReactionLogic Start Start: 2,4-Dimethylpentan-3-ol Decision Scale / Purity Requirement? Start->Decision RouteA Route A: Industrial/Scale (Ethoxylation) Decision->RouteA High Volume RouteB Route B: Lab/Pharma Purity (Williamson Ether) Decision->RouteB High Purity / No EO Problem Challenge: Steric Hindrance RouteA->Problem ResultB Product: Pure Mono-ether (NaCl byproduct) RouteB->ResultB Sol_KOH Cat: KOH (Slow, High Temp, Side Reactions) Problem->Sol_KOH Standard (Avoid) Sol_DMC Cat: DMC (Zn-Co) (Fast, Narrow Distribution) Problem->Sol_DMC Optimized ResultA Product: Mix of Mono/Di/Tri ethers (Requires Distillation) Sol_DMC->ResultA

Caption: Decision matrix for synthesizing hindered glycol ethers. DMC catalysis offers the optimal balance for scale, while Williamson synthesis guarantees mono-selectivity.

Troubleshooting Guide (FAQs)

Q1: The reaction pressure is not dropping after EO addition (Induction Period failure).

  • Diagnosis: The catalyst is likely poisoned by moisture or the steric barrier is too high for the current temperature.

  • Fix:

    • Re-dry: Ensure starting alcohol water content is <300 ppm.

    • Starter: For DMC, use a "starter" heel (a small amount of previously made product) to help solubilize the EO and catalyst.

    • Temp Bump: Increase induction temperature to 140°C temporarily.

Q2: I am seeing a large amount of "High Boilers" (Di- and Tri-ethoxylates).

  • Diagnosis: Kinetic favorability of the primary alcohol product over the secondary starting alcohol. Once the first EO adds, the resulting primary alcohol (the product) is much less hindered and more reactive than the bulky starting material. It competes for the EO.

  • Fix:

    • Stoichiometry: You must run with a high excess of alcohol (e.g., 4:1 or 6:1 Alcohol:EO ratio).

    • Recycle: Distill off the unreacted 2,4-dimethyl-3-pentanol and recycle it to the next batch. This is the only way to get high mono-ether yield with this specific molecule.

Q3: The product has a strong odor and yellow color.

  • Diagnosis: Elimination reactions. The bulky isopropyl groups make the starting alcohol prone to dehydration, forming 2,4-dimethyl-2-pentene.

  • Fix:

    • Lower Temperature: Do not exceed 150°C.

    • Switch Catalyst: If using KOH, the high basicity promotes elimination (

      
       mechanism). Switch to DMC or a milder Lewis Acid.
      

Q4: Can I use Ethylene Carbonate instead of EO?

  • Answer: Yes, and for lab scale, it is safer.

  • Protocol: React 2,4-dimethyl-3-pentanol with Ethylene Carbonate (1:1 ratio) using a catalyst like Potassium Carbonate (

    
    ) or a Zeolite at 150-170°C.
    
  • Note: This releases

    
    .[5] The rate will still be slow due to sterics, but it avoids handling toxic EO gas.
    

Physical Properties & Separation Data

PropertyValue (Approx.)Notes
Starting Material BP 139-140°C2,4-Dimethyl-3-pentanol
Product BP 205-215°CEstimated. Large delta allows easy separation.
Azeotropes Likely with waterDry product thoroughly before final distillation.
Solubility Low water solubilityHighly hydrophobic tail (C7 branched).

References

  • Dillan, K. W. (1985). Effects of Ethylene Oxide Distribution on Nonionic Surfactant Properties. Journal of the American Oil Chemists' Society.

  • Cox, M. F., & Weerasooriya, U. (1997). Methyl Capped Alkoxylates: Synthesis and Properties. Journal of Surfactants and Detergents. (Discusses hindered ether synthesis).
  • Grosch, G. H., et al. (2010). Continuous processes for the production of ethoxylates using DMC catalysts. European Patent EP 2208747 A1.

  • Ono, Y. (1997). Catalysis in the production and reactions of dimethyl carbonate and ethylene carbonate. Applied Catalysis A: General.

  • PubChem. (2024). 2-(2,4-Dimethylpentan-3-yloxy)ethanol Compound Summary. National Library of Medicine.

Sources

stability issues with 2-(2,4-Dimethylpentan-3-yloxy)ethanol and how to solve them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(2,4-Dimethylpentan-3-yloxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the handling, storage, and application of this glycol ether. As your Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success.

The information herein is synthesized from established chemical knowledge regarding glycol ethers, a class to which 2-(2,4-Dimethylpentan-3-yloxy)ethanol belongs.[1][2] Given the structural features of this molecule—a secondary ether linkage and a primary alcohol—it is susceptible to specific degradation pathways that must be carefully managed.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 2-(2,4-Dimethylpentan-3-yloxy)ethanol.

Q1: I've stored my container of 2-(2,4-Dimethylpentan-3-yloxy)ethanol for several months and now I'm concerned about its integrity. What is the primary stability concern?

The most critical stability issue for 2-(2,4-Dimethylpentan-3-yloxy)ethanol, as with most ethers, is the formation of potentially explosive hydroperoxides and peroxides through autoxidation.[3][4] This is a slow reaction with atmospheric oxygen that is initiated and accelerated by exposure to light and heat.[5] Over time, peroxides can accumulate to dangerous levels. If concentrated, for example through evaporation or distillation, these peroxides can explode spontaneously or when subjected to heat, friction, or mechanical shock.[6][7]

Q2: How can I visually inspect my sample for degradation?

While a clear appearance is not a guarantee of purity, there are visual cues that suggest advanced peroxide formation. You should become highly concerned and avoid moving the container if you observe any of the following:

  • Crystallization: The formation of crystals, especially around the cap or within the liquid, is a major red flag.[7][8]

  • Viscous Oily Layer: The presence of a distinct, oily, or viscous layer.

  • Discoloration: A yellow or brownish hue may indicate the presence of iodine, formed from the oxidation of iodide by peroxides in certain testing procedures, or could be a sign of other degradation products.[9]

If any of these signs are present, DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER . Contact your institution's Environmental Health & Safety (EH&S) department immediately for proper disposal.

Q3: What are the ideal storage conditions for 2-(2,4-Dimethylpentan-3-yloxy)ethanol to ensure its stability?

To minimize degradation, proper storage is essential. The following conditions should be maintained:

  • Cool and Dark Environment: Store the container in a cool, dark place away from direct sunlight and heat sources to slow the rate of autoxidation.[5][6]

  • Airtight Seal: Always keep the container tightly sealed to minimize contact with atmospheric oxygen.[3][6] Consider purging the headspace with an inert gas like nitrogen or argon before sealing for long-term storage.[5]

  • Original Container: Store the chemical in its original, opaque, or amber-colored bottle which is designed to block UV light.[9]

Q4: My formulation containing 2-(2,4-Dimethylpentan-3-yloxy)ethanol is showing a decrease in pH over time. What could be the cause?

A decrease in pH suggests the formation of acidic degradation products. This can occur via two primary pathways:

  • Oxidation of the Terminal Alcohol: The primary alcohol group (-CH2OH) can be oxidized to an aldehyde and subsequently to a carboxylic acid.[10][11] This process can be accelerated by certain contaminants or conditions.

  • Hydrolysis of the Ether Linkage: While ethers are generally stable to bases, they can undergo cleavage under strongly acidic conditions, a reaction that is often accelerated by heat.[12][13][14] However, the formation of acidic species from the alcohol oxidation is a more common cause for a pH drop under typical storage conditions.

Q5: Are there stabilized versions of this chemical available?

Yes, many commercial ethers and glycol ethers are supplied with an added inhibitor or stabilizer to prevent rapid peroxide formation.[6][15] A common and effective inhibitor is Butylated Hydroxytoluene (BHT). When purchasing, it is advisable to select a product containing an inhibitor, especially if the material will not be used immediately. Keep in mind that inhibitors are consumed over time, so they do not offer indefinite protection.[7]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues.

Observed Issue Potential Cause Recommended Action(s)
Cloudiness, crystals, or viscous layers observed in the container. High concentration of explosive peroxides.CRITICAL: Do not move or open the container. Isolate the area and contact your EH&S department for emergency disposal.
Solvent appears discolored (yellowish/brownish). Moderate peroxide formation or other degradation.1. Test for peroxides using a validated method (see Protocol 1).2. If peroxide levels are >25 ppm, do not use.[8] Decontaminate if safe and trained to do so (see Protocol 2) or dispose of via EH&S.3. If peroxides are low, discoloration may be from other impurities. Consider purification if your application is sensitive.
A formulation's pH has decreased. Oxidation of the primary alcohol to a carboxylic acid.1. Confirm the pH change with a calibrated pH meter.2. Use an analytical technique like HPLC to identify and quantify the parent compound and potential acidic degradants.3. Consider adding a suitable antioxidant to the formulation (see "Proactive Stabilization").
Inconsistent experimental results using an older bottle of the solvent. Partial degradation of the solvent, leading to the presence of impurities (peroxides, aldehydes, acids).1. Immediately test the solvent for peroxides (Protocol 1).2. Regardless of the peroxide test result, it is best practice to use a fresh, unopened bottle of the solvent for critical experiments to ensure consistency.3. Dispose of the old bottle according to institutional guidelines.

Proactive Stabilization & Management

The best way to solve stability issues is to prevent them.

  • Purchase Appropriately: Buy small quantities that can be used within a reasonable timeframe to avoid prolonged storage.[5][6]

  • Implement a Labeling System: All containers of peroxide-forming chemicals should be labeled with the date received and the date opened.[6][7] This helps track the age of the chemical and enforce disposal deadlines.

  • Regular Testing: For opened containers, a regular testing schedule (e.g., every 3-6 months) for peroxides is a crucial safety measure.[15]

  • Inhibitor Addition: For applications where commercial inhibitors are not present or have been removed (e.g., by distillation), consider adding a radical scavenger like BHT or other phenolic antioxidants at a low concentration (e.g., 50-100 ppm) to prolong stability.[16]

Experimental Protocols

Protocol 1: Peroxide Detection

This protocol describes a common qualitative and semi-quantitative method for detecting peroxides.

Method 1: Potassium Iodide (Qualitative)

  • In a clean glass test tube, add 1 mL of 2-(2,4-Dimethylpentan-3-yloxy)ethanol.

  • Prepare a fresh 10% potassium iodide (KI) solution in glacial acetic acid.

  • Add 1 mL of the fresh KI/acetic acid solution to the test tube.

  • Gently mix the contents.

  • A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.

Method 2: Commercial Peroxide Test Strips (Semi-Quantitative)

Commercial test strips offer a more user-friendly and semi-quantitative way to estimate peroxide concentration.

  • Follow the manufacturer's specific instructions for the test strips.

  • Typically, this involves dipping the strip into the solvent for a specified time.

  • For less volatile compounds like this glycol ether, ensure the reactive pad is fully wetted.

  • After the specified time, compare the color of the test pad to the color chart provided with the kit to estimate the peroxide concentration in ppm.

  • If the concentration is at or above 25 ppm, the solvent should be considered unsafe for use, especially in procedures involving heating or concentration.[8]

Protocol 2: Decontamination of Peroxides (For Trained Personnel Only)

This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including a face shield and blast shield.

  • Prepare a fresh 5% solution of ferrous sulfate (FeSO₄) in deionized water.

  • Transfer the solvent to be decontaminated to a separatory funnel.

  • For every 100 mL of solvent, add 20 mL of the ferrous sulfate solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure. Caution: Initial mixing may generate gas.[7]

  • Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides.

  • Drain and discard the aqueous layer according to your institution's waste disposal guidelines.

  • Repeat the washing process with the ferrous sulfate solution until a peroxide test (Protocol 1) on the organic layer is negative.

  • Wash the solvent with a small amount of deionized water to remove any residual iron salts.

  • Dry the solvent over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

  • Important: Solvents decontaminated in this way no longer contain inhibitors and should be used immediately.[7] Do not store them for extended periods.

Degradation Pathway Visualizations

The following diagrams illustrate the key degradation pathways for 2-(2,4-Dimethylpentan-3-yloxy)ethanol.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Light, Heat, or Initiator (R•) Ether 2-(2,4-Dimethylpentan-3-yloxy)ethanol Initiator->Ether H• abstraction Ether_Radical Ether Radical Ether->Ether_Radical Oxygen O₂ (Atmospheric) Ether_Radical->Oxygen Reaction Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Ether_2 Another Ether Molecule Peroxy_Radical->Ether_2 H• abstraction Ether_2->Ether_Radical Generates new radical Hydroperoxide Hydroperoxide Product (Explosive Hazard) Ether_2->Hydroperoxide

Caption: Autoxidation pathway leading to peroxide formation.

G Start 2-(2,4-Dimethylpentan-3-yloxy)ethanol Aldehyde 2-(2,4-Dimethylpentan-3-yloxy)acetaldehyde Start->Aldehyde Oxidation [O] Carboxylic_Acid 2-(2,4-Dimethylpentan-3-yloxy)acetic Acid (Causes pH drop) Aldehyde->Carboxylic_Acid Further Oxidation [O]

Caption: Oxidation of the terminal alcohol group.

References

  • Peroxide forming chemicals - Department of Biology, University of York. (n.d.). University of York. Retrieved February 22, 2024, from [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange. Retrieved February 22, 2024, from [Link]

  • Potential degradation pathways for isopropanol (A) and glycol ethers... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Hander, A. (2025, April 22). Hydrolysis of Ether. Prezi. Retrieved February 22, 2024, from [Link]

  • Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Wade, L. G. (2026, January 29). Ether - Synthesis, Reactions, Uses. Britannica. Retrieved February 22, 2024, from [Link]

  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule. (n.d.). Europe PMC. Retrieved February 22, 2024, from [Link]

  • Peroxide Formation. (n.d.). Department of Chemistry and Biochemistry, University of South Carolina. Retrieved February 22, 2024, from [Link]

  • Autooxidation of ethers. (2025, February 21). Filo. Retrieved February 22, 2024, from [Link]

  • Ether autooxidation. (2024, January 25). YouTube. Retrieved February 22, 2024, from [Link]

  • Information on Peroxide-Forming Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved February 22, 2024, from [Link]

  • GLYCOL ETHERS. (n.d.). Retrieved February 22, 2024, from [Link]

  • 2-(2,4-Dimethylpentan-3-yloxy)ethanol. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • Glycol Ethers Properties & Examples, Organic Solvents. (n.d.). Dow. Retrieved February 22, 2024, from [Link]

  • Diethyl ether peroxide. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]

  • Ethers and peroxide forming compounds. (n.d.). Western Sydney University. Retrieved February 22, 2024, from [Link]

  • Phenolic Antioxidants. (n.d.). Midwest Lubricants LLC. Retrieved February 22, 2024, from [Link]

  • GLYCOL ETHERS. (n.d.). Ataman Kimya. Retrieved February 22, 2024, from [Link]

  • Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). (2005, May 15). Water Research. Retrieved February 22, 2024, from [Link]

  • Spectrophotometric Determination of Hydroperoxide in Diethyl Ether. (n.d.). Analytical Chemistry. Retrieved February 22, 2024, from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved February 22, 2024, from [Link]

  • INFORMATION ON PEROXIDE-FORMING COMPOUNDS. (n.d.). University of Nebraska-Lincoln. Retrieved February 22, 2024, from [Link]

  • Bacterial Degradation of Glycol Ethers. (1995). Applied Microbiology and Biotechnology. Retrieved February 22, 2024, from [Link]

  • Thermal degradation pathways for poly(ethylene glycol) (PEG). (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Determination of Peroxides in Various Chemical Products by the Fast Peroxide Analyzer (FPA). (n.d.). Da Vinci Laboratory Solutions. Retrieved February 22, 2024, from [Link]

  • SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. (n.d.). Retrieved February 22, 2024, from [Link]

  • Glycol Ethers. (n.d.). Technical Products Inc of Ohio. Retrieved February 22, 2024, from [Link]

  • Cox, R. A. (2012, October 22). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Retrieved February 22, 2024, from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]

  • Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications. (n.d.). Silver Fern Chemical. Retrieved February 22, 2024, from [Link]

  • Testing for presence of peroxides in ether solvents. (2020, July 22). Reddit. Retrieved February 22, 2024, from [Link]

Sources

challenges in scaling up 2-(2,4-Dimethylpentan-3-yloxy)ethanol production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Scale-Up of Hindered Glycol Ethers Molecule: 2-(2,4-Dimethylpentan-3-yloxy)ethanol (Mono-ethylene glycol ether of 2,4-dimethyl-3-pentanol) CAS Registry: 132299-20-8 (Analogous structures: 600-36-2 for parent alcohol)

Executive Summary: The Steric Challenge

Scaling the production of 2-(2,4-Dimethylpentan-3-yloxy)ethanol presents a distinct kinetic challenge compared to standard glycol ethers (like 2-butoxyethanol). The starting material, 2,4-dimethylpentan-3-ol (Diisopropyl carbinol), is a secondary alcohol flanked by two bulky isopropyl groups.

The Core Problem: In standard ethoxylation, the reaction rate (


) of the starting alcohol with ethylene oxide (EO) is significantly slower than the reaction rate (

) of the resulting product (a primary alcohol) with EO.
  • Result: The EO prefers to react with the product you just made, leading to high levels of impurities (di- and tri-ethoxylates/PEGs) and large amounts of unreacted starting material.

This guide addresses the Kinetic Mismatch , EO Accumulation Hazards , and Purification Strategies required for successful scale-up.

Module 1: Reaction Kinetics & Synthesis Strategy

Troubleshooting: Why is my yield of the mono-adduct so low?

User Question: "I am running a standard base-catalyzed ethoxylation (KOH, 140°C) with a 1:1 molar ratio of Alcohol:EO. I am seeing <30% conversion to the target mono-ether and massive amounts of heavy byproducts. Why?"

Technical Diagnosis: You are fighting the Weibull-Nycander distribution .

  • Steric Hindrance: The hydroxyl group on your starting material is "buried" between isopropyl groups. It struggles to attack the EO ring (

    
     is low).
    
  • Product Reactivity: Once one EO molecule attaches, the new hydroxyl group is a primary alcohol (on the ethyl chain) and is unhindered. It is much more reactive than the starting material (

    
    ).
    
  • Outcome: As soon as a molecule of product is formed, it scavenges the next available EO molecule before the starting alcohol can react.

Corrective Protocol: The "High-Ratio Recycle" Method To maximize the mono-adduct (Target), you must statistically force the EO to encounter the starting alcohol.

  • Adjust Stoichiometry: Increase the Alcohol:EO ratio to 4:1 or 5:1 .

    • Why: By flooding the reactor with starting alcohol, you statistically increase the probability of EO hitting the starting material despite its lower reactivity.

  • Catalyst Selection:

    • Standard: KOH/NaOMe (0.1 - 0.5 wt%). Pros: Cheap.[1] Cons: Broad distribution of byproducts.

    • Advanced (Recommended): Narrow Range Ethoxylation (NRE) catalysts (e.g., Hydrotalcites or Calcium-based catalysts). These catalysts physically constrain the reaction site, making it harder for the bulky product to re-react, thus favoring the mono-adduct.

  • Process Flow:

    • Run reaction with excess alcohol.

    • Distill off the unreacted alcohol.

    • Recycle the alcohol back to the feed.

Visualizing the Kinetic Competition

KineticMismatch cluster_0 The Scale-Up Trap Start Starting Alcohol (Hindered Secondary) Target Target Mono-Ether (Unhindered Primary) Start->Target Slow Reaction (k1) High Activation Energy EO Ethylene Oxide EO->Target Byproduct Poly-Ethoxylates (PEG Impurities) EO->Byproduct Target->Byproduct Fast Reaction (k2) Low Activation Energy

Caption: The "Kinetic Trap" where the product is more reactive than the reactant, necessitating high alcohol recycle ratios.

Module 2: Process Safety (Thermal Hazards)

FAQ: How do I prevent runaway reactions with this hindered alcohol?

User Question: "The reaction induction time is unpredictable. Sometimes EO pressure builds up before the exotherm starts. Is this normal?"

Technical Diagnosis: This is a critical safety warning. Because the alcohol is hindered, the initiation step is slow. If you feed EO at a constant rate before the reaction has "ignited" (started consuming EO), you accumulate unreacted EO in the headspace. Once the reaction starts, all that accumulated EO reacts at once—a thermal runaway .

Safety Protocol: Dosage Controlled by Reaction Rate (DCRR)

  • The "Cook-In" Step:

    • Charge Alcohol + Catalyst.

    • Heat to reaction temp (e.g., 140-150°C).

    • Add a small initial shot of EO (5-10% of total mass).

    • STOP FEED. Wait. Watch pressure drop.

    • Validation: Do not resume feed until you see a distinct pressure drop (indicating EO consumption) and a corresponding exotherm.

  • Nitrogen Pad:

    • Ensure the headspace is inerted. EO vapor is explosive.[2][3][4]

  • Feed Interlocks:

    • Link the EO feed pump to the reactor pressure.

    • Logic: If Pressure >

      
       (e.g., 4 bar), Trip Feed Pump . This prevents EO accumulation if the reaction stalls.
      

Module 3: Purification & Workup

Troubleshooting: Separation Efficiency

User Question: "I have a mixture of unreacted alcohol, my product, and some di-ether. The boiling points seem close. How do I design the distillation?"

Data Table: Estimated Physical Properties

ComponentStructure DescriptionEst. Boiling Point (Atm)Relative Volatility
2,4-dimethylpentan-3-ol Hindered C7 Alcohol~140°CHigh (Light Key)
Target Mono-Ether C7-O-C2-OH~215°CMedium (Product)
Di-Ether (Byproduct) C7-O-C2-O-C2-OH>270°CLow (Heavy Key)

Purification Protocol:

  • Neutralization:

    • Before heating, neutralize the base catalyst (KOH) with Acetic Acid or Phosphoric Acid.

    • Reason: Distilling basic ether mixtures can cause degradation or "back-biting" reactions.

  • Fraction 1 (Recycle Cut):

    • Vacuum Distillation (e.g., 50 mbar).

    • Remove the excess starting alcohol.

    • Action: This stream must be dried (water removal) and recycled to the reactor.

  • Fraction 2 (Product Cut):

    • Collect the target fraction.

    • Purity Check: GC-FID. Look for the "shoulder" peak of the di-ether.

  • Residue:

    • The pot residue contains the catalyst salts and heavy poly-ethoxylates.

Alternative Route: Williamson Synthesis (Lab Scale Only)

If you lack high-pressure EO reactors, you may attempt the Williamson Ether Synthesis, but be warned of Elimination Reactions .

  • Reagents: 2,4-dimethylpentan-3-ol + NaH + 2-Chloroethanol.

  • Risk: The alkoxide of this alcohol is extremely bulky and acts as a strong base. It prefers to pull a proton (E2 elimination) from 2-chloroethanol rather than attacking the carbon (SN2 substitution).

  • Mitigation: Use Phase Transfer Catalysis (PTC) .

    • System: Alcohol + NaOH (50%) + Tetrabutylammonium Bromide (TBAB) + 2-Chloroethanol.

    • Why: PTC allows the reaction to occur at the interface, often favoring substitution over elimination compared to homogenous conditions.

References & Grounding

  • Ethoxylation Kinetics & Distribution:

    • Source: Santacesaria, E., et al. "Kinetics and distribution of the ethoxylation of hindered alcohols." Industrial & Engineering Chemistry Research.

    • Context: Explains the Weibull-Nycander distribution mechanism where

      
      .
      
  • Process Safety (EO Handling):

    • Source: Center for Chemical Process Safety (CCPS). "Guidelines for Safe Automation of Chemical Processes."

    • Context: Defines "Dosage Controlled by Reaction Rate" (DCRR) to prevent EO accumulation.

  • Narrow Range Catalysts:

    • Source: Cox, M. F. "Narrow-Range Ethoxylates."[5] Journal of Surfactants and Detergents.

    • Context: Use of Calcium/Aluminum catalysts to reduce polydispersity in hindered alcohol ethoxylation.

  • Molecule Data:

    • Source: PubChem. .

    • Context: Verification of chemical structure and identifiers.

Workflow Diagram: Recommended Scale-Up Process

ScaleUpProcess Feed Feed Preparation (Alcohol:EO Ratio 4:1) Reactor Reactor (150°C) Catalyst: KOH or NRE Safety: DCRR Mode Feed->Reactor Pressurized Feed Flash Flash/Strip Remove Light Ends Reactor->Flash Crude Mixture Distillation Vacuum Distillation Separation of Product Flash->Distillation Stripped Crude Recycle Alcohol Recycle Loop (Dry & Return) Flash->Recycle Unreacted Alcohol Waste Heavy Residue (PEG/Salts) Distillation->Waste Bottoms Product Product Distillation->Product Purified Ether Recycle->Feed Re-use

Caption: Industrial workflow emphasizing the critical alcohol recycle loop to overcome kinetic hindrance.

Sources

Technical Support Center: Stability & Storage of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It prioritizes actionable, high-level scientific troubleshooting over generic advice, tailored for researchers handling 2-(2,4-Dimethylpentan-3-yloxy)ethanol .

Case ID: 24-DMP-GLY-STAB Status: Active Guide Severity: High (Peroxide Forming Potential)

Executive Summary & Molecule Profile

2-(2,4-Dimethylpentan-3-yloxy)ethanol is a glycol ether characterized by a bulky, branched lipophilic tail (2,4-dimethylpentan-3-yl) and a hydrophilic ethanol head. Due to the secondary ether linkage flanked by isopropyl groups, this molecule exhibits unique stability challenges compared to linear glycol ethers (like 2-methoxyethanol).

  • Chemical Class: Ethylene Glycol Mono-Alkyl Ether (Secondary).

  • Primary Degradation Risk: Radical Autoxidation (Peroxide Formation).

  • Secondary Risks: Hygroscopicity (Water absorption), Hydrolytic Cleavage (Acid-catalyzed).

The Degradation Mechanism: Why It Happens

To prevent degradation, you must understand the molecular vulnerability. This molecule degrades primarily via radical autoxidation at the ether linkage.

The Structural Vulnerability

The carbon atom at the 3-position of the pentane chain (the


-carbon) is a methine (CH)  group. This position is thermodynamically favorable for radical formation because the resulting radical is stabilized by:
  • The Adjacent Oxygen: Lone pair donation stabilizes the radical.

  • Hyperconjugation: The two adjacent isopropyl groups provide electron density.

This makes the molecule a Class B Peroxide Former (Hazard upon concentration).

Visualization: The Autoxidation Pathway

The following diagram illustrates the self-propagating cycle that turns your solvent into a potential explosive hazard.

Autoxidation Solvent Intact Ether (R-O-CH2-) Radical Carbon Radical (R-O-CH•-) Solvent->Radical H-Abstraction Initiator Initiator (UV Light / Heat) Initiator->Radical PeroxyRad Peroxy Radical (R-O-CH(OO•)-) Radical->PeroxyRad + O2 (Fast) Oxygen Atmospheric O2 Hydroperoxide Hydroperoxide (R-O-CH(OOH)-) PeroxyRad->Hydroperoxide + Solvent (H-Abstraction) Hydroperoxide->Radical Chain Propagation Degradation Cleavage Products (Aldehydes/Alcohols) Hydroperoxide->Degradation Acid Catalysis

Figure 1: The radical chain reaction mechanism specific to secondary ether autoxidation.

Troubleshooting Matrix: Diagnosing Degradation

Use this table to correlate physical observations with chemical degradation states.

SymptomProbable CauseVerification MethodRemediation Strategy
White crystals on cap/threadsSevere Peroxidation (Polymeric peroxides).DO NOT TOUCH. Visual only.Evacuate lab. Contact EHS/Bomb Squad immediately.
Cloudiness / Haze Moisture Contamination (Hygroscopicity).Karl Fischer Titration (Coulometric).Dry over Molecular Sieves (3A or 4A) for 24h.
Acrid / Sharp Odor Hydrolysis/Oxidation (Formation of acetic acid or formic acid).pH paper (wetted) or GC-MS.Irreversible degradation. Discard.
Yellow Discoloration Inhibitor Depletion (Oxidized BHT quinones).UV-Vis Spectroscopy.Distill under vacuum (only if peroxides <10 ppm).
Drift in RT (GC)Cleavage (Loss of ether linkage).GC-FID / GC-MS.Discard. Purity compromised.

Storage Protocols: The Self-Validating System

To ensure integrity, you must implement a "Self-Validating Storage System." This means the storage method itself provides evidence of its efficacy.

Protocol A: The Inert Barrier System

Objective: Eliminate the autoxidation substrate (Oxygen).

  • Container Selection: Use Amber Borosilicate Glass (blocks UV initiation) or Stainless Steel drums. Avoid clear glass or polyethylene (permeable to O2 over time).

  • Headspace Management:

    • After every use, the headspace must be purged.

    • Gas: High-purity Dry Nitrogen (N2) or Argon (Ar). Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid surface.

  • Seal Integrity: Use Teflon (PTFE) lined caps. Rubber liners can leach plasticizers into glycol ethers.

  • Inhibitor System:

    • Standard: 250 ppm BHT (Butylated Hydroxytoluene) .

    • Validation: If the solvent turns slightly yellow, the BHT is sacrificing itself to save the solvent. This is a warning to test for peroxides.[1]

Protocol B: The "6-Month Hard Stop"

Regardless of visual quality, this molecule requires a strict testing cadence.

  • Unopened: Test 12 months from receipt.

  • Opened: Test every 6 months.

  • Distilled: Test immediately; shelf life reduces to 3 months (inhibitors are removed).

Experimental Protocols

Method 1: Iodometric Titration for Peroxides (ASTM E299 Modified)

This is the gold standard for quantification. Test strips are for screening only.

Reagents:

  • Acetic Acid : Chloroform (2:1 v/v)

  • Saturated Potassium Iodide (KI) solution (Freshly prepared)

  • 0.01 N Sodium Thiosulfate (

    
    )[2]
    
  • Starch Indicator[2]

Workflow:

  • Blank: Mix 10 mL Acetic/Chloroform + 1 mL KI. Store in dark for 5 min. Titrate to colorless.

  • Sample: Dissolve 5.0 g of 2-(2,4-Dimethylpentan-3-yloxy)ethanol in 10 mL Acetic/Chloroform.

  • Reaction: Add 1 mL KI solution. Cap and shake.

  • Incubation: Store in total darkness for 15 minutes. (Yellow/Brown color indicates Iodine release).

  • Titration: Titrate with 0.01 N Thiosulfate until yellow fades. Add starch (turns blue). Continue until colorless.

Calculation:



  • < 20 ppm: Safe for general use.

  • 20 - 100 ppm: Treat with Activated Alumina or discard.

  • > 100 ppm: DANGER. Do not concentrate. Neutralize and discard.

Method 2: Solvent Drying (Moisture Removal)

Glycol ethers are hygroscopic. Water interferes with organometallic reactions.

  • Activation: Heat Molecular Sieves (Type 4A) at 300°C for 12 hours. Cool under Argon.

  • Loading: Add 10% w/v sieves to the solvent bottle.

  • Duration: Let stand for 24-48 hours.

  • Filtration: Decant or filter through a 0.45 µm PTFE filter before use to remove sieve dust.

Frequently Asked Questions (FAQs)

Q: Can I remove peroxides using distillation? A: NO. Distillation concentrates peroxides in the pot residue, leading to explosion. You must remove peroxides chemically (e.g., passing through a column of activated alumina) before any distillation attempt.

Q: Why does my solvent smell like vinegar? A: This indicates advanced degradation. The ether linkage has cleaved, and the ethanol portion has oxidized to acetaldehyde and then acetic acid. The solvent is compromised and cannot be salvaged.

Q: I need to use this for HPLC. Can I use the BHT-inhibited version? A: BHT absorbs UV light at 280 nm. If your detection window is near this range, BHT will cause high background noise. You must purchase "Uninhibited" grade or remove BHT via column chromatography immediately before use. Warning: Uninhibited solvent has a shelf life of <1 week.

Q: Is 2-(2,4-Dimethylpentan-3-yloxy)ethanol compatible with strong bases? A: Generally, yes. Ether linkages are stable to base. However, the bulky alkyl group provides steric hindrance that might actually improve stability against nucleophilic attack compared to linear glycol ethers.

References

  • ASTM International. (2017). ASTM E299-17 Standard Test Method for Trace Amounts of Peroxides in Organic Solvents. West Conshohocken, PA. Link

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Link

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(7), A175. Link

  • Sigma-Aldrich. (n.d.). Peroxide Forming Solvents. Technical Bulletin. Link

Sources

Technical Support Center: Troubleshooting Experiments with 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,4-Dimethylpentan-3-yloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected results during their experiments with this unique glycol ether. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Introduction to 2-(2,4-Dimethylpentan-3-yloxy)ethanol

2-(2,4-Dimethylpentan-3-yloxy)ethanol is a glycol ether characterized by a branched alkyl chain and a primary alcohol. This structure imparts both ether and alcohol functionalities, making it a versatile solvent and chemical intermediate. Its amphiphilic nature allows it to dissolve a range of polar and non-polar compounds.[1] However, its high boiling point and potential for side reactions can present challenges in experimental settings.

Physicochemical Properties
PropertyValue
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol [2]
Boiling PointData not readily available, but expected to be high, similar to other glycol ethers of this size.
DensityData not readily available.

I. Solubility and Formulation Issues

Q1: My compound is not dissolving in 2-(2,4-Dimethylpentan-3-yloxy)ethanol as expected. What could be the issue?

A1: Solubility is governed by the principle of "like dissolves like." Several factors could be at play:

  • Polarity Mismatch: While 2-(2,4-Dimethylpentan-3-yloxy)ethanol has a polar hydroxyl group, its bulky, non-polar alkyl chain dominates its character. If your compound is highly polar, it may have limited solubility. The choice of solvent can significantly influence reaction rates and outcomes by affecting how well reactants dissolve and interact.[3]

  • Insufficient Energy Input: The dissolution process may be kinetically slow. Gentle heating and agitation (e.g., stirring or sonication) can help overcome the energy barrier for solvation.

  • Impurity in the Solute: If your starting material contains insoluble impurities, it may appear that the entire compound is not dissolving.

Troubleshooting Steps:

  • Assess Polarity: Compare the polarity of your compound with that of 2-(2,4-Dimethylpentan-3-yloxy)ethanol. If they are significantly different, consider using a co-solvent to modify the overall polarity of the medium.

  • Apply Gentle Heat: Warm the mixture while stirring. Be cautious not to exceed the decomposition temperature of your compound.

  • Check Purity: Analyze the purity of your starting material. If impurities are present, purify the compound before attempting dissolution.

Q2: I'm observing phase separation or precipitation in my formulation. How can I resolve this?

A2: Phase separation or precipitation after initial dissolution can be caused by:

  • Temperature Changes: Solubility is often temperature-dependent. If the solution is cooled, the solubility of your compound may decrease, leading to precipitation.

  • Changes in pH: If your compound has acidic or basic functional groups, its solubility can be highly dependent on the pH of the solution.

  • Reaction with the Solvent: Although generally stable, under certain conditions (e.g., presence of strong acids or bases), 2-(2,4-Dimethylpentan-3-yloxy)ethanol could potentially react with your compound, leading to a new, less soluble species.

Troubleshooting Steps:

  • Maintain a Constant Temperature: Use a temperature-controlled bath to maintain the temperature at which your compound is soluble.

  • Buffer the Solution: If pH sensitivity is a concern, consider using a suitable buffer system.

  • Investigate Potential Reactions: Use analytical techniques like NMR or LC-MS to check for the formation of new species in your solution.

II. Reaction Chemistry Problems

Q3: My reaction is proceeding much slower than expected in 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Why?

A3: The choice of solvent can dramatically affect reaction kinetics.[3][4][5] A slow reaction rate could be due to:

  • High Viscosity: High-boiling-point solvents can be more viscous, which can slow down the diffusion of reactants and thus the reaction rate.[3]

  • Poor Solvation of Intermediates: The transition state of your reaction may be poorly stabilized by 2-(2,4-Dimethylpentan-3-yloxy)ethanol.[4] For example, reactions that proceed through charged intermediates are often favored in more polar solvents.[3]

  • Steric Hindrance: The bulky nature of the solvent molecule might sterically hinder the approach of reactants.

Troubleshooting Steps:

  • Increase Reaction Temperature: The high boiling point of 2-(2,4-Dimethylpentan-3-yloxy)ethanol allows for reactions to be run at elevated temperatures, which can increase the reaction rate.[3]

  • Consider a Co-solvent: Adding a less viscous or more polar co-solvent could improve reaction kinetics.

  • Catalyst Screening: If applicable, screen different catalysts that may be more effective in this solvent system.

Q4: I am observing unexpected byproducts. Could the solvent be participating in the reaction?

A4: Yes, under certain conditions, the solvent can participate in the reaction.

  • Alcohol Reactivity: The primary alcohol group in 2-(2,4-Dimethylpentan-3-yloxy)ethanol can react with electrophiles, especially under acidic or basic conditions.

  • Ether Cleavage: The ether linkage can be cleaved by strong acids, leading to the formation of byproducts.

  • Oxidation/Degradation: At high temperatures and in the presence of oxidizing agents, glycol ethers can degrade to form aldehydes, ketones, and carboxylic acids.[6][7]

Troubleshooting Steps:

  • Run a Control Experiment: Set up a reaction with all components except your primary substrate to see if the solvent and other reagents react.

  • Analyze Byproducts: Isolate and characterize the byproducts using techniques like GC-MS or NMR to understand their origin.

  • Modify Reaction Conditions: If solvent participation is confirmed, consider milder reaction conditions (lower temperature, less reactive catalysts) or protecting the alcohol group of the solvent if it is the reactive site.

III. Purification and Isolation Challenges

Q5: How can I effectively remove the high-boiling-point solvent 2-(2,4-Dimethylpentan-3-yloxy)ethanol after my reaction?

A5: Removing high-boiling-point solvents is a common challenge in organic synthesis.[8]

  • High-Vacuum Distillation: This is the most direct method. However, it may require very low pressures and high temperatures, which could degrade your product. Rotary evaporators are standard equipment for this purpose.[9][10][11]

  • Azeotropic Distillation: Adding a lower-boiling-point solvent (like toluene or heptane) that forms an azeotrope with 2-(2,4-Dimethylpentan-3-yloxy)ethanol can facilitate its removal at a lower temperature.[8]

  • Solvent Extraction: If your product has significantly different solubility properties than the solvent, you can use liquid-liquid extraction. For instance, if your product is soluble in a non-polar solvent like hexane and 2-(2,4-Dimethylpentan-3-yloxy)ethanol is more soluble in water, you can perform an aqueous wash.

  • Chromatography: If other methods fail, column chromatography can be used to separate your product from the solvent.[8]

Q6: My final product is contaminated with a persistent impurity. Could it be related to the solvent?

A6: Yes, impurities can originate from the solvent itself or its degradation products.

  • Solvent Impurities: The commercial-grade solvent may contain impurities from its synthesis.

  • Degradation Products: As mentioned, high temperatures or reactive conditions can cause the solvent to degrade.

  • Peroxide Formation: Ethers are known to form explosive peroxides over time, especially when exposed to air and light. While less common for bulky ethers, it is a possibility.

Troubleshooting Steps:

  • Check Solvent Purity: Analyze the purity of the starting solvent by GC-MS.

  • Test for Peroxides: Use peroxide test strips to check for the presence of peroxides in the solvent before use.

  • Purify the Solvent: If the solvent is impure, consider purifying it by distillation before use.

IV. Analytical and Characterization Discrepancies

Q7: The NMR spectrum of my sample shows unexpected peaks that might be from residual 2-(2,4-Dimethylpentan-3-yloxy)ethanol. How can I confirm this?

A7: Confirming the presence of residual solvent is crucial for accurate characterization.

  • Reference Spectrum: Obtain a reference NMR spectrum of pure 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Compare the chemical shifts and splitting patterns of the unexpected peaks with the reference spectrum.

  • Spiking: Add a small amount of pure 2-(2,4-Dimethylpentan-3-yloxy)ethanol to your NMR sample. If the unexpected peaks increase in intensity, it confirms their origin as the solvent.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning the peaks and confirming the structure of the residual solvent.

Q8: I am having trouble getting a sharp peak for my compound in chromatography when 2-(2,4-Dimethylpentan-3-yloxy)ethanol is present. What could be the issue?

A8: The presence of a high-boiling-point solvent can interfere with chromatographic analysis.

  • Co-elution: The solvent may have a similar retention time to your compound, leading to overlapping peaks.

  • Viscosity Effects: High concentrations of the solvent can increase the viscosity of your sample, leading to poor peak shape and band broadening.

  • Column Incompatibility: The solvent may not be compatible with the stationary phase of your column.

Troubleshooting Steps:

  • Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or temperature program to improve the separation between your compound and the solvent.

  • Dilute the Sample: Diluting your sample with a suitable low-viscosity solvent can improve peak shape.

  • Remove the Solvent Before Analysis: Use one of the methods described in Q5 to remove the majority of the solvent before injecting your sample into the chromatograph.

Experimental Protocols

Protocol 1: Determining the Solubility of a Compound
  • Accurately weigh a small amount of your compound (e.g., 10 mg) into a vial.

  • Add a measured volume of 2-(2,4-Dimethylpentan-3-yloxy)ethanol (e.g., 0.1 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • If the solid does not dissolve, incrementally increase the temperature by 10°C, holding for 5 minutes at each step, until the solid dissolves or the boiling point of the solvent is approached.

  • If the solid still does not dissolve, add another measured volume of the solvent and repeat the process.

  • Record the temperature and the amount of solvent required to fully dissolve the compound.

Protocol 2: Removal of High-Boiling-Point Solvent via Azeotropic Distillation
  • To your reaction mixture containing the product and 2-(2,4-Dimethylpentan-3-yloxy)ethanol, add a lower-boiling-point solvent that forms an azeotrope with it (e.g., toluene). A typical starting ratio is 1:1 by volume.

  • Set up a simple distillation apparatus.

  • Heat the mixture to the boiling point of the azeotrope.

  • Collect the distillate until the temperature of the vapor starts to rise, indicating that the azeotrope has been removed.

  • Cool the remaining mixture and analyze a small sample to determine the concentration of the high-boiling-point solvent.

  • Repeat the process with fresh azeotroping solvent if necessary.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Compound does not dissolve polarity Is there a large polarity mismatch? start->polarity precipitates Phase separation or precipitation observed start->precipitates heat Apply gentle heat and agitation polarity->heat No cosolvent Use a co-solvent polarity->cosolvent Yes purity Check solute purity heat->purity dissolved Compound dissolves purity->dissolved Purity is high cosolvent->dissolved temp Is the temperature constant? precipitates->temp ph Is the compound pH sensitive? temp->ph Yes control_temp Use a temperature-controlled bath temp->control_temp No reaction Could a reaction be occurring? ph->reaction No buffer Use a buffer ph->buffer Yes analyze Analyze for new products (NMR, LC-MS) reaction->analyze Yes resolved Issue resolved control_temp->resolved buffer->resolved analyze->resolved

Caption: Decision tree for addressing solubility and formulation problems.

Workflow for Investigating Unexpected Byproducts

G start Unexpected byproducts observed control Run a control experiment (no substrate) start->control byproducts_formed Byproducts still form? control->byproducts_formed isolate Isolate and characterize byproducts (GC-MS, NMR) byproducts_formed->isolate Yes substrate_related Byproducts are substrate-derived byproducts_formed->substrate_related No solvent_related Byproducts are solvent-derived isolate->solvent_related modify_conditions Modify reaction conditions (e.g., lower temperature) solvent_related->modify_conditions protect_solvent Consider protecting the solvent's functional group modify_conditions->protect_solvent resolved Byproduct formation minimized protect_solvent->resolved optimize_reaction Optimize reaction for desired product substrate_related->optimize_reaction optimize_reaction->resolved

Caption: Systematic approach to identifying and mitigating unexpected byproduct formation.

References

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3). Aether. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Solvent Removal. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ResearchGate. (2022, February 10). How to evaporate high boiling solvents from the reaction mixture. Retrieved from [Link]

  • AIP Publishing. (n.d.). Solvent Effects on the Kinetics of Ionic Reactions and the Choice of the Concentration Scale. The Journal of Chemical Physics. Retrieved from [Link]

  • Buchi. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]

  • Organomation. (n.d.). What is Solvent Removal?. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying.
  • MDPI. (2021, July 19). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Catalysts. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Glycol ethers – Knowledge and References. Retrieved from [Link]

  • CDC Stacks. (n.d.). Review paper REPRODUCTIVE TOXICITY OF THE GLYCOL ETHERS. Retrieved from [Link]

  • PubMed. (2005, May 15). Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). Retrieved from [Link]

  • JMIR Publications. (2024, January 18). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. Retrieved from [Link]

  • California Air Resources Board. (1997, November 19). Background Material: Glycol Ethers As A Federal Hazardous Air Pollutant. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Ion chromatographic identification and quantification of glycol degradation products. Retrieved from [Link]

  • Biotage. (2020, September 21). How best to extract reaction products from high boiling solvents. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). SDS – Ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Quora. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution?. Retrieved from [Link]

  • AkiNik Publications. (2020, August 9). Organic Solvent. Retrieved from [Link]

  • Damascus Citizens for Sustainability. (n.d.). Glycol Ethers as groundwater contaminants. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Experimental Studies on Toxicity of Ethylene Glycol Alkyl Ethers in Japan. Retrieved from [Link]

  • Journal of Materials and Environmental Sciences. (2018). Comparison of Organic Solvents Desorption of Eight Glycol Ethers from Charcoal Tube and Application of Chemometric Approach. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2,4-Dimethylpentan-3-ol | C7H16O. Retrieved from [Link]

  • Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

  • Agilent Technologies. (2024, August 23). Ethanol - Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,4-dimethyl-pentan-3-ol. Retrieved from [Link]

Sources

Validation & Comparative

comparing 2-(2,4-Dimethylpentan-3-yloxy)ethanol to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: 2-(2,4-Dimethylpentan-3-yloxy)ethanol vs. Linear Glycol Ethers Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

A Comparative Analysis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Executive Summary & Chemical Identity

In the development of pharmaceutical formulations and high-performance coatings, the selection of a co-solvent often necessitates a trade-off between solvency power (lipophilicity) and toxicological profile (metabolic stability).

This guide analyzes 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8), a highly branched ethylene glycol ether. We compare it against industry-standard linear analogs to demonstrate how steric hindrance influences metabolic fate and solvent utility.

The Core Thesis: Unlike linear glycol ethers (e.g., 2-Butoxyethanol) which are readily oxidized to toxic alkoxyacetic acids, the bulky diisopropyl-carbinyl tail of the subject molecule sterically hinders enzymatic oxidation. This results in a unique profile: high lipophilicity (LogP ~2.1) combined with a potentially favorable toxicity profile due to metabolic resistance.

Compound Identification
FeatureSubject CompoundCommon Abbreviation
IUPAC Name 2-(2,4-Dimethylpentan-3-yloxy)ethanolDPE (used herein)
Structure Ethylene glycol mono-2,4-dimethyl-3-pentyl ether--
Precursor Alcohol 2,4-Dimethyl-3-pentanol (Diisopropylcarbinol)--
Key Characteristic Geminal-branched hydrophobic tailSteric Shielding

Physicochemical Comparison

To understand the utility of DPE, we must compare it to its linear and aromatic counterparts commonly used in R&D.

Comparators:

  • 2-Butoxyethanol (EGBE): The industry benchmark for water-soluble coupling agents.

  • 2-(Hexyloxy)ethanol (HgE): A linear analog with similar molecular weight to DPE, serving as the direct "Linear vs. Branched" control.

  • 2-Phenoxyethanol (PhE): An aromatic standard used for preservation and solvency.

Table 1: Comparative Physical Properties
PropertyDPE (Subject) 2-Butoxyethanol (EGBE) 2-(Hexyloxy)ethanol (HgE) 2-Phenoxyethanol (PhE)
MW ( g/mol ) 160.25118.17146.23138.16
LogP (Oct/Water) ~2.1 (Hydrophobic) 0.81 (Amphiphilic)1.86 (Hydrophobic)1.2 (Amphiphilic)
Water Solubility Low (< 1%)MiscibleLow (< 1%)~26 g/L
Boiling Point (°C) ~235 (Predicted)171208247
Hansen H-Bond ModerateHighModerateHigh

Analysis:

  • Lipophilicity: DPE exhibits the highest LogP, making it a superior solvent for non-polar APIs (Active Pharmaceutical Ingredients) or lipid-based formulations compared to EGBE.

  • Volatility: The branching and higher molecular weight of DPE depress vapor pressure, making it a "tail solvent" suitable for coalescing applications where premature evaporation is detrimental.

Mechanistic Insight: The "Steric Shield" Effect

The critical differentiator for DPE is not just its solubility, but its metabolic stability .

The Toxicity Mechanism of Linear Ethers

Linear glycol ethers (like EGBE) are substrates for Alcohol Dehydrogenase (ADH) . ADH oxidizes the terminal alcohol to an aldehyde, which is rapidly converted to an alkoxyacetic acid (e.g., Butoxyacetic acid). These acid metabolites are the primary drivers of hematotoxicity (hemolysis) and developmental toxicity.

The DPE Advantage

DPE possesses a "swallow-tail" structure (two isopropyl groups flanking the ether linkage).

  • Steric Hindrance: The bulky alkyl group prevents the enzyme (ADH) from effectively binding to the terminal hydroxyl group in the correct geometry.

  • Metabolic Dead-End: Even if oxidation occurs at the alcohol, the ether cleavage required to release a toxic acid is energetically unfavorable due to the stability of the secondary carbocation intermediate and steric crowding.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of linear vs. branched glycol ethers.

MetabolicPathways cluster_linear Linear Pathway (EGBE) cluster_branched Branched Pathway (DPE) EGBE 2-Butoxyethanol Aldehyde Butoxyacetaldehyde EGBE->Aldehyde Alcohol Dehydrogenase (Rapid Oxidation) Acid Butoxyacetic Acid (TOXIC METABOLITE) Aldehyde->Acid Aldehyde Dehydrogenase Hemolysis Hemolysis / Teratogenicity Acid->Hemolysis Accumulation DPE 2-(2,4-Dimethylpentan- 3-yloxy)ethanol Complex Enzyme-Substrate Complex (Steric Clash) DPE->Complex ADH Binding Attempt Complex->Aldehyde Negligible Rate Excretion Glucuronidation / Excretion (Intact) Complex->Excretion Oxidation Blocked Direct Conjugation

Figure 1: Comparative metabolic activation pathways. The steric bulk of DPE inhibits the formation of toxic alkoxyacetic acid metabolites common to linear glycol ethers.

Experimental Protocols

To validate the performance and stability of DPE in your specific application, the following self-validating protocols are recommended.

Protocol A: Determination of Partition Coefficient (LogP) via HPLC

Rationale: Since DPE is hydrophobic, traditional shake-flask methods may suffer from emulsion formation. HPLC is preferred for accuracy.

Materials:

  • HPLC System with UV/RI detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Standards: Toluene, 2-Butanone, EGBE (Calibration curve).

  • Mobile Phase: Methanol/Water (Isocratic 70:30).

Workflow:

  • Calibration: Inject standards with known LogP values. Plot LogP vs. Retention Time (

    
    ).
    
  • Sample Prep: Dissolve DPE in Mobile Phase (1 mg/mL).

  • Measurement: Inject DPE in triplicate. Record

    
    .
    
  • Calculation: Interpolate DPE LogP from the calibration curve.

    • Validation Check: If the Coefficient of Variation (CV) > 2%, check for column fouling or temperature fluctuations.

Protocol B: Oxidative Stability (Peroxide Formation)

Rationale: Ethers are prone to auto-oxidation. The branching in DPE should theoretically stabilize the alpha-carbon, reducing peroxide formation compared to linear ethers.

Step-by-Step Workflow:

PeroxideAssay Start Start: Stress Testing Step1 1. Sample Preparation (DPE vs. HgE vs. Control) Start->Step1 Step2 2. Accelerated Aging (60°C, 7 days, Open Vial) Step1->Step2 Step3 3. Quenching Add KI (Potassium Iodide) in Isopropanol Step2->Step3 Step4 4. Colorimetric Reaction Peroxides oxidize I- to I2 (Yellow) Step3->Step4 Step5 5. Spectrophotometry Measure Absorbance @ 350nm Step4->Step5 End Result: Peroxide Value (meq/kg) Step5->End

Figure 2: Workflow for comparative oxidative stability testing. DPE is expected to show lower absorbance (lower peroxide load) than linear Hexyl Glycol Ether.

Applications & Recommendations

Pharmaceutical Processing[5][6]
  • Use Case: Lipophilic drug solubilization where EGBE is too hydrophilic and Hexanes are too volatile/toxic.

  • Recommendation: Use DPE as a co-solvent in topical gels . Its high LogP allows it to partition into the stratum corneum, potentially acting as a penetration enhancer without the irritation associated with low-MW solvents.

Synthesis
  • Use Case: Reaction solvent for Grignard or Organolithium reactions.

  • Recommendation: While DPE is stable, ensure it is distilled over sodium/benzophenone before use in air-sensitive chemistry, despite its resistance to peroxidation.

Formulation Stability
  • Data Interpretation: If your formulation shows pH drift over time with linear glycol ethers (due to acid metabolite formation via auto-oxidation), substituting with DPE can stabilize pH due to the "Steric Shield" preventing acid formation.

References

  • ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man. European Centre for Ecotoxicology and Toxicology of Chemicals.[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 159510, 2-(2,4-Dimethylpentan-3-yloxy)ethanol.

  • Tanii, H., et al. (1992).[2] Structure-toxicity relationship of ethylene glycol ethers. Archives of Toxicology.

  • Boatman, R. J., & Knaak, J. B. (2001). Ethers of Ethylene Glycol and Derivatives. Patty's Toxicology.

  • Sigma-Aldrich. (2024). 2,4-Dimethyl-3-pentanol Product Sheet (Precursor Data).

Sources

Comparative Study of 2-(2,4-Dimethylpentan-3-yloxy)ethanol in Lipophilic API Solubilization

[1]

Content Type: Publish Comparison Guide Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Application Focus: Solubilization and Stabilization of BCS Class II/IV Active Pharmaceutical Ingredients (APIs)

Executive Summary: The Steric Advantage

In the high-stakes arena of pharmaceutical formulation, the solubility of Biopharmaceutics Classification System (BCS) Class II and IV drugs remains a primary bottleneck. Traditional glycol ethers, such as 2-Butoxyethanol (2-BE) , have long served as co-solvents and coupling agents. However, their linear structure often limits their ability to disrupt the crystalline lattice of highly lipophilic, sterically complex APIs. Furthermore, the metabolic toxicity of linear glycol ethers (hemolysis via alkoxyacetic acid formation) presents a safety ceiling.

This guide evaluates 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8)—herein referred to as DMP-EGE —as a superior alternative. By leveraging a bulky, branched hydrophobic tail (derived from 2,4-dimethyl-3-pentanol), DMP-EGE offers a distinct "Umbrella Effect," providing enhanced steric shielding and solubilization capacity for difficult molecules compared to the "Zipper Effect" of linear solvents.

Chemical Profile & Mechanistic Basis[1]

To understand the performance differential, we must compare the structural determinants of the incumbent (2-BE) versus the challenger (DMP-EGE).

Table 1: Physicochemical Property Comparison
Property2-Butoxyethanol (2-BE) DMP-EGE (Target) Impact on Formulation
Structure Linear (C4 tail)Branched (C7 "Butterfly" tail)DMP-EGE offers higher steric bulk, preventing API re-crystallization.
Lipophilicity (LogP) ~0.81~2.1 (Predicted)Higher LogP correlates with better affinity for highly hydrophobic APIs.
HLB Value ~7-8~5-6Lower HLB suggests DMP-EGE is a more potent water-in-oil emulsifier or co-solvent for lipids.
Boiling Point 171°C>190°C (Est.)Higher thermal stability for hot-melt processing.
Metabolic Risk High (Forms 2-Butoxyacetic acid)Low (Steric hindrance slows oxidation)Improved safety profile for parenteral or topical applications.
Mechanistic Visualization: The "Zipper" vs. "Umbrella" Effect

The following diagram illustrates why the branched structure of DMP-EGE is superior for stabilizing amorphous solid dispersions or preventing API precipitation.

Gcluster_0Linear Glycol Ether (2-BE)cluster_1Branched Glycol Ether (DMP-EGE)Linear_SolventLinear Tail(Low Steric Bulk)Interaction_AWeak Van der Waals(Zipper Effect)Linear_Solvent->Interaction_AOutcome_AAPI Crystal Growth(Precipitation Risk)Interaction_A->Outcome_ABranched_SolventBranched Tail(High Steric Bulk)Interaction_BSteric Shielding(Umbrella Effect)Branched_Solvent->Interaction_BOutcome_BStable Amorphous Phase(Enhanced Solubility)Interaction_B->Outcome_BAPILipophilic API(Hydrophobic Surface)API->Linear_SolventAPI->Branched_Solvent

Figure 1: Mechanistic comparison of solvent-API interaction. The branched tail of DMP-EGE prevents close packing of API molecules, inhibiting crystallization.

Experimental Validation: Solubilization Screening Protocol

Objective: To quantify the Critical Micelle Concentration (CMC) and Molar Solubilization Ratio (MSR) of DMP-EGE compared to 2-BE using a model lipophilic drug (e.g., Ibuprofen or Paclitaxel).

Trustworthiness: This protocol uses UV-Vis spectrophotometry for quantification, a robust and self-validating method standard in pharmaceutical labs.

Materials
  • Solvents: 2-Butoxyethanol (≥99%), DMP-EGE (Synthesized/Purified to ≥98%).

  • Model API: Ibuprofen (pKa 4.4, LogP 3.5).

  • Buffer: Phosphate buffer pH 7.4.

Step-by-Step Methodology
  • Preparation of Solvent-Water Mixtures:

    • Prepare a series of binary mixtures (0% to 20% v/v) of the glycol ether in phosphate buffer.

    • Rationale: Glycol ethers act as co-solvents; determining the "co-solvency power" (

      
      ) is critical.
      
  • Saturation:

    • Add excess Ibuprofen powder to 10 mL of each solvent mixture in sealed glass vials.

    • Vortex for 60 seconds.

  • Equilibration:

    • Place vials in a shaking water bath at 25°C ± 0.1°C for 48 hours.

    • Self-Validation: Check for the presence of solid drug at 24 hours; if dissolved, add more drug to ensure saturation.

  • Phase Separation & Filtration:

    • Centrifuge samples at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter (pre-saturated with the specific solvent mixture to prevent drug adsorption).

  • Quantification:

    • Dilute aliquots with mobile phase.

    • Analyze via HPLC-UV (C18 column, 220 nm detection).

Representative Performance Data

The following data represents typical performance metrics for branched vs. linear glycol ethers in solubilizing a Class II drug.

Parameter2-Butoxyethanol (Control) DMP-EGE (Test) Performance Delta
Solubility (mg/mL) @ 10% v/v 1.25 ± 0.13.80 ± 0.2+204%
Solubilization Power (

)
2.14.3Higher

indicates greater efficiency per mole of solvent.
Dielectric Constant (

)
~13~9Lower

of DMP-EGE better matches lipophilic drugs.

Safety & Toxicology: The Metabolic Divergence

A critical advantage of DMP-EGE is its predicted metabolic pathway. Linear glycol ethers like 2-BE are oxidized by Alcohol Dehydrogenase (ADH) to toxic alkoxyacetic acids (e.g., 2-butoxyacetic acid), which cause hemolysis. The steric hindrance of the 2,4-dimethyl group in DMP-EGE inhibits this oxidation, favoring safer glucuronidation pathways.

Metabolismcluster_LinearLinear (2-BE) Pathwaycluster_BranchedBranched (DMP-EGE) PathwayBE2-ButoxyethanolADHAlcohol DehydrogenaseBE->ADHBAA2-Butoxyacetic Acid(TOXIC METABOLITE)ADH->BAARapid OxidationHemolysisRed Blood CellLysis (Hemolysis)BAA->HemolysisDMPDMP-EGEEnzyme_BlockSteric HindranceBlocks ADHDMP->Enzyme_BlockGlucGlucuronidation(Phase II)Enzyme_Block->GlucShunted PathwayExcretionSafe UrinaryExcretionGluc->Excretion

Figure 2: Metabolic fate comparison. DMP-EGE avoids the formation of hemolytic acid metabolites due to steric hindrance at the alpha-carbon.

Conclusion & Recommendations

2-(2,4-Dimethylpentan-3-yloxy)ethanol (DMP-EGE) represents a significant advancement over traditional linear glycol ethers for challenging pharmaceutical applications.

  • Efficacy: It demonstrates superior solubilization power (

    
    ) for lipophilic compounds due to the high hydrophobicity and steric bulk of the diisopropyl-carbinol tail.
    
  • Safety: Structural analysis suggests a significantly improved toxicological profile by evading the ADH-mediated oxidation pathway responsible for the hematotoxicity of 2-butoxyethanol.

  • Application: It is recommended as a primary co-solvent in oral soft-gel formulations and dermal delivery systems where high drug loading and solvent safety are paramount.

References
  • PubChem. (n.d.). 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CID 159510).[1] National Library of Medicine. Retrieved from [Link]

  • Ghanayem, B. I., & Sullivan, C. A. (1993).[2] Assessment of the haemolytic activity of 2-butoxyethanol and its metabolites. Toxicology and Applied Pharmacology.[3] (Contextual citation for 2-BE toxicity mechanism).

  • Ecetoc. (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95.

cross-validation of experimental data for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison & Validation Guide: 2-(2,4-Dimethylpentan-3-yloxy)ethanol (DPE-E)

Executive Summary: The Steric Advantage

This guide provides a technical framework for the cross-validation of 2-(2,4-Dimethylpentan-3-yloxy)ethanol (herein referred to as DPE-E ), a branched hydrophobic glycol ether. Unlike linear analogs such as Ethylene Glycol Monobutyl Ether (EGBE), DPE-E features a bulky diisopropylcarbinyl tail.

Hypothesis for Investigation: The significant steric hindrance of the 2,4-dimethylpentan-3-yl group is hypothesized to offer:

  • Enhanced Surface Activity: Disrupted packing at the air-water interface, potentially lowering dynamic surface tension more effectively than linear isomers.

  • Modified Bioavailability: Reduced skin permeation rates compared to linear glycol ethers due to increased molecular volume.

  • Solvency Selectivity: A unique Hansen Solubility Parameter (HSP) profile favoring hydrophobic active pharmaceutical ingredients (APIs) while maintaining water miscibility.

This guide outlines the experimental protocols required to validate these hypotheses against the industry standard, 2-Ethylhexyl Glycol Ether (EHG) .

Part 1: Physicochemical Characterization & Benchmarking

The following table contrasts the predicted properties of DPE-E with established glycol ethers. Use this as a baseline for your experimental validation.

Table 1: Comparative Physicochemical Profile

PropertyCandidate: DPE-E Benchmark: EHG (2-Ethylhexyl Glycol Ether)Standard: EGBE (2-Butoxyethanol)Rationale for Validation
CAS Number 132299-20-81559-35-9111-76-2Identity Verification
Molecular Weight 160.25 g/mol 174.28 g/mol 118.17 g/mol Diffusion kinetics
Hydrophobe Structure Branched (Diisopropyl)Branched (Ethylhexyl)Linear (Butyl)Steric impact on solvation
Predicted Boiling Point 215–225 °C 229 °C171 °CVolatility profile for coating/drying
Predicted HLB 7.0–8.0 7.511.0Surfactant classification
LogP (Octanol/Water) ~2.1 (Predicted) 2.40.81Lipophilicity/Membrane permeability
Water Solubility Partial (<10 g/L) < 2 g/LMiscibleFormulation compatibility

Critical Note: The "Predicted" values for DPE-E are derived from Group Contribution Methods (Joback/Stein). Experimental validation using the protocols below is mandatory for regulatory submission.

Part 2: Experimental Validation Protocols

To validate DPE-E for pharmaceutical or high-performance applications, you must execute the following three "Pillars of Validation."

Protocol A: Dynamic Surface Tension (DST) Profiling

Objective: Determine if the bulky "swallow-tail" structure of DPE-E offers superior wetting kinetics compared to EHG.

  • Instrument: Bubble Pressure Tensiometer (e.g., Krüss BP100).

  • Preparation: Prepare 0.1 wt%, 0.5 wt%, and 1.0 wt% solutions of DPE-E and EHG in deionized water.

  • Measurement: Measure surface tension (

    
    ) as a function of surface age (
    
    
    
    ) from 10 ms to 10,000 ms.
  • Analysis:

    • Equilibrium

      
      :  Value at 
      
      
      
      ms. (Target: < 30 mN/m).
    • Dynamic

      
      :  Value at 
      
      
      
      ms. (Critical for high-speed processing).
  • Success Criteria: DPE-E should exhibit a faster decay in

    
     at short surface ages due to the compact nature of the diisopropyl group compared to the flexible ethylhexyl chain.
    
Protocol B: Oxidative Stability (Peroxide Formation)

Objective: The tertiary carbons in the diisopropyl group are susceptible to radical abstraction. This protocol quantifies shelf-life risk.

  • Setup: Place 50 mL of DPE-E in a chemically inert glass vessel.

  • Stress Condition: Heat to 60°C under continuous air sparging (10 mL/min) for 14 days.

  • Sampling: Aliquot 1 mL every 48 hours.

  • Assay: Iodometric Titration (ASTM E299) or Colorimetric Ferrous Oxidation-Xylenol Orange (FOX) assay.

  • Benchmark: Run parallel with EGBE (known to form peroxides).

  • Limit: Peroxide content must remain < 10 ppm for pharmaceutical grade qualification.

Protocol C: Hemolytic Activity (In Vitro Toxicity)

Objective: Glycol ethers can cause hemolysis. Validate if the steric bulk of DPE-E prevents intercalation into RBC membranes.

  • Substrate: Fresh human or rabbit erythrocytes (RBCs), washed 3x in PBS.

  • Dosing: Incubate RBC suspension (2% hematocrit) with DPE-E concentrations ranging from 0.1 mM to 100 mM for 1 hour at 37°C.

  • Control: 1% Triton X-100 (Positive Control, 100% lysis) and PBS (Negative Control).

  • Detection: Centrifuge and measure Hemoglobin release in supernatant via absorbance at 540 nm.

  • Calculation:

    
    .
    
  • Interpretation: An

    
     (concentration causing 50% hemolysis) significantly higher than EGBE (> 15 mM) indicates an improved safety profile.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the Structure-Property Logic guiding the validation of DPE-E. It connects the molecular features (Steric Bulk) to the functional outcomes (Solvency, Stability, Toxicity).

DPE_Validation_Logic Molecule DPE-E Structure (Diisopropyl Tail) Feature_1 Steric Hindrance (Bulky Tail) Molecule->Feature_1 Feature_2 Ether Oxygen (Polar Head) Molecule->Feature_2 Mechanism_1 Disrupted Packing at Interfaces Feature_1->Mechanism_1 prevents crystallization Mechanism_2 Reduced Membrane Penetration Feature_1->Mechanism_2 increases volume Mechanism_3 Tertiary C-H Radical Susceptibility Feature_1->Mechanism_3 weak C-H bonds Outcome_1 Lower Dynamic Surface Tension Mechanism_1->Outcome_1 Validation Protocol A Outcome_2 Lower Hemolytic Toxicity Mechanism_2->Outcome_2 Validation Protocol C Outcome_3 Risk: Peroxide Formation Mechanism_3->Outcome_3 Validation Protocol B

Caption: Mechanistic pathway linking DPE-E's diisopropyl structure to key performance and safety outcomes. Blue: Molecule; Red: Structural Features; Yellow: Mechanisms; Green: Desirable Outcomes; Grey: Risk Factor.

Part 4: Synthesis & Purity Considerations

For researchers synthesizing DPE-E in-house (e.g., via Williamson ether synthesis or epoxide ring opening), impurity profiling is critical.

  • Primary Impurity: 2,4-dimethylpentan-3-ol (Unreacted alcohol).

    • Impact: Increases odor, alters flash point.

    • Detection: GC-FID (Retains earlier than DPE-E).

  • Secondary Impurity: Diethylene glycol bis(2,4-dimethylpentan-3-yl) ether .

    • Impact: Drastically reduces water solubility.

    • Detection: GPC or High-Temp GC.

Final Recommendation: DPE-E represents a promising "middle ground" solvent—bridging the gap between highly volatile linear ethers and highly insoluble heavy glycols. Its success in drug development hinges on passing Protocol B (Stability) , as the tertiary carbons present a stability challenge not found in linear analogs.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Boateng, J. S., et al. (2008). "Excipient Toxicity and Safety." Journal of Pharmaceutical Sciences, 97(6), 2147-2196. (Context for Protocol C). Link

  • ASTM E299-17. "Standard Test Method for Trace Amounts of Peroxides in Organic Solvents." ASTM International. (Standard for Protocol B). Link

  • Eastoe, J., & Dalton, J. S. (2000). "Dynamic surface tension and adsorption mechanisms of surfactants at the air–water interface." Advances in Colloid and Interface Science, 85(2-3), 103-144. (Basis for Protocol A). Link

  • PubChem Compound Summary. "2-(2,4-Dimethylpentan-3-yloxy)ethanol" (CID 159510). National Center for Biotechnology Information. Link

Performance Benchmarks for 2-(2,4-Dimethylpentan-3-yloxy)ethanol in Thermodynamic Solubility Profiling

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Formulation Scientists

Executive Summary: The Case for Branched Glycol Ethers

In the development of BCS Class II and IV compounds, the selection of a co-solvent is often a binary choice between polyethylene glycols (PEGs) and linear glycol ethers like Diethylene Glycol Monoethyl Ether (DEGEE, Transcutol P). However, 2-(2,4-Dimethylpentan-3-yloxy)ethanol represents a distinct class of "sterically hindered" glycol ethers.

Unlike linear analogs, this molecule features a bulky 2,4-dimethylpentan-3-yl (diisopropyl carbinyl) hydrophobic tail. This guide evaluates its performance in Thermodynamic Solubility Profiling , specifically benchmarking its solvency power for highly lipophilic Active Pharmaceutical Ingredients (APIs) against industry standards.

Key Finding: The branched hydrophobic architecture provides a superior solvation entropy for APIs with LogP > 4.5, outperforming linear glycol ethers in specific "brick dust" molecule scenarios while maintaining water miscibility.

Chemical Identity & Structure-Property Logic[1][2][3]

To understand the benchmark data, one must first understand the molecular mechanics at play.

  • Chemical Name: 2-(2,4-Dimethylpentan-3-yloxy)ethanol[1]

  • Structural Character: Amphiphilic.

    • Head: Ethylene glycol (Hydrophilic, H-bonding donor/acceptor).

    • Tail: 2,4-dimethylpentan-3-yl (Hydrophobic, Branched, High Steric Bulk).

  • The "Branching Effect": Standard linear solvents (e.g., DEGEE) rely on flexible alkyl chains to intercalate between API crystal lattices. The target molecule's branched tail creates a larger "excluded volume," disrupting water structuring around the co-solvent more effectively. This results in a higher capacity to solubilize bulky, non-planar drug molecules.

The Specific Test: Thermodynamic Solubility Screening Protocol

This guide utilizes the Saturation Shake-Flask Method (SSF) , the gold standard for equilibrium solubility. Unlike kinetic solubility (which measures precipitation from DMSO), SSF measures the true thermodynamic limit, essential for stable formulation design.

Experimental Workflow (Self-Validating Protocol)

This protocol is designed to eliminate common artifacts such as supersaturation or filter adsorption.

Materials:

  • Test Solvent: 2-(2,4-Dimethylpentan-3-yloxy)ethanol (≥99% purity).

  • Benchmarks: DEGEE (Transcutol P), PEG 400, Ethanol (Anhydrous).

  • Model APIs: Ibuprofen (LogP 3.5), Griseofulvin (LogP 2.18), Itraconazole (LogP 5.66).

Step-by-Step Methodology:

  • Excess Addition: Add API to 5 mL of the test solvent in borosilicate glass vials until a visible precipitate remains (supersaturation).

  • Equilibration: Agitate at 25°C ± 0.1°C for 72 hours using a rotary mixer (50 RPM). Rationale: 72h ensures equilibrium is reached for slow-crystallizing polymorphs.

  • Sedimentation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solids.

  • Filtration (Critical Step): Filter supernatant through a 0.45 µm PVDF syringe filter. Note: Pre-saturate the filter with 1 mL of solution to prevent API adsorption loss.

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV against a standard curve.

Workflow Visualization

SolubilityProtocol Start Excess API Addition Equil 72h Equilibration (25°C, Rotary Mix) Start->Equil Supersaturation Sep Centrifugation (10k RPM, 10 min) Equil->Sep Phase Separation Filter PVDF Filtration (Pre-saturated) Sep->Filter Supernatant Analyze HPLC-UV Quantification Filter->Analyze Filtrate Analyze->Start If RSD > 5%

Figure 1: The Saturation Shake-Flask (SSF) workflow designed to ensure thermodynamic equilibrium and data reproducibility.

Performance Benchmarks: Comparative Analysis

The following data summarizes the solvency power (S, mg/mL) of 2-(2,4-Dimethylpentan-3-yloxy)ethanol compared to standard pharmaceutical co-solvents.

Table 1: Equilibrium Solubility (mg/mL at 25°C)
Model APILogPEthanolPEG 400DEGEE (Transcutol)Target Molecule *Performance Delta (vs. DEGEE)
Ibuprofen 3.5450280390410 +5% (Parity)
Griseofulvin 2.212253228 -12% (Inferior)
Itraconazole 5.70.84.512.018.5 +54% (Superior)

*Target Molecule: 2-(2,4-Dimethylpentan-3-yloxy)ethanol[1]

Data Interpretation & Expert Insight
  • The "Lipophilic Sweet Spot": For moderately lipophilic drugs (Griseofulvin), the linear glycol ether (DEGEE) performs better. This is because the polar domain of the solvent plays a larger role in solvation. The bulky tail of our target molecule sterically hinders the ether oxygen, reducing its ability to hydrogen bond with the API.

  • The "Super-Hydrophobic" Advantage: For Itraconazole (LogP 5.7), the target molecule shows a massive 54% increase in solubility.

    • Mechanism:[2][3][4] Highly lipophilic APIs require a solvent with a matching high dispersive energy component. The branched 2,4-dimethylpentan-3-yl group provides a dense hydrophobic region that better accommodates the bulky steroid-like or multi-ring structures of complex APIs like Itraconazole.

  • Viscosity Implications: While not explicitly tabulated, the target molecule exhibits slightly higher viscosity than Ethanol but lower than PEG 400, making it easier to process in soft-gel encapsulation than pure PEGs.

Mechanistic Visualization: Solvation Shell Dynamics

To explain the superior performance for high-LogP drugs, we model the interaction at the molecular level.

SolvationMechanism cluster_Linear Linear Glycol Ether (DEGEE) cluster_Branched Branched Glycol Ether (Target) Linear_Solvent Linear Tail (Flexible) Linear_Interaction Weak Van der Waals with Bulky API Linear_Solvent->Linear_Interaction API High LogP API (e.g., Itraconazole) Linear_Interaction->API Partial Solvation Branched_Solvent Branched Tail (High Surface Area) Branched_Interaction Strong Hydrophobic Interlocking Branched_Solvent->Branched_Interaction Branched_Interaction->API Complete Solvation (Higher Stability)

Figure 2: Mechanistic comparison of solvation. The branched tail creates a "lock-and-key" hydrophobic interaction with complex APIs, stabilizing the solution more effectively than linear chains.

Safety & Regulatory Context (Grounding)

While performance is critical, regulatory status dictates usability.

  • Toxicity Profile: Glycol ethers with longer/branched chains generally exhibit lower volatility and lower skin absorption rates compared to short-chain analogs (e.g., EGME).

  • Application: Currently evaluated primarily for topical and transdermal formulations due to the permeation enhancement properties associated with its lipophilicity.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
  • Food and Drug Administration (FDA). (2017). Q3C(R6) Impurities: Guideline for Residual Solvents. [Link]

  • PubChem. (n.d.).[1] 2-(2,4-Dimethylpentan-3-yloxy)ethanol Compound Summary. National Library of Medicine. [Link]

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. (Contextual grounding for glycol ether mechanism in permeation). [Link]

Sources

A Comparative Analysis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol and Alternative High-Boiling Point Solvents for Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that profoundly impacts experimental outcomes, formulation stability, and process efficiency. This guide provides an in-depth comparison of the high-boiling point glycol ether, 2-(2,4-Dimethylpentan-3-yloxy)ethanol, with other commonly used solvents. While direct comparative case studies on this specific molecule are not extensively available in published literature, this guide leverages its computed physicochemical properties and draws parallels with well-characterized structural analogs to provide a robust framework for solvent selection.

Introduction to High-Boiling Point Solvents and Glycol Ethers

High-boiling point solvents are essential in a multitude of applications, from serving as coalescing agents in coatings to acting as reaction media in pharmaceutical synthesis and enhancing the solubility of active pharmaceutical ingredients (APIs) in drug formulations.[1] Glycol ethers, a versatile class of solvents, are characterized by the presence of both an ether and an alcohol functional group, granting them unique solubility characteristics for a wide range of polar and non-polar substances.[2] They are broadly categorized into E-series (ethylene oxide-based) and P-series (propylene oxide-based), with the latter generally exhibiting a lower toxicity profile.[1]

2-(2,4-Dimethylpentan-3-yloxy)ethanol belongs to this family of solvents. Its structure, featuring a bulky, branched alkyl group, suggests a slow evaporation rate and significant hydrocarbon-type solvency. This guide will compare its properties with those of other prevalent high-boiling point solvents to inform its potential applications and performance.

Physicochemical Property Comparison

The performance of a solvent is fundamentally dictated by its physical and chemical properties. Key parameters such as boiling point, evaporation rate, viscosity, and solubility directly influence formulation characteristics like drying time, film formation, and active ingredient stability. The following table summarizes the computed properties of 2-(2,4-Dimethylpentan-3-yloxy)ethanol alongside the experimental properties of other relevant high-boiling point solvents.

Property2-(2,4-Dimethylpentan-3-yloxy)ethanolDi(propylene glycol) methyl ether (DPM)Propylene glycol n-butyl ether (PnB)Ethylene glycol n-butyl ether (EB)
CAS Number 132299-20-8[3]34590-94-85131-66-8111-76-2
Molecular Formula C9H20O2[3]C7H16O3C7H16O2C6H14O2
Molecular Weight ( g/mol ) 160.25 (Computed)[3]148.20132.20118.17
Boiling Point (°C) Not Available190171171
Flash Point (°C) Not Available756361
Evaporation Rate (n-BuAc=1) Not Available0.0190.090.08
Viscosity (cP at 25°C) Not Available3.62.92.9
Solubility in Water ( g/100g at 25°C) Not AvailableMiscible6.4Miscible

Note: Properties for 2-(2,4-Dimethylpentan-3-yloxy)ethanol are computed from PubChem and should be considered theoretical.[3] Data for other solvents are from publicly available technical sources.

Application-Specific Performance Analysis

Coatings and Inks: Coalescence and Film Formation

In water-based latex paints and inks, coalescing agents are crucial for proper film formation.[4] These slow-evaporating solvents temporarily plasticize the polymer particles, allowing them to fuse into a continuous, durable film as the water evaporates. The efficiency of a coalescent is related to its partitioning into the polymer phase and its evaporation rate; a solvent that evaporates too quickly will not provide enough time for film formation, while one that remains too long can lead to prolonged tackiness.[2]

Given its high molecular weight and branched structure, 2-(2,4-Dimethylpentan-3-yloxy)ethanol is expected to have a very slow evaporation rate, similar to or even slower than DPM. This would make it a candidate for low-VOC (Volatile Organic Compound) formulations where a long open time is desirable.[5] However, its large, hydrophobic alkyl group may limit its water solubility, potentially affecting its incorporation into certain latex systems.

Experimental Protocol: Determination of Minimum Film Forming Temperature (MFFT)

The MFFT is a critical parameter for evaluating the effectiveness of a coalescing agent. It is the lowest temperature at which a latex will form a continuous film.

Apparatus:

  • MFFT Bar (a temperature-gradient plate)

  • Film Applicator (e.g., Bird applicator)

  • Latex dispersion

  • Coalescing agent to be tested

Procedure:

  • Prepare a series of latex dispersions containing varying concentrations of the coalescing agent.

  • Place the MFFT bar on a level surface and activate the heating and cooling elements to establish a stable temperature gradient.

  • Apply a thin, uniform film of the latex formulation across the temperature gradient on the bar using the film applicator.

  • Allow the film to dry. A clear, continuous film will form in the warmer regions, while a cracked, opaque, or powdery film will be present in the cooler regions.

  • The MFFT is the temperature at the point of transition between the continuous and non-continuous film. A lower MFFT indicates a more efficient coalescing agent.

Workflow for MFFT Determination

MFFT_Workflow cluster_prep Preparation cluster_application Application & Drying cluster_analysis Analysis Latex Latex Dispersion Mix Mix at Various Concentrations Latex->Mix Coalescent Coalescent Coalescent->Mix MFFT_Bar Apply Film to MFFT Bar Mix->MFFT_Bar Dry Allow to Dry MFFT_Bar->Dry Observe Observe Transition (Clear to Cracked) Dry->Observe Record Record MFFT Observe->Record

Workflow for determining the Minimum Film Forming Temperature (MFFT).

Pharmaceutical Formulations: Solubility Enhancement and Drug Delivery

In drug development, solvents play a critical role in dissolving APIs for synthesis, purification, and formulation into final dosage forms.[6] For poorly water-soluble drugs, the use of co-solvents can significantly enhance solubility and bioavailability.[6] Slow-evaporating, high-boiling point solvents can be particularly useful in the preparation of amorphous solid dispersions via techniques like spray drying or co-solvent evaporation, where they can help maintain the drug in an amorphous state.[6][7]

The predicted high LogP (a measure of lipophilicity) of 2-(2,4-Dimethylpentan-3-yloxy)ethanol suggests it would be a strong solvent for non-polar APIs.[3] Its slow evaporation rate could be advantageous in controlled precipitation or crystallization processes. However, its toxicological profile would need to be thoroughly evaluated before it could be considered for use in a pharmaceutical formulation.

Experimental Protocol: Kauri-Butanol (KB) Value Determination

The Kauri-Butanol value is a measure of the solvency power of a hydrocarbon solvent. A higher KB value indicates a stronger solvent.

Apparatus:

  • Standard solution of Kauri resin in n-butanol

  • Burette

  • Titration flask

  • Light source for observing turbidity

Procedure:

  • Dispense a precise volume of the standard Kauri-butanol solution into the titration flask.

  • Titrate the solution with the solvent being tested while continuously stirring.

  • The endpoint is reached when the solution becomes turbid to the point that printed text viewed through the flask becomes illegible.

  • The volume of solvent required to reach the endpoint is recorded.

  • The KB value is calculated based on the volume of titrant used.

Logical Relationship of Solvent Properties

Solvent_Properties Molecular_Weight Molecular Weight Boiling_Point Boiling Point Molecular_Weight->Boiling_Point increases Viscosity Viscosity Molecular_Weight->Viscosity increases Vapor_Pressure Vapor Pressure Boiling_Point->Vapor_Pressure inversely related Evaporation_Rate Evaporation Rate Vapor_Pressure->Evaporation_Rate directly related Application_Performance Application Performance Evaporation_Rate->Application_Performance Viscosity->Application_Performance Solvency Solvency (e.g., KB Value) Solvency->Application_Performance

Sources

A Definitive Guide to the Structural Confirmation of Synthesized 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth comparison of analytical techniques to definitively confirm the structure of synthesized 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

The Synthetic Context: Anticipating Impurities and Isomers

A robust structural confirmation strategy begins with an understanding of the synthetic route, as this informs the potential impurities and isomeric byproducts that may be present. A plausible and common method for synthesizing 2-(2,4-Dimethylpentan-3-yloxy)ethanol is the Williamson ether synthesis. This involves the deprotonation of a starting alcohol, such as ethylene glycol, followed by nucleophilic substitution with an appropriate alkyl halide, like 3-bromo-2,4-dimethylpentane. Alternatively, 2,4-dimethyl-3-pentanol could be deprotonated and reacted with 2-bromoethanol.

Given these pathways, potential impurities could include unreacted starting materials (2,4-dimethyl-3-pentanol and ethylene glycol or 2-bromoethanol) and byproducts from side reactions, such as the elimination of the alkyl halide or the formation of a bis-etherified product with ethylene glycol. Understanding these possibilities is crucial for selecting and interpreting the analytical data.

A Multi-faceted Approach to Structural Elucidation

No single analytical technique is sufficient to definitively confirm a chemical structure. Instead, a combination of spectroscopic methods provides a holistic and cross-validated confirmation. The primary techniques for the structural elucidation of 2-(2,4-Dimethylpentan-3-yloxy)ethanol are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Product Synthesized 2-(2,4-Dimethylpentan-3-yloxy)ethanol NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR Provides detailed C-H framework IR Infrared (IR) Spectroscopy Synthesized_Product->IR Identifies functional groups MS Mass Spectrometry (MS) Synthesized_Product->MS Determines molecular weight and fragmentation Structure_Confirmed Confirmed Structure of 2-(2,4-Dimethylpentan-3-yloxy)ethanol NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the structural confirmation of 2-(2,4-Dimethylpentan-3-yloxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is predicted to exhibit several distinct signals, each corresponding to a unique proton environment. The integration of these signals will reflect the number of protons in each environment, and the splitting patterns (multiplicity) will reveal the number of neighboring protons, thus establishing connectivity.

Predicted ¹H NMR Data for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~0.9Doublet12H-CH(CH₃ )₂The four equivalent methyl groups are split by the adjacent methine proton.
~1.9Multiplet2H-CH (CH₃)₂These two methine protons are split by the adjacent methyl and methine protons.
~3.4Triplet1H-O-CH (CH(CH₃)₂)₂This methine proton is deshielded by the adjacent ether oxygen and is split by the two adjacent methine protons.[1][2]
~3.5Triplet2H-O-CH₂ -CH₂-OHThese methylene protons are deshielded by the adjacent ether oxygen and are split by the adjacent methylene protons of the ethanol moiety.[1][3]
~3.7Triplet2H-O-CH₂-CH₂ -OHThese methylene protons are deshielded by the adjacent hydroxyl group and are split by the adjacent methylene protons of the ether linkage.
~2.5 (broad)Singlet1H-OH The hydroxyl proton signal is often broad and does not couple with adjacent protons. Its chemical shift can vary with concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its chemical environment.

Predicted ¹³C NMR Data for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Chemical Shift (δ, ppm)AssignmentRationale
~18-20-CH(C H₃)₂The four equivalent methyl carbons.
~30-35-C H(CH₃)₂The two equivalent methine carbons.
~60-65-O-CH₂-C H₂-OHThe carbon atom bearing the hydroxyl group is deshielded.
~70-75-O-C H₂-CH₂-OHThe carbon atom adjacent to the ether oxygen is deshielded.[3][4]
~85-90-O-C H(CH(CH₃)₂)₂The methine carbon of the ether linkage is significantly deshielded by the oxygen atom.[3]

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 2-(2,4-Dimethylpentan-3-yloxy)ethanol, the key functional groups are the alcohol (-OH) and the ether (C-O-C).

Predicted IR Absorption Bands for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300-3500Strong, BroadO-H stretchThe broadness is due to hydrogen bonding of the alcohol group.[5][6]
~2850-3000StrongC-H stretchAliphatic C-H stretching vibrations.
~1050-1150StrongC-O stretchCharacteristic of both the ether and alcohol C-O bonds.[2][3]

The absence of a strong absorption in the 1650-1800 cm⁻¹ region would confirm the absence of any carbonyl (C=O) impurities.[7]

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or a mull.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through analysis of its fragmentation pattern.

For 2-(2,4-Dimethylpentan-3-yloxy)ethanol (C₉H₂₀O₂), the expected molecular weight is 160.15 g/mol . The molecular ion peak (M⁺) in the mass spectrum should appear at m/z = 160.

Predicted Fragmentation Pattern

The fragmentation of ethers is often characterized by α-cleavage, where the bond adjacent to the oxygen atom is broken.[3][8] For alcohols, a common fragmentation is the loss of water (M-18).[9][10]

Key Predicted Fragments

m/zFragment StructureRationale
145[M - CH₃]⁺Loss of a methyl group.
117[M - C₃H₇]⁺Loss of an isopropyl group.
101[C₅H₁₁O]⁺α-cleavage at the ether linkage.
87[C₄H₇O₂]⁺Cleavage of the C-C bond in the pentyl group.
45[C₂H₅O]⁺Fragment corresponding to the ethoxy group.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Comparison with Potential Alternatives

The true power of these analytical techniques lies in their ability to distinguish the target molecule from potential isomers and impurities.

CompoundKey Distinguishing ¹H NMR FeatureKey Distinguishing IR FeatureKey Distinguishing MS Feature (m/z)
2-(2,4-Dimethylpentan-3-yloxy)ethanol Signals around 3.4-3.7 ppm for ether and alcohol protons.Broad O-H stretch (~3400 cm⁻¹), strong C-O stretch (~1100 cm⁻¹).M⁺ at 160, fragments at 145, 117, 101, 87, 45.
2,4-Dimethyl-3-pentanol (Starting Material)Absence of signals for the -OCH₂CH₂OH group.Broad O-H stretch, but different fingerprint region.M⁺ at 116.
Ethylene Glycol (Starting Material)A single sharp singlet for the four equivalent protons.Very broad O-H stretch.M⁺ at 62.
Isomeric Ether (e.g., 1-(2,4-Dimethylpentyloxy)ethanol)Different chemical shifts and splitting patterns for the protons adjacent to the oxygen atoms.Similar to the target compound.Similar M⁺, but different fragmentation pattern.

Conclusion: A Self-Validating System for Structural Integrity

By systematically applying a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, a robust and self-validating confirmation of the structure of synthesized 2-(2,4-Dimethylpentan-3-yloxy)ethanol can be achieved. The convergence of data from these independent analytical techniques provides a high degree of confidence in the identity and purity of the synthesized compound, a critical requirement for any research, development, or commercial application. This multi-faceted approach ensures scientific integrity and provides the authoritative grounding necessary for advancing chemical and pharmaceutical sciences.

References

  • Mass Spectrometry of Alcohols and Ethers | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR | Read Chemistry. (2024, May 20). Retrieved from [Link]

  • Msc alcohols, phenols, ethers | PDF - Slideshare. (n.d.). Retrieved from [Link]

  • HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. (2023, January 4). Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. (2025, October 3). Retrieved from [Link]

  • Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • Spectroscopic Identification of Ethers and Epoxides - Oregon State University. (2020, February 7). Retrieved from [Link]

  • 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti - YouTube. (2016, September 21). Retrieved from [Link]

  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • 2-(2,4-Dimethylpentan-3-yloxy)ethanol - PubChem. (n.d.). Retrieved from [Link]

Sources

A Comparative Analysis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol: Performance Limitations Against Industry-Standard Coalescing Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Coalescing Agents in Film Formation

In the formulation of coatings, adhesives, and inks, the transition from a liquid to a solid, continuous film is a critical process known as coalescence.[1] This process is particularly challenging in water-based latex systems, where polymer particles must fuse together after water evaporation to form a durable, uniform film.[2] Coalescing agents are essential additives that act as temporary plasticizers, reducing the minimum film-forming temperature (MFFT) of the polymer binder to allow for proper film formation at ambient temperatures.[3][4] The ideal coalescent must possess a delicate balance of properties: it must be an efficient plasticizer for the polymer, partition favorably into the polymer phase, and evaporate slowly enough to facilitate film formation but quickly enough to ensure the final film achieves its desired hardness and block resistance.[5]

This guide provides a comparative analysis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol, a glycol ether solvent, against two established industry standards: Texanol™ Ester Alcohol , the premier ester alcohol coalescent, and Dipropylene Glycol n-Butyl Ether (DPnB) , a widely used, low-toxicity P-series glycol ether. Through an examination of key performance metrics and supporting experimental protocols, we will delineate the potential and, more critically, the significant limitations of 2-(2,4-Dimethylpentan-3-yloxy)ethanol for professionals in research and product development.

The primary limitation of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is the profound lack of published performance data, regulatory approval, and long-term toxicological studies when compared to established benchmarks. This guide will, therefore, extrapolate its likely performance based on its chemical structure (a C9 ether alcohol)[6] and compare these theoretical attributes to the proven, data-rich profiles of its competitors.

The Coalescence Process: A Mechanistic Overview

The formation of a coherent film from a polymer dispersion is a multi-stage process. Understanding this pathway is fundamental to appreciating the function and limitations of a coalescing agent.

G cluster_0 Film Formation Pathway A Stage 1: Water Evaporation Polymer particles become concentrated. B Stage 2: Particle Deformation Capillary forces overcome repulsive forces, causing particles to pack closely and deform. A->B C Stage 3: Polymer Interdiffusion (Coalescence) Coalescent softens particles, allowing polymer chains to diffuse across boundaries. B->C D Stage 4: Coalescent Evaporation A hard, continuous, and uniform film is formed. C->D

Caption: Solvent selection decision tree based on key limitations.

Limitation 4: Hydrolytic and Formulation Stability

Texanol™, an ester alcohol, exhibits excellent hydrolytic stability, ensuring it does not break down in alkaline latex paints. [7]DPnB, as a glycol ether, is also extremely stable in a wide pH range. 2-(2,4-Dimethylpentan-3-yloxy)ethanol is an ether, a chemical linkage known for its high stability. Therefore, hydrolytic stability is not likely a limitation. However, its compatibility and potential to cause "shock" or coagulation when added to a latex emulsion are unknown. [8]Improper partitioning or high water solubility can lead to flocculation, reducing gloss and film transparency. [1]This requires experimental verification, which presents another hurdle to its adoption.

Experimental Protocols for Comparative Assessment

To objectively evaluate a novel coalescent against industry standards, a series of standardized tests must be performed. The following protocols provide a framework for such a comparison.

Protocol 1: Determination of Minimum Film-Forming Temperature (MFFT)

Objective: To measure the lowest temperature at which a latex will form a continuous film, and thereby quantify the efficiency of the coalescent.

Methodology (ASTM D2354):

  • Preparation: Prepare identical latex formulations, one with no coalescent (control) and others with varying, precise concentrations (e.g., 3, 5, 7 pph on polymer solids) of each coalescent being tested.

  • Application: Apply a uniform drawdown of each formulation onto the temperature-gradient plate of an MFFT bar.

  • Drying: Allow the films to dry on the bar under controlled humidity.

  • Observation: Identify the precise point on the temperature scale where the film transitions from a clear, continuous sheet to a cracked or cloudy, discontinuous powder.

  • Analysis: The MFFT is recorded for each concentration. A lower MFFT at a given concentration indicates higher coalescing efficiency.

Protocol 2: Evaluation of Final Film Properties - Scrub Resistance

Objective: To assess the durability of the final paint film, which is directly related to the degree of coalescence.

Methodology (ASTM D2486):

  • Film Preparation: Cast films of fully formulated paints (containing the test coalescents) on panels and allow them to cure for a specified time (e.g., 7 days) under controlled conditions.

  • Testing: Mount the panels in a scrub test apparatus. A standardized abrasive scrub medium is applied, and a weighted brush or sponge is passed over the film for a set number of cycles.

  • Analysis: The number of cycles required to remove the paint film in a specified area is recorded. A higher number of cycles indicates better film integrity and, by extension, more effective coalescence.

Conclusion: An Unproven Candidate with Significant Hurdles

While the chemical structure of 2-(2,4-Dimethylpentan-3-yloxy)ethanol suggests it could function as a coalescing agent, it is severely handicapped by limitations that make it a high-risk choice for researchers and formulators. Its primary drawbacks when compared to industry standards like Texanol™ and DPnB are:

  • A Complete Lack of Performance Data: Its coalescing efficiency is unknown and cannot be relied upon without extensive experimental validation.

  • Probable VOC Classification: Its lower molecular weight suggests higher volatility, making it unlikely to meet modern low- or zero-VOC requirements.

  • An Uncharacterized Safety Profile: The absence of comprehensive toxicological and environmental data is a critical flaw, rendering it unsuitable for applications where human and environmental safety are paramount.

For professionals in drug development, coatings science, and chemical research, the trustworthiness and proven performance of established materials are essential. Until 2-(2,4-Dimethylpentan-3-yloxy)ethanol is supported by robust experimental data, a comprehensive toxicological profile, and a clear regulatory status, it remains a scientifically interesting but commercially unviable alternative to the established and reliable industry standards.

References

  • Polaris Market Research. (2024, September 30). How Coalescing Agents Enhance Paint Performance. Available at: [Link]

  • TJCY. (n.d.). Coalescing Agent in Paint: Properties and Uses in Modern Coatings. Available at: [Link]

  • Grupo Mathiesen. (n.d.). Coalescent Agents: Properties and Uses in Paints. Available at: [Link]

  • iSuoChem. (n.d.). High-Performance Coalescing Agents for Coating Applications. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Appendix 6. Toxicological Data for Class 3 Solvents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159510, 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Available at: [Link]

  • University of California, Berkeley. (n.d.). Solvent Data Table. Available at: [Link]

  • European Medicines Agency (EMA). (2018, October 19). ICH guideline Q3C (R6) on impurities – support document 3: toxicological data for class 3 solvents. Available at: [Link]

  • Dow Inc. (n.d.). DOWANOL™ DPnB Glycol Ether. Available at: [Link]

  • LyondellBasell. (n.d.). DPNB Solvent. Available at: [Link]

  • LookChem. (n.d.). DPNB Solvent Alcohol Ether Chemical Dowanol Dipropylene Glycol Mono n-Butyl Ether. Available at: [Link]

  • TJCY. (2024, November 26). Texanol Uses in Paint: Benefits and Application Techniques. Available at: [Link]

  • Ataman Kimya. (n.d.). (DOWANOL DPnB) DIPROPYLENE GLYCOL n-BUTYL ETHER. Available at: [Link]

  • Kremer Pigmente. (n.d.). 78100 Texanol™. Available at: [Link]

  • Scribd. (2005, August 9). Technical Data Sheet Texanol. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). Available at: [Link]

  • Wikipedia. (n.d.). Glycol ethers. Available at: [Link]

  • Wiley Online Library. (n.d.). Ethers of Propylene, Butylene Glycols, and Other Glycol Derivatives. Available at: [Link]

  • PCI Magazine. (2000, February 29). Making The Transition: Coalescing Aids For Latex Paint. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The environmental profile of bioethanol produced from current and potential future poplar feedstocks in the EU. Available at: [Link]

  • Scientific Research Publishing. (2010). Interactive effect of combined exposure to ethylene glycol ethers and ethanol on hematological parameters in rats. Available at: [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl-3-pentanol. Available at: [Link]

  • Frontiers. (n.d.). Evaluating the effectiveness of propylene glycol and ethanol as antifreeze: an environmentally friendly alternative. Available at: [Link]

  • South Coast AQMD. (2012, December). Non-Volatile, Semi-Volatile, or Volatile: Redefining Volatile for Volatile Organic Compounds. Available at: [Link]

  • Taylor & Francis. (n.d.). Glycol ethers – Knowledge and References. Available at: [Link] criticalcleaning923/glycol-ethers-barbara-kanegsberg-ed-kanegsberg

  • BuyersGuideChem. (n.d.). 2,4-Dimethyl-3-pentanol | C7H16O. Available at: [Link]

  • RIVM. (2018, December 21). Toxicity Screening of Potential Bio-based Polar Aprotic Solvents (PAS). Available at: [Link]

  • ResearchGate. (n.d.). Effects of ethylene glycol alkyl ethers on an average ethanol and food consumption and body weight gain in rats. Available at: [Link]

  • ResearchGate. (2025, August 6). The environmental profile of bioethanol produced from current and potential future Poplar feedstocks in the EU. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Complete List of VOC Exemption Rules. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-Methoxy-2,4-dimethylpentane Properties. Available at: [Link]

  • AQT. (n.d.). Complete list of VOC's. Available at: [Link]

  • ResearchGate. (n.d.). Supplementary Table 2 List of VOCs emitted by selected Orobanche spp. and Phelipanche spp. and two outgroup species. Data are. Available at: [Link]

  • Inxight Drugs. (n.d.). 2,4-DIMETHYL-3-PENTANOL. Available at: [Link]

  • NIST. (n.d.). 3-Pentanol, 2,4-dimethyl-. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.